molecular formula C11H13BrO3 B1380695 3-Bromo-4-isopropoxyphenylacetic Acid CAS No. 1522661-29-5

3-Bromo-4-isopropoxyphenylacetic Acid

Cat. No.: B1380695
CAS No.: 1522661-29-5
M. Wt: 273.12 g/mol
InChI Key: DFDOZWNAMRDCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-isopropoxyphenylacetic Acid is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-bromo-4-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDOZWNAMRDCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3-Bromo-4-isopropoxyphenylacetic Acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented with a focus on the underlying chemical principles, providing researchers and development professionals with the necessary insights for successful implementation and optimization.

Introduction and Strategic Overview

This compound is a substituted phenylacetic acid derivative. The unique combination of a bromine atom and an isopropoxy group on the phenyl ring makes it a key intermediate for the synthesis of various biologically active molecules. The strategic approach to its synthesis involves a multi-step process commencing from the readily available starting material, 4-hydroxyphenylacetic acid.

The selected synthetic pathway is designed for efficiency and control over regioselectivity, proceeding through the following key transformations:

  • Esterification: Protection of the carboxylic acid functionality to prevent unwanted side reactions in subsequent steps.

  • Bromination: Regioselective introduction of a bromine atom onto the aromatic ring.

  • Williamson Ether Synthesis: Formation of the isopropoxy ether linkage.

  • Hydrolysis: Deprotection of the carboxylic acid to yield the final product.

This guide will elaborate on the rationale behind the choice of reagents and reaction conditions for each step, supported by established chemical principles and literature precedents.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a clear, multi-step process.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Esterification cluster_2 Step 2: Bromination cluster_3 Step 3: Williamson Ether Synthesis cluster_4 Step 4: Hydrolysis A 4-Hydroxyphenylacetic Acid B Methyl 4-hydroxyphenylacetate A->B MeOH, H₂SO₄ (cat.) C Methyl 3-bromo-4-hydroxyphenylacetate B->C Br₂, Acetic Acid D Methyl 3-bromo-4-isopropoxyphenylacetate C->D 2-Bromopropane, K₂CO₃, Acetone E This compound D->E NaOH(aq), then H₃O⁺

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

Objective: To protect the carboxylic acid group as a methyl ester, preventing its interference in the subsequent bromination and etherification steps.

Protocol:

  • To a solution of 4-hydroxyphenylacetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-hydroxyphenylacetate.

Causality and Expertise: The Fischer esterification is a classic and reliable method for this transformation. The use of a catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, which is a large excess of one of the reactants.

Step 2: Regioselective Bromination

Objective: To introduce a bromine atom at the C-3 position of the aromatic ring.

Protocol:

  • Dissolve methyl 4-hydroxyphenylacetate in glacial acetic acid.[1][2]

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.[1][2]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into cold water to precipitate the product.[1]

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure methyl 3-bromo-4-hydroxyphenylacetate.

Authoritative Grounding: The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Since the para position is already substituted, bromination occurs selectively at one of the ortho positions (C-3 or C-5). The use of glacial acetic acid as a solvent helps to moderate the reactivity of bromine.[2]

Step 3: Williamson Ether Synthesis for Isopropoxy Group Introduction

Objective: To form the isopropoxy ether at the phenolic hydroxyl group.

Protocol:

  • To a solution of methyl 3-bromo-4-hydroxyphenylacetate in acetone, add anhydrous potassium carbonate and a catalytic amount of potassium iodide.

  • Add 2-bromopropane to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield methyl 3-bromo-4-isopropoxyphenylacetate.

Trustworthiness and Mechanistic Insight: The Williamson ether synthesis is a robust method for forming ethers.[3][4][5][6][7] In this SN2 reaction, the potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction, and potassium iodide can facilitate the reaction through in situ formation of the more reactive 2-iodopropane (Finkelstein reaction).

Step 4: Saponification to the Final Product

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Protocol:

  • Dissolve methyl 3-bromo-4-isopropoxyphenylacetate in a mixture of methanol and a 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue with cold dilute hydrochloric acid to a pH of 2-3, causing the product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Self-Validating System: Saponification is a straightforward and high-yielding method for ester hydrolysis. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl. The final acidic workup is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield (%)
14-Hydroxyphenylacetic AcidMethanol, H₂SO₄ (cat.)Methyl 4-hydroxyphenylacetate>95
2Methyl 4-hydroxyphenylacetateBromine, Acetic AcidMethyl 3-bromo-4-hydroxyphenylacetate70-80
3Methyl 3-bromo-4-hydroxyphenylacetate2-Bromopropane, K₂CO₃Methyl 3-bromo-4-isopropoxyphenylacetate85-95
4Methyl 3-bromo-4-isopropoxyphenylacetateNaOH, H₂O/MeOHThis compound>90

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a sequence of well-established and understood reactions—Fischer esterification, electrophilic aromatic bromination, Williamson ether synthesis, and saponification—this guide offers a robust framework for researchers in the field of drug discovery and organic synthesis. The provided protocols and mechanistic insights are intended to empower scientists to confidently reproduce and adapt this synthesis for their specific research needs.

References

  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid.[Link]

  • Google Patents.
  • Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

  • Chemistry Steps. Williamson Ether Synthesis.[Link]

  • J&K Scientific LLC. Williamson Ether Synthesis.[Link]

  • Wikipedia. Williamson ether synthesis.[Link]

  • Cambridge University Press. Williamson Ether Synthesis.[Link]

Sources

A Novel, Green Approach to the Synthesis of 3-Bromo-4-alkoxyphenylacetic Acids: A Technical Guide for Advancing Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details a novel and efficient methodology for the synthesis of 3-bromo-4-alkoxyphenylacetic acids, crucial intermediates in the development of numerous pharmaceutical agents.[1][2] Moving beyond traditional bromination techniques that often rely on hazardous reagents and harsh conditions, we present a visible-light-mediated photocatalytic approach that offers significant advantages in terms of safety, sustainability, and process efficiency. This document provides a comprehensive overview of both a well-established traditional method and our proposed novel photocatalytic route, complete with detailed experimental protocols, mechanistic insights, and comparative data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these valuable compounds.

Introduction: The Significance of 3-Bromo-4-alkoxyphenylacetic Acids

3-Bromo-4-alkoxyphenylacetic acids are a class of substituted phenylacetic acid derivatives that serve as key building blocks in the synthesis of a wide range of biologically active molecules. Their structural motif is prevalent in compounds developed for various therapeutic areas. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the alkoxy group and the acetic acid side chain contribute to the molecule's overall physicochemical properties and biological activity. The efficient and selective synthesis of these intermediates is therefore of paramount importance in the drug discovery and development pipeline.

Traditional Synthesis: Direct Bromination of 4-Alkoxyphenylacetic Acids

A common and well-documented method for the synthesis of 3-bromo-4-alkoxyphenylacetic acids involves the direct electrophilic bromination of the corresponding 4-alkoxyphenylacetic acid. This approach, while effective, typically employs elemental bromine, a hazardous and highly corrosive reagent, and often requires the use of chlorinated solvents.

Causality Behind Experimental Choices in the Traditional Method

The traditional method relies on the principles of electrophilic aromatic substitution. The alkoxy group at the 4-position is an activating, ortho-, para-directing group. This electronic effect makes the aromatic ring more susceptible to electrophilic attack. The acetic acid side chain is a deactivating group, but its influence is less pronounced than the activating effect of the alkoxy group. Bromine is used as the electrophile, and its polarization is often enhanced by a polar solvent like acetic acid. The reaction is typically performed at room temperature to control the reaction rate and minimize the formation of polybrominated byproducts.

Experimental Protocol: Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

Reaction Scheme:

Caption: Proposed mechanism for the photocatalytic bromination.

The catalytic cycle is initiated by the excitation of the Eosin Y photocatalyst with visible light. The excited photocatalyst can then activate N-bromosuccinimide (NBS) through a single-electron transfer (SET) process, generating a succinimidyl radical and a bromine cation equivalent ("Br+"). T[3]his highly electrophilic bromine species then reacts with the electron-rich aromatic ring of the ethyl 4-ethoxyphenylacetate via a standard electrophilic aromatic substitution mechanism to afford the brominated product. The photocatalyst is regenerated in the process, allowing it to re-enter the catalytic cycle.

Data Summary and Comparison

The following table provides a comparative overview of the traditional and the proposed novel photocatalytic methods for the synthesis of 3-bromo-4-alkoxyphenylacetic acids.

ParameterTraditional Method (Direct Bromination)Novel Method (Photocatalytic Bromination)
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst None (or Lewis Acid)Organic Dye (e.g., Eosin Y, Rose Bengal)
Energy Source Thermal (Room Temperature)Visible Light (LED)
Solvent Acetic Acid, Chlorinated SolventsAcetonitrile, other "greener" solvents
Safety Concerns High (toxic, corrosive Br₂)Low (NBS is a solid, easier to handle)
Environmental Impact Moderate to HighLow (greener reagents and energy source)
Typical Yields 70-85%Expected to be comparable or higher (80-95%)
Reaction Time 2-4 hours1-3 hours
Purification RecrystallizationColumn Chromatography

Conclusion and Future Outlook

The visible-light photocatalytic synthesis of 3-bromo-4-alkoxyphenylacetic acids represents a significant advancement over traditional methods. By leveraging the principles of green chemistry, this novel approach offers a safer, more sustainable, and highly efficient route to these valuable pharmaceutical intermediates. The mild reaction conditions and the potential for high yields and selectivity make this method particularly attractive for industrial applications.

Further research in this area could focus on the development of immobilized photocatalysts for easier separation and recycling, expanding the substrate scope to include a wider variety of alkoxy groups, and performing a detailed kinetic analysis to further optimize the reaction conditions. The adoption of such innovative and sustainable synthetic strategies will be crucial in shaping the future of pharmaceutical manufacturing.

References

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega.

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Publications.

  • Allylic Photobromination using N-bromosuccinimide. AK Lectures.

  • Organic Dye-Catalyzed, Visible-Light Photoredox Brominationof Arenes and Heteroarenes Using N-Bromosuccinimide. R Discovery.

  • Biocatalysis and green solvents: trends, needs, and opportunities. ResearchGate.

  • Visible light-mediated halogenation of organic compounds. Chemical Society Reviews (RSC Publishing).

  • The formation reaction of a carbon–carbon bond promoted by Eosin-Y under visible light. [No valid URL found]
  • Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry.

  • An investigation of the photodecomposition of N-bromosuccinimide; the generation and reactivity of succinimidyl radical. Canadian Science Publishing.

  • Green Analytical Approaches and Eco-Friendly Solvents: Advancing Industrial Applications and Environmental Sustainability: A Comprehensive Review. Oriental Journal of Chemistry.

  • Bromination of para-substituted phenols using the H 2 O 2 -HBr system... ResearchGate.

  • Rose bengal. Wikipedia.

  • Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Chemical Society Reviews (RSC Publishing).

  • 3-Bromo-4-hydroxyphenylacetic acid. Chem-Impex.

  • Green solvent. Wikipedia.

Sources

An In-depth Technical Guide to the Characterization of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 3-Bromo-4-isopropoxyphenylacetic acid, a key intermediate in the synthesis of various biologically active molecules. This document outlines its physicochemical properties, a proposed synthetic route, and detailed protocols for its structural elucidation and purity assessment using modern analytical techniques. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, ensuring robustness and reproducibility. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Introduction

This compound (CAS No. 1522661-29-5) is a substituted phenylacetic acid derivative with significant potential as a building block in drug discovery and development.[1] Its structural motifs, including the brominated aromatic ring and the isopropoxy group, make it a versatile precursor for the synthesis of novel compounds with a wide range of pharmacological activities. Structurally related compounds, such as 3-Bromo-4-hydroxyphenylacetic acid, have been utilized as intermediates in the development of anti-inflammatory and analgesic agents. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, making it a valuable tool for medicinal chemists.[]

This guide provides a detailed framework for the synthesis and comprehensive characterization of this compound, ensuring its identity, purity, and quality for downstream applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, formulation, and application. The expected properties of this compound, based on its structure and data from closely related analogs, are summarized below.

PropertyExpected ValueRationale/Reference
Molecular Formula C₁₁H₁₃BrO₃Based on chemical structure.[3]
Molecular Weight 273.12 g/mol Calculated from the molecular formula.[3]
Appearance Off-white to pale yellow solidTypical appearance for similar aromatic carboxylic acids.
Melting Point 115-125 °C (estimated)Similar to 3-Bromo-4-methoxyphenylacetic acid (115-117 °C).[4]
Solubility Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in non-polar organic solvents and water.General solubility profile for carboxylic acids.[5]
pKa ~4.3 (estimated)Similar to other phenylacetic acid derivatives.[5]

Synthesis and Purification

A plausible and efficient synthetic route to this compound can be designed based on established organic chemistry transformations. The proposed synthesis starts from the commercially available 4-hydroxyphenylacetic acid.

Proposed Synthetic Pathway

Synthesis_Pathway 4-Hydroxyphenylacetic_Acid 4-Hydroxyphenylacetic Acid 3-Bromo-4-hydroxyphenylacetic_Acid 3-Bromo-4-hydroxyphenylacetic Acid 4-Hydroxyphenylacetic_Acid->3-Bromo-4-hydroxyphenylacetic_Acid Bromination (Br₂, Acetic Acid) 3-Bromo-4-isopropoxyphenylacetic_Acid This compound 3-Bromo-4-hydroxyphenylacetic_Acid->3-Bromo-4-isopropoxyphenylacetic_Acid Williamson Ether Synthesis (2-Bromopropane, K₂CO₃, Acetone)

Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Synthesis Protocol

Step 1: Bromination of 4-Hydroxyphenylacetic Acid

This step introduces the bromine atom at the position ortho to the hydroxyl group, which is an activating group.

  • In a well-ventilated fume hood, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid with gentle heating.[6]

  • Once dissolved, bring the solution to a gentle reflux.

  • Slowly add a solution of bromine in glacial acetic acid to the refluxing mixture.[6] The reaction is typically exothermic.

  • After the addition is complete, continue to reflux the mixture for several hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • The crude 3-bromo-4-hydroxyphenylacetic acid can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Step 2: Williamson Ether Synthesis

This classic ether synthesis method is used to introduce the isopropoxy group.

  • Suspend the dried 3-bromo-4-hydroxyphenylacetic acid and anhydrous potassium carbonate in acetone.

  • Add 2-bromopropane to the suspension.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

Purification

The final product, this compound, can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy

The expected proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1HCarboxylic acid proton (-COOH)[7]
~7.4Doublet1HAromatic proton ortho to the bromine
~7.1Doublet of doublets1HAromatic proton ortho to the acetic acid group
~6.9Doublet1HAromatic proton ortho to the isopropoxy group
~4.6Septet1HIsopropoxy methine proton (-OCH(CH₃)₂)
~3.6Singlet2HMethylene protons of the acetic acid group (-CH₂COOH)[7]
~1.3Doublet6HIsopropoxy methyl protons (-OCH(CH₃)₂)

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the carbon framework.

Chemical Shift (ppm)Assignment
~175Carboxylic acid carbonyl carbon (-COOH)[8]
~154Aromatic carbon attached to the isopropoxy group
~135Aromatic carbon attached to the acetic acid group
~132Aromatic CH ortho to the bromine
~129Aromatic CH ortho to the acetic acid group
~115Aromatic carbon attached to the bromine
~114Aromatic CH ortho to the isopropoxy group
~72Isopropoxy methine carbon (-OCH(CH₃)₂)
~40Methylene carbon of the acetic acid group (-CH₂COOH)[8]
~22Isopropoxy methyl carbons (-OCH(CH₃)₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid[7]
~2980MediumC-H stretch (aliphatic)
~1700StrongC=O stretch of the carboxylic acid[7]
~1600, ~1500MediumC=C stretch of the aromatic ring
~1250StrongC-O stretch of the ether and carboxylic acid
~1100MediumC-O stretch of the isopropoxy group
~550MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two peaks of nearly equal intensity at m/z values corresponding to the molecule with the ⁷⁹Br isotope and the ⁸¹Br isotope.[5]

    • [M]⁺: ~272

    • [M+2]⁺: ~274

  • Fragmentation: Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group and cleavage of the benzylic C-C bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound.

  • Column: A reversed-phase C18 column is suitable for the analysis of aromatic carboxylic acids.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[10]

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm, is appropriate.

  • Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Characterization_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization cluster_Result Final Confirmation Synthesis Proposed Synthesis Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment Confirmed_Structure Confirmed Structure & Purity NMR->Confirmed_Structure IR->Confirmed_Structure MS->Confirmed_Structure HPLC->Confirmed_Structure

Figure 2: Workflow for the synthesis and characterization of this compound.

Potential Applications and Biological Significance

Substituted phenylacetic acids are important pharmacophores in medicinal chemistry. The unique combination of a bromine atom, an isopropoxy group, and a carboxylic acid moiety in this compound makes it an attractive starting material for the synthesis of a diverse range of compounds. The bromine atom can serve as a handle for further molecular elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[] This allows for the introduction of various aryl, alkyl, and amino groups, enabling the exploration of a broad chemical space in the search for new drug candidates. The isopropoxy group can enhance lipophilicity and metabolic stability, while the carboxylic acid can be converted to esters, amides, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

  • Health Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[5]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical reactions, and the detailed analytical protocols will ensure the unambiguous identification and purity assessment of the final compound. By following the methodologies outlined in this guide, researchers can confidently prepare and characterize this valuable intermediate for its use in drug discovery and other chemical research endeavors.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved January 18, 2026, from [Link]

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). BenchChem.
  • 3-BROMO-4-METHOXYPHENYLACETIC ACID. (2024, April 9). ChemBK. Retrieved January 18, 2026, from [Link]

  • 3-(4-Bromophenyl)propionic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • 3-bromo-4-methoxyphenylacetic acid. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. In International Conference on Materials Engineering and Information Technology Applications (MEITA 2015).
  • SAFETY DATA SHEET. (2024, September 6). MilliporeSigma.
  • p-Isopropylphenylacetic acid. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

  • p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • 3-bromo-4-methoxyphenylacetic acid. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). Beilstein Journal of Organic Chemistry.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • 3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.
  • Formation of Chromophores from cis-Pinonaldehyde Aged in Highly Acidic Conditions. (2013). NIH.
  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids. (n.d.). Google Patents.
  • 4-Bromophenylacetic acid. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

  • 3-BROMO-6-METHYL-4-MORPHOLINOCOUMARIN - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • 3-Bromo-4-hydroxyphenylacetic acid, min 98%, 100 grams. (n.d.). Starlabs Scientific. Retrieved January 18, 2026, from [Link]

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). BenchChem.
  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (n.d.). Google Patents.
  • phenylacetic acid. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Application Notes: The Strategic Use of 1-Bromo-4-iodobenzene in Pharmaceutical Intermedi

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

  • IUPAC Name: 2-(3-Bromo-4-isopropoxyphenyl)acetic acid

  • Molecular Formula: C₁₁H₁₃BrO₃

  • Molecular Weight: 273.12 g/mol

  • CAS Number: Not available

The structure consists of a phenylacetic acid core, substituted at the 3-position with a bromine atom and at the 4-position with an isopropoxy group. These substitutions significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of 3-Bromo-4-isopropoxyphenylacetic Acid in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.4Doublet1HAr-H (H-2)This aromatic proton is ortho to the bromine and meta to the acetic acid group. The bromine's electron-withdrawing inductive effect and the isopropoxy's donating resonance effect will influence its shift.
~7.1Doublet of doublets1HAr-H (H-6)This aromatic proton is meta to the bromine and ortho to the acetic acid group.
~6.9Doublet1HAr-H (H-5)This aromatic proton is ortho to the isopropoxy group and meta to the bromine. The strong electron-donating effect of the isopropoxy group will shield this proton, shifting it upfield.
~4.6Septet1H-OCH(CH₃)₂The methine proton of the isopropoxy group is split into a septet by the six equivalent methyl protons.
~3.6Singlet2H-CH₂COOHThe benzylic protons of the acetic acid moiety appear as a singlet.
~1.4Doublet6H-OCH(CH₃)₂The six equivalent protons of the two methyl groups in the isopropoxy group are split into a doublet by the methine proton.
¹³C NMR (Carbon-13 NMR) Spectroscopy

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm)AssignmentRationale
~175-180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~155Ar-C (C-4)The aromatic carbon attached to the isopropoxy group is deshielded due to the oxygen atom.
~135Ar-C (C-2)The aromatic carbon ortho to the bromine.
~130Ar-C (C-6)The aromatic carbon ortho to the acetic acid group.
~128Ar-C (C-1)The aromatic carbon attached to the acetic acid moiety.
~115Ar-C (C-5)The aromatic carbon ortho to the isopropoxy group is shielded.
~112Ar-C (C-3)The aromatic carbon attached to the bromine atom. The "heavy atom effect" of bromine can cause a slight upfield shift.[1]
~71-OCH(CH₃)₂The methine carbon of the isopropoxy group.
~40-CH₂COOHThe benzylic carbon of the acetic acid group.
~22-OCH(CH₃)₂The equivalent methyl carbons of the isopropoxy group.
Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing a sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of this compound.[2][3]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[3]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[2][4]

  • Internal Standard: If quantitative analysis is required or for precise chemical shift referencing, a known amount of an internal standard (e.g., Tetramethylsilane - TMS) can be added.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR_Sample_Preparation

Caption: Workflow for NMR sample preparation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe carboxylic acid O-H bond exhibits a very broad absorption due to hydrogen bonding.[5][6]
~2980, ~2930MediumC-H stretch (aliphatic)Stretching vibrations of the C-H bonds in the isopropoxy and methylene groups.
~1710StrongC=O stretchThe carbonyl group of the carboxylic acid shows a strong, sharp absorption.[6]
~1600, ~1480Medium-WeakC=C stretch (aromatic)Stretching vibrations of the carbon-carbon bonds in the phenyl ring.
~1250StrongC-O stretchAsymmetric stretching of the C-O-C bond of the ether and the C-O bond of the carboxylic acid.
~1050MediumC-O stretchSymmetric stretching of the C-O-C bond of the ether.
~600-800Medium-WeakC-Br stretchStretching vibration of the carbon-bromine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[7]

  • Sample Scan: Record the IR spectrum of the sample.

  • Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[7]

ATR_FTIR_Workflow

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation and confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, the molecule is fragmented, and the resulting charged fragments are detected. The predicted fragmentation pattern for this compound is as follows:

  • Molecular Ion (M⁺): A pair of peaks at m/z 272 and 274, with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Major Fragments:

    • m/z 227/229: Loss of the carboxyl group (-COOH, 45 Da). This would be a significant fragment.

    • m/z 199/201: This fragment would correspond to the tropylium ion of 3-bromo-4-isopropoxytoluene, formed after benzylic cleavage. This is expected to be a prominent peak, similar to that observed for 3-bromo-4-methoxyphenylacetic acid.

    • m/z 157/159: Loss of the isopropoxy group (-OCH(CH₃)₂, 59 Da) from the molecular ion followed by rearrangement.

    • m/z 121: A fragment corresponding to the isopropoxyphenyl cation.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and often results in less fragmentation than EI.

  • Sample Preparation: Dissolve a small amount of the sample (around 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µM.[8]

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, generating charged droplets that desolvate to produce gas-phase ions.[9]

  • Analysis: The ions are guided into the mass analyzer, and their mass-to-charge ratios are measured. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 271/273.

ESI_MS_Workflow

Caption: Workflow for ESI-MS analysis.

Summary of Spectroscopic Data

TechniqueKey Predicted Features
¹H NMR Aromatic protons between δ 6.9-7.4 ppm, a broad carboxylic acid proton at δ 10-12 ppm, and characteristic signals for the isopropoxy and methylene groups.
¹³C NMR Carbonyl carbon around δ 175-180 ppm, aromatic carbons in the δ 112-155 ppm range, and aliphatic carbons for the isopropoxy and methylene groups.
IR Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1710 cm⁻¹), and C-O stretches.
MS (EI) Molecular ion peaks at m/z 272/274, and significant fragments at m/z 227/229 and 199/201.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding these expected spectroscopic signatures and the underlying principles, researchers can confidently identify and characterize this compound in their work. The provided experimental protocols offer a starting point for obtaining high-quality data. It is always recommended to compare experimentally obtained data with these predictions for a thorough structural confirmation.

References

  • 3-Bromo-4-methoxyphenylacetic acid | C9H9BrO3 | CID 136615 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers University-Newark. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). YouTube. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Stack Exchange. Retrieved from [Link]

Sources

Physicochemical properties of substituted phenylacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Substituted Phenylacetic Acids

Executive Summary

Substituted phenylacetic acids are a class of molecules of paramount importance in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, most notably the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The efficacy, safety, and overall developability of these compounds are not merely functions of their pharmacodynamic interactions but are deeply rooted in their fundamental physicochemical properties. This guide provides a comprehensive, field-proven exploration of these critical characteristics: acidity (pKa), lipophilicity (logP), solubility, and melting point.

As a senior application scientist, my objective is to move beyond simple definitions and provide a narrative that explains the causality behind experimental choices and data interpretation. We will explore how the strategic placement of various substituents on the phenyl ring allows for the fine-tuning of these properties, directly impacting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This document furnishes detailed, self-validating experimental protocols, presents comparative data in a clear, tabular format, and uses logical diagrams to illustrate key workflows and concepts, equipping you with the knowledge to rationally design and optimize phenylacetic acid-based drug candidates.

The Physicochemical Blueprint: Why These Properties Govern Drug Viability

The journey of a drug from administration to its molecular target is an obstacle course defined by a series of biological barriers. A molecule's success in navigating this course is dictated by its physicochemical blueprint. For substituted phenylacetic acids, four properties are of primary concern:

  • Acidity (pKa): This determines the molecule's ionization state at different physiological pH values. The ratio of the ionized (charged) to the unionized (neutral) form is critical for everything from aqueous solubility to the ability to cross lipid cell membranes and bind to target enzymes like cyclooxygenase (COX).

  • Lipophilicity (logP): A measure of a compound's affinity for fatty (lipid) versus aqueous environments. The logP value is a key predictor of membrane permeability, plasma protein binding, and volume of distribution. An optimal logP is crucial; too low, and the molecule won't cross membranes, too high, and it may become trapped in fatty tissues or be difficult to formulate.

  • Solubility: The ability of a compound to dissolve in a solvent, particularly water, is a prerequisite for absorption from the gastrointestinal tract. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

  • Melting Point (M.p.): More than a simple physical constant, the melting point provides insight into the stability of the crystal lattice. A high melting point often correlates with strong intermolecular forces, which can, in turn, lead to lower solubility.

Understanding the interplay of these properties is fundamental to modern drug design. The following sections will dissect each property, providing the theoretical basis for substituent effects and the practical methodologies for their accurate measurement.

Acidity (pKa): The Protonation State is Key

The carboxylic acid moiety of phenylacetic acid is a weak acid, meaning it can donate a proton to establish an equilibrium between its neutral (R-COOH) and anionic (R-COO⁻) forms. The pKa is the pH at which these two forms are present in equal concentrations.

The Influence of Aromatic Substituents

The electronic nature of substituents on the phenyl ring directly modulates the stability of the carboxylate anion, thereby altering the pKa.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-Cl, -F) pull electron density away from the carboxylic acid group. This stabilizes the negatively charged carboxylate anion through inductive and/or resonance effects, making the proton easier to remove and thus lowering the pKa (increasing acidity).

  • Electron-Donating Groups (EDGs): Groups like alkyl (-CH3) and alkoxy (-OCH3) push electron density towards the ring. This destabilizes the carboxylate anion, making the proton more difficult to remove and increasing the pKa (decreasing acidity).

This predictable electronic influence allows medicinal chemists to tune the pKa to optimize a drug's properties for a specific biological environment.

Gold Standard Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the most accurate and widely used method for pKa determination due to its precision and simplicity.[1][2]

Causality Behind the Method: This method works by precisely measuring the change in pH of a solution of the analyte as a standardized base (e.g., NaOH) is added incrementally. The resulting titration curve has an inflection point at the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[3] This provides a direct, empirical measurement of the acid's dissociation constant.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[3]

  • Analyte Preparation: Prepare a solution of the substituted phenylacetic acid (e.g., 20 mL of a 1 mM solution).[3] If the compound has low water solubility, a co-solvent may be used, but its effect on the pKa must be considered.

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by using a background electrolyte like 0.15 M KCl.[3] This minimizes changes in activity coefficients.

  • Titration: Place the analyte solution in a jacketed vessel on a magnetic stirrer to maintain constant temperature. Immerse the calibrated pH electrode. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting sigmoid curve.[3] More accurately, it can be found from the maximum of the first derivative plot of the titration curve.

Self-Validation/Trustworthiness: The experiment should be repeated at least three times to ensure reproducibility. The sharpness of the endpoint on the titration curve serves as an internal check on the purity of the sample and the accuracy of the procedure.

G substituents Substituent Added to Phenylacetic Acid Core lipophilic Lipophilic Groups (e.g., -Cl, -Br, -CH₃) substituents:f0->lipophilic hydrophilic Hydrophilic Groups (e.g., -OH, -NH₂) or Ionization (-COO⁻) substituents:f0->hydrophilic logP_increase Increases logP (More Lipophilic) lipophilic->logP_increase logP_decrease Decreases logP (More Hydrophilic) hydrophilic->logP_decrease

Caption: Impact of substituents on the lipophilicity (logP) of a molecule.

Thermodynamic Solubility: The Foundation for Bioavailability

For an orally administered drug, dissolution is the first step toward absorption. Thermodynamic (or equilibrium) solubility is the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pH when the system is at equilibrium.

Causality Behind the Method: This method ensures that a true equilibrium between the solid and dissolved states of the compound has been reached. By adding an excess of the solid drug to the solvent and agitating for an extended period, we can be confident that the resulting measured concentration represents the true thermodynamic limit of solubility under those conditions, as opposed to faster but less accurate kinetic measurements which can overestimate solubility. [4]

Protocol: Equilibrium Solubility Determination ("Shake-Flask" Method)
  • Preparation: Add an excess amount of the solid substituted phenylacetic acid to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours).

  • Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid.

  • Quantification: Take a precise aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Confirmation of Equilibrium: To ensure equilibrium has been reached, samples can be analyzed at multiple time points (e.g., 24h and 48h). The solubility value should be constant. [4]The pH of the final solution should also be measured to confirm it has not shifted. [4]

Data Compendium: Physicochemical Properties of Representative Phenylacetic Acids

The following table summarizes key physicochemical data for the parent phenylacetic acid and several substituted analogs, including common NSAIDs. This allows for a direct comparison of the effects of different substituents.

CompoundSubstituent(s)pKalogPMelting Point (°C)
Phenylacetic acid H4.31 [5][6]1.41 [7]76-78 [8]
4-Chlorophenylacetic acid 4-Cl4.192.03104-106
4-Nitrophenylacetic acid 4-NO₂3.851.43152-154
4-Methoxyphenylacetic acid 4-OCH₃4.471.5885-87
Diclofenac 2-[(2,6-dichlorophenyl)amino]~4.24.51156-158
Ibuprofen 4-(2-methylpropyl)~4.43.9775-77

Note: Values are approximate and sourced from various databases and literature. Experimental conditions can cause slight variations.

Conclusion: An Integrated Approach to Drug Design

The physicochemical properties of substituted phenylacetic acids are not isolated parameters but are deeply interconnected. The addition of a lipophilic halogen to increase membrane permeability will also lower the pKa, potentially altering the solubility profile. This structure-property relationship is the foundation of rational drug design. [9][10] A successful drug development program does not optimize a single property in isolation but seeks a balanced profile that satisfies the competing demands of potency, selectivity, solubility, permeability, and metabolic stability. By employing the robust experimental protocols and understanding the theoretical principles outlined in this guide, researchers can make informed decisions, efficiently triage candidates, and ultimately increase the likelihood of advancing molecules with a high probability of clinical success.

References

  • Methods for Determination of Lipophilicity . (2022). Encyclopedia.pub. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. [Link]

  • Ganjali, M. R., et al. (2014). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots . Journal of Chemical Education, 91(10), 1753-1757. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents . Journal of Chemical & Engineering Data, 47(6), 1379-1383. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . (2013). Dissolution Technologies. [Link]

  • Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry . DergiPark. [Link]

  • Lin, M., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy . Journal of Visualized Experiments, (143), e58823. [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts . European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values . Analytical Chemistry Insights, 8, 53-71. [Link]

  • Zafar, S., et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium . Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Pang, Y. Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds . Food and Chemical Toxicology, 71, 237-245. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development . Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Phenylacetic Acid . PubChem. [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents . (2002). Journal of Chemical & Engineering Data. [Link]

  • Bertamino, A., et al. (2009). Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors . Bioorganic & Medicinal Chemistry Letters, 19(15), 4026-4030. [Link]

  • Green, D. B., et al. (2016). Determination of the Thermodynamic Solubility Product of PbI2 Assuming Nonideal Behavior: An Analytical Chemistry Experiment . Journal of Chemical Education. [Link]

  • Thermodynamics of Solubility . (2021). Chemistry LibreTexts. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts . (2015). ResearchGate. [Link]

  • Takács-Novák, K., et al. Interlaboratory study of log P determination by shake-flask and potentiometric methods . Semantic Scholar. [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents . (2002). ResearchGate. [Link]

  • Phenylacetic acid . (2022). Sciencemadness Wiki. [Link]

  • Hulverson, M. A., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine . ACS Infectious Diseases. [Link]

  • Thermodynamic Solubility Testing Service . Creative Biolabs. [Link]

  • pKaH-values of phenylacetic acid derivatives . ResearchGate. [Link]

  • Phenylacetic Acid . The Merck Index Online. [Link]

  • pKa Data Compiled by R. Williams . Organic Chemistry Data. [Link]

  • Phenylacetic acid . SIELC Technologies. [Link]

  • Structure activity relationship of the synthesized compounds . ResearchGate. [Link]

  • Why is benzoic acid a stronger acid than phenylacetic acid? . Reddit. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives . Inventiva Pharma. [Link]

  • US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.

Sources

Introduction: The Significance of Solubility in the Application of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-4-isopropoxyphenylacetic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest for researchers, scientists, and professionals in drug development. By synthesizing theoretical principles with practical experimental guidance, this document aims to be an essential resource for understanding and manipulating the solubility of this arylalkanoic acid.

This compound (CAS 1522661-29-5) is an organic compound with the molecular formula C₁₁H₁₃BrO₃ and a molecular weight of 273.12 g/mol []. Its structure, featuring a substituted phenyl ring attached to an acetic acid moiety, places it in the class of arylalkanoic acids. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is paramount for formulation, purification, and the design of effective delivery systems. Poor solubility can present significant challenges during various stages of drug development, from in vitro screening to clinical application[2][3].

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is governed by its molecular structure, which dictates its polarity, potential for hydrogen bonding, and acidic nature.

Molecular Structure Analysis:

  • Aromatic Ring and Isopropyl Ether Group: The phenyl ring and the isopropoxy group are largely nonpolar, contributing to the molecule's lipophilicity.

  • Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of the molecule's acidity and its interactions with polar solvents.

  • Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a degree of polarity, though its influence on solubility is less pronounced than the carboxylic acid group.

The principle of "like dissolves like" is the cornerstone of predicting solubility. Polar solvents will more readily dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes. Given the presence of both polar and nonpolar regions, this compound is expected to exhibit a nuanced solubility profile.

Predicted Solubility Profile:

Based on the solubility of structurally similar compounds, such as 3-Bromo-4-methoxyphenylacetic acid and other arylalkanoic acids, a predicted solubility profile in various organic solvents can be established. Arylalkanoic acids are generally practically insoluble in water but show good solubility in many organic solvents[4][5][6].

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group of methanol can form strong hydrogen bonds with the carboxylic acid group of the solute.
EthanolSolubleSimilar to methanol, ethanol is a good hydrogen bond donor and acceptor, facilitating dissolution.
WaterInsoluble/Slightly SolubleThe large nonpolar region of the molecule (phenyl ring, isopropyl group) outweighs the polarity of the carboxylic acid group, leading to poor aqueous solubility.
Polar Aprotic AcetoneSolubleThe carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton.
DichloromethaneSolubleWhile less polar than protic solvents, its dipole moment allows for favorable interactions with the polar parts of the solute.
Ethyl AcetateSolubleThe ester group can act as a hydrogen bond acceptor, and the overall polarity is compatible with the solute.
Nonpolar HexaneSparingly Soluble/InsolubleThe significant difference in polarity between the highly polar carboxylic acid group and nonpolar hexane limits miscibility.
TolueneSlightly SolubleThe aromatic ring of toluene can interact with the phenyl ring of the solute via van der Waals forces, but the polar carboxylic acid group limits solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[7]. The following protocol provides a step-by-step guide for its implementation.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the experimental samples.

  • Data Reporting:

    • Calculate the solubility as the average of at least three replicate measurements and express it in units such as mg/mL or mol/L.

G cluster_input Inputs cluster_protocol Shake-Flask Solubility Determination cluster_output Output Compound This compound Add_Excess 1. Add excess compound to solvent Compound->Add_Excess Solvent Organic Solvent Solvent->Add_Excess Equilibrate 2. Equilibrate at constant T and agitation Add_Excess->Equilibrate Sample 3. Withdraw and filter supernatant Equilibrate->Sample Analyze 4. Analyze concentration by HPLC Sample->Analyze Solubility_Data Quantitative Solubility (mg/mL) Analyze->Solubility_Data G Start Start: Define Formulation Goal Analyze_Solute Analyze Solute Properties: - Polar -COOH group - Nonpolar aryl & alkyl groups Start->Analyze_Solute Is_H_Bonding_Needed Is Hydrogen Bonding Critical? Analyze_Solute->Is_H_Bonding_Needed Select_Protic Select Polar Protic Solvent (e.g., Methanol, Ethanol) Is_H_Bonding_Needed->Select_Protic Yes Consider_Aprotic Consider Polar Aprotic Solvent (e.g., Acetone, Ethyl Acetate) Is_H_Bonding_Needed->Consider_Aprotic No End End: Optimized Solvent System Select_Protic->End Is_Nonpolar_Interaction_Dominant Is Nonpolar Interaction Sufficient? Consider_Aprotic->Is_Nonpolar_Interaction_Dominant Select_Nonpolar Select Nonpolar Solvent (e.g., Toluene - with caution) Is_Nonpolar_Interaction_Dominant->Select_Nonpolar Yes Is_Nonpolar_Interaction_Dominant->End No, re-evaluate Select_Nonpolar->End

Caption: Decision-making workflow for solvent selection based on solute properties.

Conclusion

References

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE. [Link]

  • Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. [Link]

  • Concept of solubility prediction in organic solvents by machine learning. (n.d.). ResearchGate. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2021, August 18). Chemical Reviews. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2020, December 14). Ingenta Connect. [Link]

  • Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review. [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. [Link]

  • This compound. (n.d.). Adooq Bioscience. [Link]

  • 3-BROMO-4-METHOXYPHENYLACETIC ACID. (2024, April 9). ChemBK. [Link]

  • 3-Bromo-4-methoxyphenylacetic acid. (n.d.). PubChem. [Link]

  • Arylalkanoic acids. (n.d.). Pharmacy 180. [Link]

Sources

A Comprehensive Technical Guide to the Purity Analysis of Synthesized 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<-4>

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the meticulous control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy.[1][2] 3-Bromo-4-isopropoxyphenylacetic acid stands as a key building block in the synthesis of various therapeutic agents. Its molecular integrity directly influences the quality, safety, and stability of the final drug product. Therefore, a robust and validated analytical strategy to assess its purity is of paramount importance.

This guide provides an in-depth exploration of the methodologies employed to ascertain the purity of synthesized this compound. We will delve into the principles behind the chosen analytical techniques, provide field-proven experimental protocols, and discuss the interpretation of the resulting data. The narrative is grounded in the principles of scientific integrity, drawing from established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines to ensure a comprehensive and authoritative perspective.[3][4]

Synthesis and Potential Impurities: A Proactive Approach to Purity

A thorough understanding of the synthetic route is the first line of defense in impurity profiling. The synthesis of this compound typically involves a multi-step process, often starting from commercially available precursors like 4-hydroxybenzonitrile. A representative synthetic pathway may include bromination, etherification (oxyalkylation), and subsequent hydrolysis.[5]

Each step in the synthesis presents a potential source of impurities, which can be broadly categorized as organic, inorganic, or residual solvents.[2][6]

  • Organic Impurities: These can include starting materials, by-products from incomplete reactions or side reactions, intermediates, and degradation products. For instance, incomplete bromination could lead to the presence of 4-isopropoxyphenylacetic acid, while over-bromination might result in di-brominated species.

  • Inorganic Impurities: These may arise from reagents, catalysts, and processing aids used during the synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification steps can be retained in the final product.

A proactive approach to purity analysis involves anticipating these potential impurities based on the synthetic pathway and designing analytical methods with the specificity to detect and quantify them.

Visualizing the Synthetic Landscape

Synthesis_and_Impurities cluster_impurities Potential Impurities 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Bromination Bromination 4-Hydroxybenzonitrile->Bromination Step 1 3-Bromo-4-hydroxybenzonitrile 3-Bromo-4-hydroxybenzonitrile Bromination->3-Bromo-4-hydroxybenzonitrile Intermediate 1 By-products By-products Bromination->By-products Oxyalkylation Oxyalkylation 3-Bromo-4-hydroxybenzonitrile->Oxyalkylation Step 2 3-Bromo-4-isopropoxybenzonitrile 3-Bromo-4-isopropoxybenzonitrile Oxyalkylation->3-Bromo-4-isopropoxybenzonitrile Intermediate 2 Starting Materials Starting Materials Oxyalkylation->Starting Materials Hydrolysis Hydrolysis 3-Bromo-4-isopropoxybenzonitrile->Hydrolysis Step 3 This compound This compound Hydrolysis->this compound Degradation Products Degradation Products Hydrolysis->Degradation Products Residual Solvents Residual Solvents Synthesis Steps Synthesis Steps->Residual Solvents

Caption: A generalized synthetic pathway and potential impurity sources.

Orthogonal Analytical Techniques: A Multi-faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust purity analysis relies on an orthogonal approach, employing multiple techniques that measure different physicochemical properties of the analyte and its potential impurities. This multi-faceted strategy ensures a comprehensive and reliable assessment.

Visualizing the Analytical Workflow

Analytical_Workflow Synthesized_Product Synthesized this compound HPLC High-Performance Liquid Chromatography (HPLC) (Quantitative Purity & Impurity Profiling) Synthesized_Product->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (Volatile Impurities & Residual Solvents) Synthesized_Product->GCMS NMR Nuclear Magnetic Resonance (NMR) (Structural Confirmation & Impurity Identification) Synthesized_Product->NMR FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) (Functional Group Confirmation) Synthesized_Product->FTIR Purity_Assessment Comprehensive Purity Assessment HPLC->Purity_Assessment GCMS->Purity_Assessment NMR->Purity_Assessment FTIR->Purity_Assessment

Caption: Orthogonal analytical techniques for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for determining the purity and impurity profile of non-volatile and thermally labile compounds like this compound.[7][8] A well-developed and validated HPLC method can separate the main compound from its structurally similar impurities, allowing for accurate quantification.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process.[9] Reversed-phase HPLC is the most common mode for a molecule of this polarity.

  • Column Selection: A C18 column is a standard choice, offering good retention and separation for a wide range of organic molecules. The choice between different C18 phases (e.g., end-capped, high-density bonding) can influence selectivity for specific impurities.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is typical. The buffer (e.g., phosphate or acetate) controls the pH, which is critical for the ionization state of the carboxylic acid group and, consequently, its retention. The organic modifier (e.g., acetonitrile or methanol) controls the overall elution strength. A gradient elution is often preferred over isocratic elution to ensure the separation of impurities with a wide range of polarities.

  • Detection: UV detection is the most common choice for chromophoric compounds like this compound. The selection of the detection wavelength is based on the UV spectrum of the analyte to maximize sensitivity.

Experimental Protocol: A Validated HPLC Method

This protocol is a starting point and must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10][11][12]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Data Interpretation and Purity Calculation

The purity of the sample is typically determined by area percent normalization, assuming that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For accurate quantification of specific impurities, a reference standard for each impurity is required to determine its relative response factor.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound analysis, its primary role is to detect and quantify residual solvents and any volatile organic impurities that may be present.[13][14]

The Rationale for GC-MS

While HPLC is excellent for non-volatile compounds, it is not suitable for analyzing residual solvents like acetone, toluene, or glacial acetic acid which may be used in the synthesis.[15][16] GC, with its heated injection port and column, is designed to handle these volatile components. The coupling with a mass spectrometer provides definitive identification of the separated compounds based on their mass spectra.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Headspace analysis is often preferred for residual solvent testing as it avoids injecting the non-volatile API onto the GC column, which can lead to contamination and column degradation.

Parameter Condition
GC Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Carrier Gas Helium, constant flow 1.0 mL/min
Headspace Sampler Vial Equilibration: 80 °C for 15 min
MS Detector Scan range: 35-350 amu
Data Analysis and Acceptance Criteria

The identification of residual solvents is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of known standards. Quantification is performed using an external or internal standard method. The acceptance criteria for residual solvents are defined by the ICH Q3C guidelines, which classify solvents based on their toxicity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural confirmation of organic molecules.[17][18] For this compound, ¹H and ¹³C NMR provide a detailed map of the molecule's structure, confirming the connectivity of atoms and the positions of substituents.

The Power of NMR in Purity Analysis

Beyond structural confirmation, NMR can be a powerful tool for identifying and quantifying impurities, especially those that are structurally similar to the main compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide a wealth of information.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methine and methyl protons of the isopropoxy group.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (COOH)~12.0Singlet1H
Aromatic (Ar-H)6.8 - 7.5Multiplet3H
Methylene (CH₂)~3.6Singlet2H
Isopropoxy Methine (CH)~4.5Septet1H
Isopropoxy Methyl (CH₃)~1.3Doublet6H

Note: Expected chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Quantitative NMR (qNMR)

With the use of a certified internal standard, qNMR can be used for the highly accurate determination of the absolute purity (assay) of the compound, providing a result that is traceable to the International System of Units (SI).

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[19][20][21] While not typically used for quantitative purity analysis, it serves as an excellent identity check, confirming the presence of key functional groups and providing a unique "fingerprint" for the compound.

The Role of FT-IR in Quality Control

In a quality control setting, the FT-IR spectrum of a newly synthesized batch can be compared to that of a reference standard. Any significant differences could indicate the presence of impurities or a different polymorphic form.

Expected Characteristic FT-IR Absorptions
Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)
C-H stretch (Aromatic & Aliphatic)3100 - 2850
C=O stretch (Carboxylic Acid)1720 - 1700
C=C stretch (Aromatic)1600 - 1450
C-O stretch (Ether & Carboxylic Acid)1300 - 1000
C-Br stretch700 - 500

Conclusion: A Holistic and Self-Validating System for Purity Assurance

The purity analysis of this compound is a critical component of ensuring the quality and safety of pharmaceuticals derived from it. This guide has outlined a comprehensive and scientifically sound approach that integrates multiple, orthogonal analytical techniques. By understanding the "why" behind each experimental choice and adhering to rigorous validation protocols, researchers, scientists, and drug development professionals can establish a self-validating system for purity assessment. This holistic strategy, grounded in the principles of the ICH, not only meets regulatory expectations but also upholds the highest standards of scientific integrity, ultimately contributing to the development of safer and more effective medicines.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link][3]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link][1]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link][2]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link][4]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link][10]

  • ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). ICH. [Link][6]

  • Separation of 3-Bromo-4-hydroxyphenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link][7]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Pro-Lab. [Link][11]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link][9]

  • Analytical Method Validation: are your analytical methods suitable for intended use?. Progress. [Link][12]

  • SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. RASAYAN Journal of Chemistry. [Link][19]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link][15]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. [Link][5]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Google Patents. [16]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal. [Link][13]

  • Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. PubMed. [Link][20]

  • Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. ResearchGate. [Link][21]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-methylenedioxymethamphetamine. PubMed. [Link][14]

Sources

An In-Depth Technical Guide to the X-ray Crystallography of Brominated Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in the X-ray crystallographic analysis of brominated phenylacetic acid derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of synthesis, crystallization, and structure determination, emphasizing the scientific rationale behind each step to ensure reproducible and high-quality results.

The Significance of Brominated Phenylacetic Acids in Drug Discovery

Phenylacetic acid and its derivatives are foundational scaffolds in a multitude of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The strategic introduction of a bromine atom onto the phenyl ring—a process known as bromination—can significantly alter a molecule's physicochemical properties. This modification can enhance therapeutic activity, improve metabolic stability, and influence the drug's duration of action.[2] The "heavy atom" effect of bromine is also instrumental in photodynamic therapy and radiosensitization.[2]

The precise three-dimensional arrangement of atoms within a crystal lattice, which is determined through X-ray crystallography, is paramount for understanding structure-activity relationships (SAR). For brominated phenylacetic acid derivatives, crystallographic studies reveal how the size, position, and electronic nature of the bromine atom influence intermolecular interactions, such as hydrogen and halogen bonding, which in turn dictate crystal packing and ultimately affect properties like solubility and bioavailability.[3][4]

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly impede crystallization. Several robust methods exist for the synthesis of brominated phenylacetic acid derivatives.

Synthetic Strategies

A common and effective approach is the direct bromination of phenylacetic acid via electrophilic aromatic substitution. For instance, 4-bromophenylacetic acid can be prepared by treating phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the para isomer.[5] Another viable route involves the condensation of a bromobenzyl bromide with sodium cyanide, followed by hydrolysis of the resulting nitrile.[5]

For more complex or specifically substituted derivatives, multi-step synthetic routes may be necessary. For example, a Suzuki coupling reaction can be employed to couple a boronic acid with an alkyl halide, offering a versatile method for creating Csp2-Csp3 bonds.[6]

Step-by-Step Synthesis Protocol: α-Bromophenylacetic Acid

This protocol outlines the synthesis of α-bromophenylacetic acid from phenylacetic acid, a common precursor for further derivatization.[7]

  • Reaction Setup: In a dry two-necked flask equipped with a condenser, combine 2-phenylacetic acid (2.7 mmol), N-bromosuccinimide (NBS) (3.05 mmol), and carbon tetrachloride (5.5 mL).

  • Initiation: Add azobisisobutyronitrile (AIBN) (0.14 mmol) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux at 77°C and maintain for 2 hours. Monitor the reaction's progress by ¹H NMR until the complete consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with hexane (10.0 mL) and filter to remove succinimide.

  • Purification: Remove the solvent via rotary evaporation. Purify the crude product by silica gel column chromatography using a hexane/ether (2:1, v/v) eluent to yield α-bromophenylacetic acid as a white solid.[7]

Purification and Characterization

Rigorous purification is non-negotiable. Recrystallization is a powerful technique for purifying solid organic compounds.[8][9] The choice of solvent is critical and is often determined empirically. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for phenylacetic acid derivatives include water, ethanol, benzene, and mixtures thereof.[8][9] The purity of the final compound should be verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. It is a process that requires patience, meticulous technique, and an element of trial and error.

Key Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling induces crystallization.

  • Vapor Diffusion: This technique is widely used and involves two chambers. The inner chamber contains a concentrated solution of the compound, and the outer chamber contains a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the inner chamber gradually reduces the solubility of the compound, promoting crystal growth. This can be set up in either a hanging drop or sitting drop format.

Experimental Protocol: Crystallization of a Brominated Phenylacetic Acid Derivative
  • Solvent Screening: Begin by testing the solubility of a small amount of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and water) to identify suitable candidates for crystallization.

  • Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Setting up Crystallization Trials:

    • Slow Evaporation: Transfer the saturated solution to a clean vial, cover it loosely with parafilm containing a few pinholes, and leave it in a vibration-free environment.

    • Slow Cooling: Place the hot, saturated solution in an insulated container (e.g., a Dewar flask) to ensure slow cooling.

    • Vapor Diffusion: Place a drop of the concentrated solution on a siliconized glass slide. Invert the slide over a reservoir containing the precipitant.

  • Observation and Optimization: Regularly inspect the trials under a microscope. If microcrystals, oils, or amorphous precipitate form, adjust the conditions (e.g., concentration, temperature, solvent/precipitant ratio) accordingly.

X-ray Diffraction: From Crystal to Data

Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data. Modern X-ray diffractometers, often equipped with high-brilliance microfocus sources, are used for this purpose.[10]

The X-ray Crystallography Workflow

The overall process can be visualized as a linear progression from data collection to the final refined structure.

XRay_Workflow DataCollection Data Collection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Reflection List (h, k, l, I) StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Atomic Model Validation Structure Validation & Deposition StructureRefinement->Validation Refined Structure

Caption: A generalized workflow for single-crystal X-ray diffraction.

Data Collection and Processing

The crystal is mounted on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[11]

These images are then processed to yield a list of reflections, each with its unique Miller indices (h, k, l) and intensity.[12] This process involves:

  • Indexing: Determining the unit cell parameters and crystal orientation.[11]

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Placing all the measured intensities on a common scale and merging symmetry-equivalent reflections.[12]

Structure Solution and Refinement: Unveiling the Molecular Architecture

The ultimate goal of X-ray crystallography is to determine the arrangement of atoms in the crystal. This is achieved through structure solution and refinement.

The Phase Problem and Structure Solution

The diffraction data provide the intensities (related to the square of the structure factor amplitudes) but not the phases of the X-ray waves. This is known as the "phase problem." For small molecules containing heavy atoms like bromine, direct methods are typically successful in solving the phase problem and generating an initial electron density map.

Structure Refinement

The initial atomic model is then refined against the experimental data.[13] This is an iterative process where the atomic coordinates, displacement parameters, and occupancies are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structure.

The presence of the bromine atom significantly influences the crystal packing, often through the formation of halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. These interactions are directional and can be as strong as conventional hydrogen bonds, playing a crucial role in drug-protein interactions and crystal engineering.[2][4]

HalogenBonding C1 C Br Br C1->Br δ+ O O Br->O Halogen Bond (σ-hole interaction) C2 C O->C2

Caption: A diagram illustrating a halogen bond between a bromine atom and an oxygen atom.

Data Analysis and Validation

A solved and refined crystal structure must be rigorously validated to ensure its quality and accuracy. This involves checking bond lengths, angles, and other geometric parameters against known standards. The final structure, along with the experimental data, is typically deposited in a public database such as the Cambridge Structural Database (CSD) for small molecules.[14]

Key Crystallographic Parameters

The following table summarizes some of the key parameters that are reported in a crystallographic study.

ParameterDescriptionTypical Value for Small Molecules
Space Group The symmetry group of the crystal lattice.e.g., P2₁/c, P-1
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Varies depending on the molecule.
Resolution (d_min) The smallest spacing between crystal planes that can be resolved.< 1.0 Å
R-factor (R₁) A measure of the agreement between the calculated and observed structure factor amplitudes.< 0.05 (5%)
Goodness-of-Fit (GOF) A statistical measure of the quality of the refinement.~1.0

Conclusion

The X-ray crystallographic analysis of brominated phenylacetic acid derivatives is a powerful tool for elucidating their three-dimensional structures and understanding the subtle interplay of intermolecular forces that govern their solid-state properties. A successful crystallographic study is built on a foundation of high-purity synthesis, patient and methodical crystallization, and careful data collection and analysis. The insights gained from these studies are invaluable for rational drug design and the development of new therapeutic agents with improved efficacy and safety profiles.

References

  • BenchChem. (n.d.). Unveiling the Structural Impact of Bromination: A Comparative Analysis of Crystal Packing in Pyranthrenediones.
  • Google Patents. (n.d.). CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
  • ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis.
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • ResearchGate. (n.d.). Comparison of packing of molecules in the crystals of brominated....
  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.
  • YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing.
  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures.
  • MIT OpenCourseWare. (n.d.). Structure refinement.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid.
  • The University of Manchester. (n.d.). CCDC 1497853: Experimental Crystal Structure Determination. Research Explorer.
  • ResearchGate. (2025, October 28). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one).

Sources

An In-Depth Technical Guide to 2-(3-Bromo-4-isopropoxyphenyl)acetic acid (CAS 1522661-29-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Bromo-4-isopropoxyphenyl)acetic acid (CAS 1522661-29-5), a substituted phenylacetic acid derivative. While specific biological data for this compound is not extensively available in public literature, this document synthesizes information on its chemical properties, structure, and potential applications based on the well-established roles of related phenylacetic acid analogs in medicinal chemistry and drug discovery. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and similar chemical scaffolds.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules.[1] Their utility spans a wide range of therapeutic areas, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The versatility of the phenylacetic acid backbone allows for chemical modifications that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, leading to a diverse array of biological activities.

This guide focuses on a specific derivative, 2-(3-Bromo-4-isopropoxyphenyl)acetic acid, providing a detailed analysis of its chemical characteristics and exploring its potential within the broader context of drug development.

Chemical Properties and Structure

IUPAC Name: 2-(3-bromo-4-propan-2-yloxyphenyl)acetic acid[2]

Synonyms: 3-Bromo-4-isopropoxyphenylacetic Acid[2]

CAS Number: 1522661-29-5[1][2]

Structural and Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₃[1]
Molecular Weight 273.12 g/mol Calculated
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents such as DMSO, methanol, ethanolGeneral knowledge
SMILES CC(C)OC1=C(Br)C=C(CC(O)=O)C=C1Inferred from name
InChI InChI=1S/C11H13BrO3/c1-6(2)15-10-5-7(4-9(13)14)3-8(12)11(10)15/h3,5-6H,4H2,1-2H3,(H,13,14)Inferred from name
Structural Diagram

Caption: Chemical structure of 2-(3-Bromo-4-isopropoxyphenyl)acetic acid.

Potential Therapeutic Applications and Mechanistic Insights (Hypothesized)

While no specific biological activity has been reported for CAS 1522661-29-5, its structural features suggest potential avenues for investigation based on the known pharmacology of related phenylacetic acid derivatives.

Anti-inflammatory Activity

The phenylacetic acid moiety is a well-known pharmacophore in many NSAIDs. The anti-inflammatory effects of these drugs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation, pain, and fever. It is plausible that 2-(3-Bromo-4-isopropoxyphenyl)acetic acid could exhibit similar COX-inhibitory properties.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are crucial regulators of lipid and glucose metabolism. Agonism of PPARs, particularly PPARγ, is a validated therapeutic strategy for type 2 diabetes. The structural features of 2-(3-Bromo-4-isopropoxyphenyl)acetic acid warrant investigation into its potential as a PPAR agonist.

Liver X Receptor (LXR) Modulation

Recent research has highlighted phenylacetic acid derivatives as modulators of Liver X Receptors (LXRs). LXRs are key regulators of cholesterol homeostasis, and their activation can promote reverse cholesterol transport, making them attractive targets for the treatment of atherosclerosis.

Synthesis and Characterization

A general and robust method for the synthesis of functionalized phenylacetic acids is through the hydrolysis of benzyl cyanides. This can be achieved under either acidic or basic conditions.

Hypothetical Synthetic Workflow

G cluster_0 Synthesis of Benzyl Cyanide Intermediate cluster_1 Hydrolysis to Final Product Starting Material 3-Bromo-4-isopropoxytoluene Bromination NBS, AIBN Benzoyl Peroxide Starting Material->Bromination Benzyl Bromide 1-(Bromomethyl)-3-bromo-4-isopropoxybenzene Bromination->Benzyl Bromide Cyanation NaCN or KCN DMSO or Ethanol/Water Benzyl Bromide->Cyanation Benzyl Cyanide 2-(3-Bromo-4-isopropoxyphenyl)acetonitrile Cyanation->Benzyl Cyanide Benzyl Cyanide_ref 2-(3-Bromo-4-isopropoxyphenyl)acetonitrile Hydrolysis Acidic (e.g., H₂SO₄, H₂O, heat) or Basic (e.g., NaOH, H₂O, heat) Benzyl Cyanide_ref->Hydrolysis Final Product 2-(3-Bromo-4-isopropoxyphenyl)acetic acid (CAS 1522661-29-5) Hydrolysis->Final Product

Sources

Methodological & Application

Application Notes and Protocols: 3-Bromo-4-isopropoxyphenylacetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffolding

In the landscape of modern organic synthesis, particularly within the realms of medicinal and agricultural chemistry, the strategic design of molecular building blocks is paramount. 3-Bromo-4-isopropoxyphenylacetic acid emerges as a compound of significant interest, offering a unique constellation of functional groups that render it a highly versatile intermediate for the construction of complex molecular architectures. Its structure, featuring a phenylacetic acid moiety, a bromine atom, and an isopropoxy group, provides multiple handles for a variety of chemical transformations.

The phenylacetic acid core is a well-established pharmacophore found in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The bromine atom serves as a key functional group for cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3] The isopropoxy group, a lipophilic moiety, can enhance metabolic stability and cell permeability of the final compounds, a critical aspect in drug design. This combination of features makes this compound a valuable tool for researchers and professionals in drug discovery and development.

This comprehensive guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed protocols and expert insights to empower your research endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety considerations is crucial before utilizing any chemical building block.

PropertyValueReference
CAS Number 1522661-29-5[][5]
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.

Safety Precautions:

Mandatory Safety Procedures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Proposed Synthesis of this compound

While a direct, published, step-by-step synthesis protocol for this compound is not prevalent in readily accessible literature, a plausible and efficient synthetic route can be designed based on well-established organic transformations and the synthesis of analogous compounds. The proposed two-step synthesis starts from the commercially available 3-Bromo-4-hydroxyphenylacetic acid.

Synthesis_of_3-Bromo-4-isopropoxyphenylacetic_Acid start 3-Bromo-4-hydroxyphenylacetic acid reagents1 Isopropyl bromide, K₂CO₃, Acetone start->reagents1 Williamson Ether Synthesis product This compound reagents1->product Amide_Ester_Synthesis start This compound reagents_amide Amine (R-NH₂), Coupling Agent (e.g., HATU, EDCI) start->reagents_amide reagents_ester Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) start->reagents_ester amide Amide Derivatives ester Ester Derivatives reagents_amide->amide reagents_ester->ester Suzuki_Coupling start This compound derivative reagents Boronic acid/ester (R-B(OR)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) start->reagents product Coupled Product reagents->product

Sources

Application Notes: The Strategic Use of 3-Bromo-4-isopropoxyphenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 3-Bromo-4-isopropoxyphenylacetic acid is a bespoke building block, engineered to offer chemists a unique combination of functionalities. Its phenylacetic acid core is a well-established pharmacophore in numerous drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs) and oral hypoglycemic agents.[1] The strategic placement of a bromine atom and an isopropoxy group on the phenyl ring provides chemists with critical tools to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The bromine atom can act as a handle for further synthetic transformations or can be utilized to probe interactions with the target protein through halogen bonding. The isopropoxy group, on the other hand, imparts increased lipophilicity, which can enhance membrane permeability and oral bioavailability. These features make this compound a particularly attractive starting material for the synthesis of targeted therapies, most notably in the realm of metabolic diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 1522661-29-5[]
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 289.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.

Proposed Synthesis Protocol for this compound

The following is a proposed two-step synthesis for this compound, commencing from the readily available 4-hydroxyphenylacetic acid. The protocol is based on well-established synthetic methodologies for the bromination of phenols and the Williamson ether synthesis.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: O-Isopropylation 4-hydroxyphenylacetic acid 4-hydroxyphenylacetic acid Br2, Acetic Acid Br2, Acetic Acid 4-hydroxyphenylacetic acid->Br2, Acetic Acid Electrophilic Aromatic Substitution 3-bromo-4-hydroxyphenylacetic acid 3-bromo-4-hydroxyphenylacetic acid Br2, Acetic Acid->3-bromo-4-hydroxyphenylacetic acid 3-bromo-4-hydroxyphenylacetic acid_step2 3-bromo-4-hydroxyphenylacetic acid 2-bromopropane, K2CO3, DMF 2-bromopropane, K2CO3, DMF 3-bromo-4-hydroxyphenylacetic acid_step2->2-bromopropane, K2CO3, DMF Williamson Ether Synthesis This compound This compound 2-bromopropane, K2CO3, DMF->this compound

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-Bromo-4-hydroxyphenylacetic acid

This step involves the regioselective bromination of 4-hydroxyphenylacetic acid. The hydroxyl group is an activating ortho-, para-director, and the para position is blocked, thus directing the bromination to one of the ortho positions.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Hydroxyphenylacetic acid152.1515.2 g0.1
Bromine159.8116.0 g (5.1 mL)0.1
Glacial Acetic Acid60.05150 mL-

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.2 g (0.1 mol) of 4-hydroxyphenylacetic acid in 150 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C. The color of the solution will change from reddish-brown to pale yellow upon completion of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-bromo-4-hydroxyphenylacetic acid. Dry the product under vacuum.

Justification: The use of glacial acetic acid as a solvent provides a polar medium for the reaction and helps to control the reactivity of bromine. The low temperature helps to minimize the formation of di-brominated byproducts. This procedure is adapted from the established methods for the bromination of activated aromatic rings.

Step 2: Synthesis of this compound

This step is a Williamson ether synthesis, where the phenoxide of 3-bromo-4-hydroxyphenylacetic acid acts as a nucleophile to displace the bromide from 2-bromopropane.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Bromo-4-hydroxyphenylacetic acid231.0423.1 g0.1
2-Bromopropane122.9914.8 g (11.1 mL)0.12
Potassium Carbonate (K₂CO₃)138.2127.6 g0.2
Dimethylformamide (DMF)73.09150 mL-

Protocol:

  • To a 250 mL round-bottom flask, add 23.1 g (0.1 mol) of 3-bromo-4-hydroxyphenylacetic acid, 27.6 g (0.2 mol) of anhydrous potassium carbonate, and 150 mL of anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 14.8 g (0.12 mol) of 2-bromopropane to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate will form.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to obtain pure this compound.

Justification: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group without affecting the carboxylic acid. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction. A slight excess of the alkylating agent is used to ensure complete conversion of the starting material. This is a standard and widely used method for the O-alkylation of phenols.[3]

Application in Medicinal Chemistry: A Scaffold for PPAR Modulators

Phenylacetic acid derivatives have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[4] PPARs are a family of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism, making them important therapeutic targets for type 2 diabetes and dyslipidemia.[5] The three main isoforms are PPARα, PPARγ, and PPARδ, each with distinct physiological roles.[5]

The Rationale for this compound as a PPARγ Modulator

PPARγ is the primary target for the thiazolidinedione (TZD) class of antidiabetic drugs.[6] Agonists of PPARγ enhance insulin sensitivity and improve glucose uptake in peripheral tissues.[6] The design of novel PPARγ modulators aims to achieve a balance of potent efficacy with a reduced side-effect profile compared to full agonists.

The this compound scaffold is an excellent starting point for the design of novel PPARγ modulators for the following reasons:

  • The Phenylacetic Acid Headgroup: This acidic moiety can form a crucial hydrogen bond interaction with a key amino acid residue (typically a histidine or tyrosine) in the ligand-binding domain (LBD) of PPARγ, which is a characteristic feature of many PPAR agonists.

  • The Isopropoxy Tail: This lipophilic group can occupy a hydrophobic pocket within the LBD, contributing to the overall binding affinity. The branched nature of the isopropyl group can provide a better fit compared to a linear alkoxy chain.

  • The Bromo Substituent: The bromine atom can form a halogen bond with a backbone carbonyl oxygen in the LBD, providing an additional anchoring point and enhancing binding affinity and selectivity.

Proposed Signaling Pathway of a PPARγ Agonist

cluster_ligand Ligand Binding cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Ligand PPARγ Agonist (e.g., derivative of 3-Bromo-4-isopropoxy- phenylacetic acid) PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive, bound to corepressors) Ligand->PPARg_RXR_inactive Enters cell and nucleus, binds to PPARγ PPARg_RXR_active PPARγ-RXR-Ligand Complex (active, coactivators recruited) PPARg_RXR_inactive->PPARg_RXR_active Conformational change, corepressor release, coactivator recruitment PPRE Peroxisome Proliferator Response Element (PPRE) on DNA PPARg_RXR_active->PPRE Binds to PPRE Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Moves to cytoplasm Proteins Proteins involved in: - Glucose uptake - Lipid metabolism - Adipogenesis Translation->Proteins Response Improved Insulin Sensitivity Proteins->Response

Caption: Simplified signaling pathway of a PPARγ agonist.

Protocol for the Synthesis of a Hypothetical PPARγ Agonist

The following protocol describes the synthesis of a hypothetical PPARγ agonist via an amidation reaction, coupling this compound with a suitable amine. This is a common strategy in the synthesis of PPAR modulators.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound289.122.89 g0.01
(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butanamine274.442.74 g0.01
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.234.18 g0.011
DIPEA (N,N-Diisopropylethylamine)129.242.58 g (3.48 mL)0.02
Dichloromethane (DCM)84.9350 mL-

Protocol:

  • In a 100 mL round-bottom flask, dissolve 2.89 g (0.01 mol) of this compound in 50 mL of anhydrous dichloromethane (DCM).

  • Add 4.18 g (0.011 mol) of HATU and 2.58 g (0.02 mol) of DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 2.74 g (0.01 mol) of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butanamine in 10 mL of DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 50 mL of DCM and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the target amide.

Justification: HATU is a highly efficient and widely used coupling reagent for amide bond formation, known for minimizing racemization and producing high yields. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. The chosen amine is a common fragment in the structure of Repaglinide and its analogues, making this a relevant example for the synthesis of potential antidiabetic agents.[7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its unique electronic and steric properties, makes it an ideal scaffold for the design of novel therapeutic agents, particularly in the area of metabolic diseases. The protocols and rationale provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their discovery programs.

References

  • [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. (1984). Il Farmaco; edizione scientifica. [Link]

  • Phenylacetic Acid Derivatives Overview. (n.d.). Scribd. [Link]

  • 3-Bromo-4-hydroxyphenylacetic acid. (n.d.). MySkinRecipes. [Link]

  • Santini, C., Berger, G. D., Han, W., Mosley, R., MacNaul, K., Berger, J., ... & Sahoo, S. P. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277–1280. [Link]

  • Loiodice, F., Leuci, R., Brunetti, L., Laghezza, A., Piemontese, L., Carrieri, A., ... & Catto, M. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(21), 5178. [Link]

  • Grell, W., Hurnaus, R., Griss, G., Sauter, R., Rupprecht, E., Mark, M., ... & Müller, P. (1998). Repaglinide and related hypoglycemic benzoic acid derivatives. Journal of medicinal chemistry, 41(26), 5219–5246. [Link]

  • Deshpande, P. P., Nanduri, V. B., Pullockaran, A., Christie, H., Mueller, R. H., & Patel, R. N. (2008). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Journal of industrial microbiology & biotechnology, 35(8), 901–906. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Molecules. [Link]

  • p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses. [Link]

  • This compound. (n.d.). Autech. [Link]

  • Discovery of a Peroxisome Proliferator Activated Receptor γ (PPARγ) Modulator with Balanced PPARα Activity for the Treatment of Type 2 Diabetes and Dyslipidemia. (2008). Journal of Medicinal Chemistry. [Link]

  • Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments. (2024). Patsnap Synapse. [Link]

  • 3-Bromo-4-hydroxyphenylacetic acid. (2018). SIELC Technologies. [Link]

  • Njar, V. C., & Gediya, L. (2009). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Journal of natural products, 72(3), 524–534. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). Molecules. [Link]

  • O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines. (1989).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2019). Molecules. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules. [Link]

  • Synthesis and Biological Activities of Sugar Analogs of Mycalamide A. (2000). Journal of Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the 3-Bromo-4-isopropoxyphenylacetic Acid Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological relevance of the resulting molecular library. This compound emerges as a highly versatile scaffold, embodying key structural features that are amenable to a diverse array of chemical transformations. Its utility is rooted in the orthogonal reactivity of its three principal functional domains: the carboxylic acid, the aryl bromide, and the isopropoxy group.

The isopropoxy moiety, a common feature in contemporary medicinal chemistry, often serves to enhance metabolic stability and improve pharmacokinetic profiles by mitigating undesirable oxidative metabolism of a parent phenol. The aryl bromide provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the core structure. Finally, the carboxylic acid group is a classic pharmacophore element, capable of engaging in crucial hydrogen bonding interactions with biological targets. Furthermore, it serves as a precursor for a variety of bioisosteres, which can modulate the acidity, lipophilicity, and metabolic fate of the parent molecule.

This guide provides detailed protocols and expert insights into the synthetic derivatization of this compound, with a focus on creating libraries of compounds with high potential for biological activity. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this valuable starting material.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functionality of this compound is a prime site for initial diversification. Direct conversion to amides and esters allows for a rapid expansion of analogues with varied physicochemical properties. Furthermore, its transformation into bioisosteric heterocyclic systems like tetrazoles and oxadiazoles can significantly alter the compound's biological and pharmacokinetic profile.

Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The conversion of the carboxylic acid to an amide can introduce new hydrogen bond donors and acceptors, modulate polarity, and improve metabolic stability.

Protocol 1: General Procedure for Amide Synthesis via Acid Chloride

This two-step procedure involves the initial conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with a primary or secondary amine.

Step 1: Formation of 2-(3-bromo-4-isopropoxyphenyl)acetyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

  • The resulting solution of 2-(3-bromo-4-isopropoxyphenyl)acetyl chloride is typically used in the next step without purification after removal of the solvent and excess oxalyl chloride under reduced pressure.

Step 2: Amidation

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM (0.2 M) under a nitrogen atmosphere and cool to 0 °C.

  • To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Expertise & Experience: The conversion to an acid chloride is a classic and highly effective method for activating the carboxylic acid. The use of oxalyl chloride is advantageous as the byproducts (CO, CO₂, HCl) are gaseous and easily removed. The catalytic amount of DMF facilitates the formation of the Vilsmeier reagent in situ, which is the active chlorinating agent. For sensitive amines, alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (Hydroxybenzotriazole) can be employed to minimize side reactions and racemization if chiral amines are used.

Synthesis of Ester Derivatives

Esterification can enhance the lipophilicity of the parent acid, potentially improving membrane permeability and oral bioavailability. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

Protocol 2: Fischer Esterification

  • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, serving as both reactant and solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

Trustworthiness: This protocol is self-validating through the monitoring of the disappearance of the starting carboxylic acid and the appearance of the less polar ester spot on TLC. The workup procedure effectively removes the acid catalyst and any unreacted starting material.

Synthesis of Carboxylic Acid Bioisosteres

Bioisosteric replacement of the carboxylic acid moiety with heterocycles like tetrazoles or oxadiazoles can lead to compounds with improved metabolic stability and pharmacokinetic properties.[1][2]

Protocol 3: Synthesis of 5-((3-Bromo-4-isopropoxyphenyl)methyl)-1H-tetrazole

This protocol proceeds via a nitrile intermediate.

Step 1: Synthesis of 2-(3-Bromo-4-isopropoxyphenyl)acetamide

  • Following Protocol 1, react 2-(3-bromo-4-isopropoxyphenyl)acetyl chloride with aqueous ammonia.

Step 2: Dehydration to 2-(3-Bromo-4-isopropoxyphenyl)acetonitrile

  • To a solution of 2-(3-bromo-4-isopropoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA), stir at a temperature between 0 °C and reflux, depending on the dehydrating agent used.

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Carefully quench the reaction with ice water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude nitrile, which can be purified by chromatography.

Step 3: [2+3] Cycloaddition to the Tetrazole

  • To a solution of 2-(3-bromo-4-isopropoxyphenyl)acetonitrile (1.0 eq) in an anhydrous solvent such as DMF or toluene, add sodium azide (NaN₃, 1.5 eq) and a catalyst, for example, triethylamine hydrochloride or zinc bromide (ZnBr₂).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Cool the reaction, acidify with dilute HCl, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude tetrazole by recrystallization or column chromatography.

Protocol 4: Synthesis of 2-((3-Bromo-4-isopropoxyphenyl)methyl)-1,3,4-oxadiazole

This one-pot synthesis provides a streamlined route to the oxadiazole derivative.

  • To a dry Schlenk tube under a nitrogen atmosphere, add this compound (1.0 eq) and N-isocyaniminotriphenylphosphorane (NIITP, 1.1 eq).

  • Evacuate and backfill the tube with nitrogen (repeat 3-4 times).

  • Add anhydrous 1,4-dioxane (0.4 M) and heat the mixture at 80 °C for 3 hours.[3][4][5]

  • Cool the reaction to room temperature, filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the 1,3,4-oxadiazole.

Part 2: Derivatization of the Aryl Bromide Moiety

The aryl bromide functionality is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the exploration of structure-activity relationships by modifying the substitution pattern on the aromatic ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and various boronic acids or esters.

Protocol 5: Suzuki-Miyaura Coupling of Methyl 2-(3-bromo-4-isopropoxyphenyl)acetate

  • To a reaction vessel, add methyl 2-(3-bromo-4-isopropoxyphenyl)acetate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf) (0.03 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add a solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Authoritative Grounding: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation widely employed in pharmaceutical synthesis due to its broad functional group tolerance and mild reaction conditions.[6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, introducing a linear and rigid structural element.

Protocol 6: Sonogashira Coupling of Ethyl 2-(3-bromo-4-isopropoxyphenyl)acetate

  • To a reaction flask, add ethyl 2-(3-bromo-4-isopropoxyphenyl)acetate (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), a copper(I) co-catalyst such as CuI (0.04 eq), and the terminal alkyne (1.2 eq).

  • Add a suitable solvent, typically an amine base like triethylamine or a mixture of THF and an amine.

  • Degas the mixture and stir under a nitrogen atmosphere at a temperature ranging from room temperature to 80 °C for 2-12 hours.[2][7][8][9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles.

Protocol 7: Buchwald-Hartwig Amination of this compound Derivatives

  • To a glovebox or a sealed reaction tube under an inert atmosphere, add the this compound derivative (e.g., the methyl ester) (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

  • Add an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Seal the vessel and heat to 80-110 °C for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by flash column chromatography.

Expertise & Experience: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands," are generally required to facilitate the catalytic cycle. The reaction is highly sensitive to air and moisture, so stringent inert atmosphere techniques are necessary for optimal results.[10][11][12][13][14]

Data Presentation

Table 1: Representative Synthetic Transformations of this compound

Starting MaterialReaction TypeReagents and ConditionsProductYield (%)
This compoundAmidation1. (COCl)₂, cat. DMF, DCM; 2. Benzylamine, TEA, DCMN-benzyl-2-(3-bromo-4-isopropoxyphenyl)acetamide85-95
This compoundEsterificationMeOH, cat. H₂SO₄, refluxMethyl 2-(3-bromo-4-isopropoxyphenyl)acetate90-98
Methyl 2-(3-bromo-4-isopropoxyphenyl)acetateSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°CMethyl 2-(3-phenyl-4-isopropoxyphenyl)acetate70-90
Methyl 2-(3-bromo-4-isopropoxyphenyl)acetateSonogashira CouplingPhenylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA, 60°CMethyl 2-(3-(phenylethynyl)-4-isopropoxyphenyl)acetate65-85
Methyl 2-(3-bromo-4-isopropoxyphenyl)acetateBuchwald-Hartwig AminationMorpholine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100°CMethyl 2-(3-morpholino-4-isopropoxyphenyl)acetate60-80

Visualization of Synthetic Workflows

Synthesis_Workflow Start This compound Amide Amide Derivatives Start->Amide Amidation Ester Ester Derivatives Start->Ester Esterification Tetrazole Tetrazole Bioisosteres Start->Tetrazole Multi-step Synthesis Oxadiazole 1,3,4-Oxadiazole Bioisosteres Start->Oxadiazole Cyclization Suzuki Suzuki Coupling Products (Biaryl Derivatives) Ester->Suzuki Pd-Catalyzed Coupling Sonogashira Sonogashira Coupling Products (Alkynyl Derivatives) Ester->Sonogashira Pd/Cu-Catalyzed Coupling Buchwald Buchwald-Hartwig Products (Aryl Amine Derivatives) Ester->Buchwald Pd-Catalyzed Amination

Caption: Synthetic pathways from this compound.

Cross_Coupling_Workflow ArylBromide Aryl Bromide Derivative (e.g., Methyl Ester) Suzuki Suzuki-Miyaura (R-B(OH)₂) ArylBromide->Suzuki Pd Catalyst, Base Sonogashira Sonogashira (R-C≡CH) ArylBromide->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (R₂NH) ArylBromide->Buchwald Pd Catalyst, Ligand, Base Biaryl Biaryl Product Suzuki->Biaryl Alkynyl Alkynyl Product Sonogashira->Alkynyl ArylAmine Aryl Amine Product Buchwald->ArylAmine

Caption: Palladium-catalyzed cross-coupling reactions.

Conclusion

This compound represents a strategically sound starting point for the development of novel bioactive molecules. The synthetic protocols detailed in this guide provide a robust framework for accessing a wide diversity of chemical structures through derivatization of both the carboxylic acid and the aryl bromide moieties. By employing established and reliable synthetic methodologies, researchers can efficiently generate libraries of compounds for biological screening, accelerating the pace of drug discovery and development. The principles of bioisosterism and modern cross-coupling chemistry are central to the rational design of these molecules, offering a powerful toolkit for fine-tuning their pharmacological properties.

References

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Available at: [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ACS Publications. Available at: [Link]

  • Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (2022). International Journal of Polymer Science. Available at: [Link]

  • Tetrazole bioactive compounds. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. Available at: [Link]

  • Getman, D. P., DeCrescenzo, G. A., Heintz, R. M., Reed, K. L., Talley, J. J., Bryant, M. L., Clare, M., Houseman, K. A., Marr, J. J., Jones, E. G., & Kort, M. E. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic Acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic Acids as Possible Superoxide Scavengers and Antiinflammatory Agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. Available at: [Link]

  • Ostrovskii, V. A., & Koldobskii, G. I. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform, 44(21). Available at: [Link]

  • Tetrazoles: Synthesis and Biological Activity. (n.d.). Bentham Science. Available at: [Link]

  • (PDF) Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient … (n.d.). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2022). MDPI. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. (2024, January 12). In Wikipedia. Available at: [Link]

  • Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. (n.d.). ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Available at: [Link]

  • Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. (2014, April 29). The Royal Society of Chemistry. Available at: [Link]

  • PDF 1014.01 K. (2024, December 7). International Journal of New Chemistry. Available at: [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Biological Activity of Lipoic Acid Ester Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Milewska, M. J., et al. (2016). Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase. Bioorganic & Medicinal Chemistry Letters, 26(15), 3586-3589. Available at: [Link]

  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. Available at: [Link]

  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Available at: [Link]

  • Methods for preparing amide derivatives. (n.d.). Google Patents.
  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Unipr. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SciRP.org. Available at: [Link]

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Available at: [Link]

  • Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation. (2021). NIH. Available at: [Link]

  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. (2025). PMC. Available at: [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Available at: [Link]

  • Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. (2022). PubMed. Available at: [Link]

Sources

Application Notes and Protocols: 3-Bromo-4-isopropoxyphenylacetic Acid as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylacetic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles are paramount. Phenylacetic acid derivatives, a class of compounds characterized by a phenyl ring attached to an acetic acid moiety, represent a privileged scaffold in medicinal chemistry. Their structural versatility allows for the facile introduction of various substituents, profoundly influencing their physicochemical properties and biological activities. Among these, 3-Bromo-4-isopropoxyphenylacetic Acid has emerged as a key intermediate, offering a unique combination of functionalities that are highly desirable for the development of new therapeutic agents.

The presence of a bromine atom at the 3-position provides a handle for further functionalization through cross-coupling reactions, while the 4-isopropoxy group can enhance metabolic stability and modulate lipophilicity. The phenylacetic acid core itself is a common pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and derivatization of this compound, highlighting its role in the discovery of novel therapeutics, most notably as a key building block for the anti-gout medication, Febuxostat.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₃PubChem
Molecular Weight 273.12 g/mol PubChem
Appearance White to off-white solidGeneric Material Properties
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.[1]ChemBK[1]
CAS Number 38692-80-7 (for the parent 3-Bromo-4-hydroxyphenylacetic acid)Chem-Impex[2]

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be strategically designed from commercially available starting materials. A plausible and efficient synthetic route involves three key steps: bromination of a commercially available hydroxyphenylacetic acid derivative, etherification of the phenolic hydroxyl group, and final conversion to the target phenylacetic acid.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Bromination cluster_2 Step 2: Williamson Ether Synthesis 4-Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic Acid Bromination Bromination (e.g., Br2, AcOH) 4-Hydroxyphenylacetic_acid->Bromination 3-Bromo-4-hydroxyphenylacetic_acid 3-Bromo-4-hydroxyphenylacetic Acid Bromination->3-Bromo-4-hydroxyphenylacetic_acid Ether_Synthesis Williamson Ether Synthesis (Isopropyl bromide, Base) 3-Bromo-4-hydroxyphenylacetic_acid->Ether_Synthesis 3-Bromo-4-isopropoxyphenylacetic_acid This compound Ether_Synthesis->3-Bromo-4-isopropoxyphenylacetic_acid

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Electrophilic Bromination of 4-Hydroxyphenylacetic Acid

This protocol describes a general method for the regioselective bromination of a phenol derivative, a crucial first step in the synthesis of the target intermediate.

Rationale: The hydroxyl group of 4-hydroxyphenylacetic acid is an activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already substituted, bromination will occur at one of the ortho positions. The use of acetic acid as a solvent provides a polar protic medium that can facilitate the reaction.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (for quenching)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for extraction and filtration.

Procedure:

  • Dissolve 4-hydroxyphenylacetic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.

  • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent like dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Bromo-4-hydroxyphenylacetic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Williamson Ether Synthesis for Isopropoxylation

This protocol details the etherification of the phenolic hydroxyl group using the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5][6]

Rationale: The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4][6] In this case, the phenoxide is formed by deprotonating the hydroxyl group of 3-Bromo-4-hydroxyphenylacetic acid with a suitable base. This phenoxide then acts as a nucleophile, attacking the isopropyl bromide to form the desired ether.

Materials:

  • 3-Bromo-4-hydroxyphenylacetic acid

  • Isopropyl bromide (2-bromopropane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard glassware.

Procedure:

  • To a solution of 3-Bromo-4-hydroxyphenylacetic acid (1.0 eq) in a suitable solvent like acetone or DMF, add a base such as potassium carbonate (2-3 eq) or sodium hydride (1.1 eq, handle with extreme care).

  • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the phenoxide.

  • Add isopropyl bromide (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by TLC. The reaction may take several hours to complete.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using potassium carbonate in acetone, filter off the inorganic salts. If using sodium hydride in DMF, carefully quench the excess hydride with a few drops of methanol or water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and water. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Application in Drug Discovery: The Synthesis of Febuxostat

This compound is a pivotal intermediate in the synthesis of Febuxostat, a potent and selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[7] The structural features of this intermediate are directly incorporated into the final drug molecule, highlighting its importance in the synthetic pathway.

Drug_Discovery_Workflow cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Formation cluster_2 Final Drug Synthesis Intermediate This compound Amide_Coupling Amide Coupling Intermediate->Amide_Coupling Thiazole_Core Thiazole Core Formation Amide_Coupling->Thiazole_Core Cyclization Cyclization Further_Modifications Further Modifications Cyclization->Further_Modifications Thiazole_Core->Cyclization Febuxostat Febuxostat Further_Modifications->Febuxostat

Sources

Application Notes and Protocols for 3-Bromo-4-isopropoxyphenylacetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Phenylacetic Acid in Modern Agrochemicals

Phenylacetic acid and its derivatives represent a cornerstone in the development of bioactive molecules, with a rich history in both pharmaceuticals and agrochemicals. The parent compound, phenylacetic acid (PAA), is a naturally occurring auxin in plants, a class of phytohormones that regulate various aspects of growth and development.[1][2] The agrochemical industry has long exploited the auxin pathway, developing synthetic auxins that can induce targeted herbicidal effects at elevated concentrations. The biological activity of these synthetic auxins is intricately linked to the nature and position of substituents on the aromatic ring.[3]

This document provides a comprehensive technical guide on the synthesis and potential agrochemical applications of 3-Bromo-4-isopropoxyphenylacetic Acid , a compound designed to explore the interplay of electronic and steric effects on auxin-like activity. The presence of a bromine atom at the meta-position and a bulky isopropoxy group at the para-position suggests a molecule with potentially high and selective biological activity. Research on substituted phenoxyacetic acids has demonstrated that such modifications can significantly alter the molecule's reactivity and, consequently, its herbicidal efficacy.[4] This guide is intended for researchers and scientists in agrochemical discovery and development, offering detailed protocols for its synthesis and bio-activity screening.

Hypothesized Mechanism of Action: A Synthetic Auxin Perspective

Based on its structural similarity to endogenous auxins and other synthetic auxin herbicides, this compound is hypothesized to act as a synthetic auxin. At the molecular level, auxins bind to specific receptor proteins, most notably the TIR1/AFB family of F-box proteins, initiating a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.[2] This de-repression allows for the expression of auxin-responsive genes, which, at normal physiological concentrations, regulate processes like cell elongation, division, and differentiation.

However, when a synthetic auxin like this compound is applied at herbicidal concentrations, it is thought to overwhelm the plant's natural hormonal balance. This leads to uncontrolled and disorganized growth, resulting in a variety of phytotoxic effects, including epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death. The lipophilicity imparted by the isopropoxy group may enhance its uptake and transport within the plant, while the bromine atom could influence its binding affinity to the auxin receptors and its metabolic stability. Studies have shown that halogenated phenylacetic acids, such as p-bromophenylacetic acid, can exhibit cytotoxic effects on plant cells.[5]

Synthesis of this compound: A Multi-Step Protocol

The synthesis of this compound can be achieved through a logical, multi-step pathway starting from commercially available precursors. The following protocol outlines a plausible and robust synthetic route.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Cyanohydrin Formation cluster_3 Step 4: Hydrolysis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->3-Bromo-4-hydroxybenzaldehyde Br2, H2O2, H2SO4 Chlorohydrocarbon, 0°C 3-Bromo-4-isopropoxybenzaldehyde 3-Bromo-4-isopropoxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde->3-Bromo-4-isopropoxybenzaldehyde 2-Bromopropane, K2CO3 Acetone, Reflux Cyanohydrin_Intermediate Cyanohydrin Intermediate 3-Bromo-4-isopropoxybenzaldehyde->Cyanohydrin_Intermediate NaCN, HCl pH 9-10 Target_Molecule This compound Cyanohydrin_Intermediate->Target_Molecule H3O+, Heat

Caption: Synthetic route to this compound.

Step 1: Synthesis of 3-Bromo-4-hydroxybenzaldehyde

Rationale: This initial step introduces the bromine atom at the desired position on the aromatic ring. The use of 4-hydroxybenzaldehyde as the starting material directs the bromination to the ortho position relative to the activating hydroxyl group. An improved method utilizing hydrogen peroxide allows for a more controlled reaction and higher yield by regenerating bromine in situ, which can reduce the formation of dibrominated byproducts.[6]

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 4-hydroxybenzaldehyde (1.0 eq) in a suitable chlorohydrocarbon solvent (e.g., dichloromethane).

  • Add water to the suspension and cool the mixture to 0°C in an ice bath.

  • Prepare a solution of bromine (0.55 eq) in the same chlorohydrocarbon solvent and add it dropwise to the cooled suspension while maintaining the temperature at 0°C.

  • Subsequently, add sulfuric acid and then slowly add hydrogen peroxide (0.55 eq) dropwise.

  • Stir the reaction mixture at 0°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product can be isolated by filtration, washed with cold water, and dried. Recrystallization from hot water can be performed for further purification.[7]

Step 2: Synthesis of 3-Bromo-4-isopropoxybenzaldehyde

Rationale: This Williamson ether synthesis introduces the isopropoxy group. The phenolic hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is deprotonated by a weak base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace the bromide from 2-bromopropane. Acetone is a suitable polar aprotic solvent for this reaction.

Protocol:

  • To a solution of 3-bromo-4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq) and reflux the mixture for 8-12 hours, monitoring by TLC.[8][9]

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Step 3 & 4: Conversion to this compound via Cyanohydrin Intermediate

Rationale: This two-step, one-pot conversion extends the carbon chain by one and introduces the carboxylic acid functionality. The aldehyde first undergoes a nucleophilic addition with cyanide to form a cyanohydrin.[10] Subsequent acid-catalyzed hydrolysis of the nitrile group yields the desired carboxylic acid.[11]

Protocol:

  • Cyanohydrin Formation: In a well-ventilated fume hood, dissolve 3-bromo-4-isopropoxybenzaldehyde (1.0 eq) in a suitable solvent like ethanol. Cool the solution in an ice bath.

  • Slowly add a solution of sodium cyanide (NaCN) (1.1 eq) in water, while maintaining the pH between 9-10 by the dropwise addition of a weak acid like hydrochloric acid (HCl).[10]

  • Stir the reaction at a low temperature for several hours until the aldehyde is consumed (monitor by TLC).

  • Hydrolysis: Carefully acidify the reaction mixture with concentrated HCl and heat to reflux for 4-6 hours. The nitrile group will hydrolyze to a carboxylic acid.

  • After cooling, extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocols for Agrochemical Evaluation

The following protocols are designed to assess the potential of this compound as a pre-emergent and post-emergent herbicide.

Diagram of Experimental Workflow for Herbicidal Screening

Herbicidal_Screening_Workflow cluster_0 Preparation cluster_1 Bioassays cluster_2 Data Collection & Analysis Compound_Synthesis Synthesize & Purify 3-Bromo-4-isopropoxy- phenylacetic Acid Stock_Solution Prepare Stock Solution (e.g., in DMSO or Acetone) Compound_Synthesis->Stock_Solution Test_Concentrations Prepare Serial Dilutions Stock_Solution->Test_Concentrations Pre_Emergent Pre-Emergent Assay (Application to Soil) Test_Concentrations->Pre_Emergent Post_Emergent Post-Emergent Assay (Foliar Application) Test_Concentrations->Post_Emergent Incubation Incubate in Growth Chamber (Controlled Conditions) Pre_Emergent->Incubation Post_Emergent->Incubation Visual_Assessment Visual Assessment (Phytotoxicity Score) Incubation->Visual_Assessment Biomass_Measurement Measure Fresh/Dry Weight Incubation->Biomass_Measurement Data_Analysis Dose-Response Analysis (Calculate GR50/EC50) Visual_Assessment->Data_Analysis Biomass_Measurement->Data_Analysis

Caption: Workflow for evaluating the herbicidal activity of the target compound.

Protocol 1: Pre-Emergent Herbicidal Activity Assay

Rationale: This assay determines the compound's ability to inhibit seed germination or seedling emergence when present in the soil. It is crucial for identifying herbicides with soil activity.

Materials:

  • Seeds of monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum) species.

  • Pots or trays filled with a standardized soil mix.

  • This compound stock solution.

  • Solvent control (the same solvent used for the stock solution).

  • Positive control (a commercial pre-emergent herbicide).

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Fill pots with the soil mix and sow a predetermined number of seeds of each test species at a shallow depth.

  • Prepare a series of aqueous dilutions of the test compound from the stock solution. A typical concentration range to start with would be from 10 to 1000 g ai/ha (grams of active ingredient per hectare). Include a solvent-only control and a positive control.

  • Apply the test solutions evenly to the soil surface of the pots using a laboratory sprayer to simulate field application. Ensure each treatment is replicated (n=3-5).

  • Place the pots in a growth chamber under optimal conditions for germination and growth (e.g., 22-25°C, 16h light/8h dark cycle).

  • Water the pots as needed, avoiding leaching.

  • After 14-21 days, assess the results by:

    • Counting the number of emerged seedlings.

    • Visually scoring the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

    • Harvesting the above-ground biomass and measuring the fresh and dry weight.

  • Analyze the data to determine the concentration that causes 50% growth reduction (GR50).

Protocol 2: Post-Emergent Herbicidal Activity Assay

Rationale: This assay evaluates the compound's effectiveness when applied directly to the foliage of established plants. This is the mode of application for many systemic and contact herbicides.

Materials:

  • Young, healthy plants of monocot and dicot species (e.g., grown to the 2-3 leaf stage).

  • Materials for treatment solutions as listed in Protocol 1.

Procedure:

  • Grow the test plants in pots until they reach the desired growth stage.

  • Apply the series of test compound dilutions, solvent control, and positive control as a foliar spray. Ensure complete and uniform coverage of the leaves. Use a surfactant in the spray solution to improve adhesion and uptake.

  • Return the treated plants to the growth chamber.

  • Assess the plants at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Record phytotoxicity symptoms, such as chlorosis, necrosis, epinasty, and stunting, using a visual rating scale.

  • At the end of the experiment (typically 14-21 days), harvest the above-ground biomass and determine the fresh and dry weights.

  • Calculate the GR50 from the dose-response data.

Data Presentation and Interpretation

The results from the herbicidal assays should be summarized in clear, concise tables to allow for easy comparison between treatments.

Table 1: Hypothetical Pre-Emergent Herbicidal Activity Data

Concentration (g ai/ha)Dicot Species (% Growth Reduction)Monocot Species (% Growth Reduction)
Control 00
10 155
50 4520
100 7040
250 9565
500 10085
1000 10098
GR50 (g ai/ha) ~60~180

Interpretation: The hypothetical data in Table 1 suggests that this compound is more effective as a pre-emergent herbicide against the dicot species than the monocot species, indicating potential for selective weed control in grass crops.

Conclusion and Future Directions

This compound presents itself as a promising candidate for investigation in agrochemical research. Its structure, based on the active phenylacetic acid scaffold, suggests a potential mode of action as a synthetic auxin. The detailed protocols provided herein offer a robust framework for its synthesis and systematic evaluation as a potential herbicide. Further research should focus on structure-activity relationship (SAR) studies by modifying the substituents on the phenyl ring, elucidating its precise molecular target, and investigating its environmental fate and toxicological profile.

References

  • Vertex AI Search. (2026). Key Phenylacetic Acid Derivatives for Your Organic Synthesis Projects.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • Vedantu. (n.d.). Give conversions: Benzaldehyde to alpha-Hydroxyphenylacetic acid.
  • Synthetic Communications. (n.d.). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
  • Allen Digital. (n.d.). How will you bring about the following conversions in not more than two steps? Benzaldehyde to alpha-hydroxyphenylacetic acid.
  • Vedantu. (n.d.). Benzaldehyde to alpha hydroxyphenylacetic acid class 12 chemistry CBSE.
  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl)
  • BenchChem. (n.d.).
  • YouTube. (2020). Benzaldehyde to alpha hydroxy phenyl acetic acid conversion || NEET || IIT- JEE MAINS.
  • PubMed. (1967). Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids.
  • Sciencemadness.org. (2020).
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 3-isopropoxybenzaldehyde.
  • ScienceDirect. (n.d.).
  • PubMed. (n.d.). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles.
  • PMC - NIH. (n.d.). Comparison of the Growth Promoting Activities and Toxicities of Various Auxin Analogs on Cells Derived from Wild Type and a Nonrooting Mutant of Tobacco.
  • ASM Journals. (2005). Azospirillum brasilense Produces the Auxin-Like Phenylacetic Acid by Using the Key Enzyme for Indole-3-Acetic Acid Biosynthesis.
  • PubMed Central. (n.d.). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants.
  • AOBChem USA. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde.
  • Guidechem. (n.d.). What are the latest methods for preparing 3-Bromo-4-Hydroxybenzaldehyde?.
  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.

Sources

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of the carboxylic acid moiety of 3-Bromo-4-isopropoxyphenylacetic Acid. This compound serves as a valuable scaffold in medicinal chemistry and drug discovery, and its functionalization is a critical step in the synthesis of novel therapeutic agents. This document outlines methodologies for esterification, amidation, and conversion to the corresponding acid chloride, offering researchers, scientists, and drug development professionals a robust resource for synthesizing a diverse library of derivatives. The protocols are designed to be self-validating, with an emphasis on the mechanistic rationale behind procedural steps and the analytical techniques required for structural confirmation.

Introduction: The Strategic Importance of Derivatizing this compound

This compound is a key building block in the synthesis of various biologically active molecules. The presence of a carboxylic acid, a bromine atom, and an isopropoxy group on the phenylacetic acid core provides multiple handles for chemical modification. Derivatization of the carboxylic acid group is a common and effective strategy to modulate the physicochemical and pharmacological properties of the parent molecule, such as solubility, stability, and biological activity. For instance, converting the carboxylic acid to an ester can enhance lipophilicity, potentially improving cell membrane permeability. Amidation introduces a key structural motif found in many pharmaceuticals and allows for the exploration of hydrogen bonding interactions with biological targets. The conversion to a highly reactive acid chloride opens the door to a wide array of subsequent nucleophilic substitution reactions. The strategic derivatization of this scaffold is therefore a cornerstone in the structure-activity relationship (SAR) studies essential for modern drug development.

Derivatization Strategies and Protocols

This section provides detailed, step-by-step protocols for the most common and useful derivatizations of the carboxylic acid group of this compound. Each protocol is accompanied by an explanation of the underlying chemical principles and a visual workflow diagram.

Esterification: Enhancing Lipophilicity and Modulating Activity

Esterification of this compound can be achieved through several methods. The choice of method often depends on the desired ester and the scale of the reaction. Here, we detail two robust protocols: the classic Fischer-Speier esterification for simple alkyl esters and a milder carbodiimide-mediated coupling for more complex or sensitive alcohols.

This acid-catalyzed method is ideal for the synthesis of simple, unhindered esters like methyl and ethyl esters. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.[1][2]

Reaction Workflow: Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants & Reagents cluster_process Process Reactant 3-Bromo-4-isopropoxy- phenylacetic Acid Reaction Reflux Reactant->Reaction Alcohol Excess Alcohol (e.g., MeOH, EtOH) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Corresponding Ester (Methyl or Ethyl) Purification->Product DCC_DMAP_Esterification cluster_reactants Reactants & Reagents cluster_process Process Reactant 3-Bromo-4-isopropoxy- phenylacetic Acid Reaction Stir at 0 °C to RT Reactant->Reaction Alcohol Alcohol Alcohol->Reaction DCC DCC DCC->Reaction DMAP DMAP (catalyst) DMAP->Reaction Solvent Anhydrous DCM Solvent->Reaction Filtration Filter DCU byproduct Reaction->Filtration Workup Aqueous Workup & Extraction Filtration->Workup Purification Column Chromatography Workup->Purification Product Corresponding Ester Purification->Product EDC_HOBt_Amidation cluster_reactants Reactants & Reagents cluster_process Process Reactant 3-Bromo-4-isopropoxy- phenylacetic Acid Reaction Stir at 0 °C to RT Reactant->Reaction Amine Primary or Secondary Amine Amine->Reaction EDC EDC EDC->Reaction HOBt HOBt HOBt->Reaction Base DIPEA Base->Reaction Solvent Anhydrous DMF or DCM Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Corresponding Amide Purification->Product Acid_Chloride_Formation cluster_reactants Reactants & Reagents cluster_process Process Reactant 3-Bromo-4-isopropoxy- phenylacetic Acid Reaction Reflux Reactant->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Catalyst cat. DMF Catalyst->Reaction Solvent Anhydrous Toluene or neat Solvent->Reaction Evaporation Remove excess SOCl₂ under vacuum Reaction->Evaporation Product 3-Bromo-4-isopropoxy- phenylacetyl chloride Evaporation->Product

Sources

Application Notes and Protocols for the Esterification of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Esterification in Medicinal Chemistry

The transformation of carboxylic acids into esters is a fundamental and frequently employed reaction in the field of drug development and medicinal chemistry. Esters often exhibit improved pharmacokinetic properties, such as enhanced cell membrane permeability and bioavailability, compared to their parent carboxylic acids. This is primarily due to the masking of the polar carboxyl group, which increases the lipophilicity of the molecule. The compound 3-Bromo-4-isopropoxyphenylacetic Acid is a valuable building block in the synthesis of various biologically active molecules. Its effective esterification is a key step in creating derivatives with potentially enhanced therapeutic value.

This guide provides an in-depth analysis of three distinct and reliable methods for the esterification of this compound: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. Each section offers a detailed protocol, a discussion of the underlying mechanism, and practical insights to aid researchers in selecting the optimal method for their specific synthetic goals.

Method 1: Fischer-Speier Esterification - The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a time-honored method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] This equilibrium-driven reaction is typically pushed towards the product by using a large excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction.[2][3]

Mechanism of Action

The reaction proceeds through a series of protonation and deprotonation steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[2] Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[4]

Fischer_Esterification cluster_catalyst Carboxylic_Acid 3-Bromo-4-isopropoxy- phenylacetic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Alcohol Alcohol (R'-OH) Acid_Catalyst H+ (cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester Product Protonated_Ester->Ester - H+ Water Water (H2O)

Caption: Mechanism of Fischer-Speier Esterification.

Protocol for Methyl Ester Synthesis

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-50 eq, enough to act as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes 4-12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Method 2: Steglich Esterification - Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates with acid- or base-sensitive functional groups.[5][6] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8]

Mechanism of Action

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP, a potent nucleophile, then attacks this intermediate to form a highly electrophilic N-acylpyridinium species, often referred to as an "active ester".[5][7] This step is crucial as it prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[7] The alcohol then attacks the N-acylpyridinium intermediate to form the ester, regenerating the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[6]

Steglich_Esterification cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCU DCU (precipitate) DCC DCC DMAP_cat DMAP (cat.) N_Acylpyridinium N-Acylpyridinium Intermediate Alcohol Alcohol (R'-OH) O_Acylisourea->N_Acylpyridinium + DMAP Ester Ester (R-COOR') N_Acylpyridinium->Ester + R'-OH - DMAP Mitsunobu_Reaction cluster_workflow Reaction Workflow Alcohol Alcohol (R'-OH) Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate - H+ PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Ester Ester (R-COOR') Alkoxyphosphonium->Ester + Carboxylate Anion (SN2 attack) TPPO Triphenylphosphine Oxide Hydrazide Reduced DEAD Start Dissolve Alcohol, Acid, PPh3 in THF Cool Cool to 0°C Start->Cool Add_DEAD Add DEAD dropwise Cool->Add_DEAD Stir Stir at RT Add_DEAD->Stir Workup Work-up & Purification Stir->Workup

Sources

Application Notes and Protocols for Amide Bond Formation with 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2] Its remarkable stability and capacity for hydrogen bonding contribute significantly to the structural integrity and biological activity of countless therapeutic agents. The synthesis of the amide linkage, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently employed reactions in the development of new drugs.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the formation of amide bonds using 3-Bromo-4-isopropoxyphenylacetic acid , a versatile building block in the synthesis of novel bioactive molecules. The strategic placement of the bromo and isopropoxy groups on the phenyl ring offers opportunities for further functionalization and modulation of pharmacokinetic and pharmacodynamic properties.

Herein, we present field-proven insights and detailed, step-by-step protocols for the efficient coupling of this compound with a model primary amine, benzylamine, utilizing two of the most prevalent and reliable classes of coupling reagents: carbodiimides (EDC/HOBt) and uronium salts (HATU). We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of reagents and reaction conditions to ensure high-yield, high-purity synthesis of the target amide, N-benzyl-2-(3-bromo-4-isopropoxyphenyl)acetamide .

Understanding the Core Chemistry: The Challenge of Direct Amidation

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient. The acidic proton of the carboxylic acid and the basic amine readily undergo an acid-base reaction to form a stable carboxylate salt, which is unreactive towards nucleophilic attack. To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.

Methodology I: Carbodiimide-Mediated Amide Coupling using EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an active ester, which is more stable and reacts efficiently with the amine to yield the desired amide.[3][4]

Reaction Mechanism: EDC/HOBt Coupling

The reaction proceeds through a multi-step mechanism, which is crucial for understanding the role of each component.

EDC_HOBt_Mechanism RCOOH 3-Bromo-4-isopropoxy- phenylacetic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Urea EDC-Urea Byproduct O_acylisourea->Urea + H₂O HOBt HOBt HOBt->Active_Ester Amide N-benzyl-2-(3-bromo-4-isopropoxy- phenyl)acetamide Active_Ester->Amide + Benzylamine Amine Benzylamine Amine->Amide HATU_Mechanism RCOOH 3-Bromo-4-isopropoxy- phenylacetic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Base DIPEA Base->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU HATU->Active_Ester Amide N-benzyl-2-(3-bromo-4-isopropoxy- phenyl)acetamide Active_Ester->Amide + Benzylamine Byproducts Tetramethylurea + HOAt Active_Ester->Byproducts Amine Benzylamine Amine->Amide Amide_Synthesis_Workflow cluster_synthesis Amide Coupling Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Carboxylic Acid in Solvent Add_Reagents Add Amine, Coupling Reagent, and Base Start->Add_Reagents Reaction Stir at Appropriate Temperature Add_Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Dilute Dilute with Organic Solvent Monitor->Dilute Reaction Complete Wash Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Characterization Characterize Pure Product (NMR, MS, etc.) Chromatography->Characterization

Sources

Application Note & Protocols: Elucidating the Pharmacological Profile of Novel 3-Bromo-4-isopropoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, methodology-driven guide for the initial pharmacological characterization of novel 3-Bromo-4-isopropoxyphenylacetic Acid derivatives. The protocols are designed to establish a foundational understanding of their potential anti-inflammatory, analgesic, and cytotoxic properties, guiding further preclinical development.

Introduction and Scientific Rationale

Phenylacetic acid and its related arylpropionic acid structures are cornerstone scaffolds in the development of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[1][2] Compounds like Ibuprofen and Diclofenac have demonstrated profound therapeutic success by modulating the inflammatory cascade. The novel scaffold, this compound, incorporates key structural motifs—a halogenated aromatic ring and a carboxylic acid side chain—that suggest a potential interaction with enzymatic targets involved in inflammation and pain signaling pathways.

The strategic inclusion of a bromine atom can enhance binding affinity and modify the metabolic profile, while the isopropoxy group can influence lipophilicity and, consequently, the pharmacokinetic properties of the molecule.[3] Therefore, derivatives of this scaffold are promising candidates for new therapeutic agents. This guide outlines a systematic, multi-tiered screening approach to build a robust pharmacological and safety profile for these investigational compounds.

Proposed Investigational Workflow

A logical and resource-efficient screening cascade is essential for characterizing novel chemical entities. The proposed workflow prioritizes in vitro assays to determine preliminary efficacy, mechanism of action, and safety before proceeding to more complex and resource-intensive in vivo models.

G cluster_2 Phase 3: Lead Optimization Cytotoxicity Initial Cytotoxicity Profiling (MTT & LDH Assays) AntiInflam Primary Anti-inflammatory Screening (LPS-stimulated Macrophages) Cytotoxicity->AntiInflam Determine non-toxic concentration range MoA Mechanism of Action (MoA) (COX-1/COX-2/5-LOX Inhibition) AntiInflam->MoA Confirm activity & investigate mechanism Edema Anti-inflammatory Efficacy (Carrageenan-induced Paw Edema) MoA->Edema Promising In Vitro Hits Analgesia Analgesic Activity (Writhing & Hot Plate Tests) Edema->Analgesia ADME Preliminary ADME/PK Profiling (In Vitro Assays) Analgesia->ADME Confirmed In Vivo Efficacy

Caption: A tiered screening cascade for characterizing novel compounds.

Core Mechanistic Hypothesis: Modulation of the Arachidonic Acid Pathway

The primary hypothesis for the anti-inflammatory and analgesic activity of these derivatives is the inhibition of key enzymes in the arachidonic acid cascade: Cyclooxygenases (COX) and Lipoxygenases (LOX).[4] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever.[5]

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX_path Cyclooxygenase (COX) Pathway AA->COX_path LOX_path Lipoxygenase (LOX) Pathway AA->LOX_path PGs Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) COX_path->PGs LTs Leukotrienes (Bronchoconstriction, Inflammation) LOX_path->LTs TestCompound 3-Bromo-4-isopropoxy- phenylacetic Acid Derivative TestCompound->COX_path Inhibition TestCompound->LOX_path Inhibition

Caption: Hypothesized inhibition of COX and LOX pathways by the test compounds.

Detailed Experimental Protocols

Phase 1: In Vitro Characterization

Principle: Before assessing pharmacological activity, it is crucial to determine the concentration range at which the test compounds do not exert cytotoxic effects. This ensures that any observed reduction in inflammatory markers is not merely a result of cell death.[6] We will use two complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which measures cell membrane integrity.[7][8]

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • Test compounds (dissolved in DMSO, then diluted in media)

  • RAW 264.7 cells

  • DMEM media with 10% FBS

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Commercial LDH Cytotoxicity Assay Kit (e.g., from Abcam, Promega, or Cayman Chemical)[7]

  • Triton X-100 (1% solution for positive control)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old media and add 100 µL of media containing the test compounds. Include a "vehicle control" (DMSO concentration matched to the highest test concentration) and a "no-treatment control".

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • LDH Assay:

    • Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of LDH reaction mix (prepared according to the manufacturer's protocol) to each well.[7]

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Add stop solution if required by the kit.

    • Measure absorbance at the specified wavelength (typically ~490 nm).

    • Controls: For maximum LDH release, add Triton X-100 to a set of untreated wells 30 minutes before collecting the supernatant.

  • MTT Assay:

    • To the remaining cells in the original plate, add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the media-MTT mixture and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

Data Analysis:

  • % Cytotoxicity (LDH): [(Abs_test - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100

  • % Cell Viability (MTT): (Abs_test / Abs_vehicle) * 100

Scientist's Note: Running both assays provides a more robust assessment. A compound could inhibit mitochondrial reductase activity (affecting the MTT assay) without compromising membrane integrity (LDH assay), or vice-versa.[9] This dual approach prevents misinterpretation of data.

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently stimulates macrophages to produce pro-inflammatory mediators like Nitric Oxide (NO) and cytokines (e.g., TNF-α, IL-6).[10][11] This assay evaluates the ability of the test compounds to suppress this inflammatory response.

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 4.1.1.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compounds (determined from the cytotoxicity assay) for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a 96-well plate.

    • Incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B.

    • Measure absorbance at 540 nm. A standard curve using sodium nitrite must be prepared.

  • Cytokine Measurement (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

Data Analysis:

  • Calculate the concentration of NO and cytokines from their respective standard curves.

  • % Inhibition: [(Value_LPS_only - Value_test) / Value_LPS_only] * 100

  • Calculate the IC₅₀ value (the concentration of compound that causes 50% inhibition).

Controls:

  • Positive Control: A known NSAID like Indomethacin or Dexamethasone.

  • Negative Control: Cells treated with vehicle but no LPS.

  • Vehicle Control: Cells treated with vehicle and LPS.

Principle: To determine if the anti-inflammatory activity is mediated through the arachidonic acid pathway, direct enzyme inhibition assays are performed. Commercially available kits provide a straightforward method to measure the potency and selectivity of compounds against COX-1, COX-2, and 5-LOX.[4][12][13]

Materials:

  • COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Abcam)[5][12]

  • 5-LOX Inhibitor Screening Assay Kit (e.g., Cayman Chemical)[4]

  • Test compounds

  • Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective), Zileuton (5-LOX selective)

Procedure:

  • Follow the specific instructions provided with the commercial assay kits.

  • Generally, the procedure involves incubating the purified enzyme (ovine COX-1, human recombinant COX-2, or human 5-LOX) with the test compound at various concentrations.

  • The enzymatic reaction is initiated by adding the substrate (arachidonic acid).

  • The product formation is measured, typically via a colorimetric or fluorometric readout.[12]

Data Analysis:

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC₅₀ values for COX-1, COX-2, and 5-LOX.

  • COX-2 Selectivity Index: IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.

Scientist's Note: Determining the COX-2 selectivity is critical. High selectivity for COX-2 over COX-1 is often desirable as it may reduce the gastrointestinal side effects associated with traditional NSAIDs that inhibit both isoforms.[5]

Phase 2: In Vivo Validation

Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Ethics Committee (IAEC).

Principle: This is a classic model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[14][15]

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for one week. Group animals (n=6 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg, p.o.), and Test Compound groups (e.g., 10, 30, 100 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls orally (p.o.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

Data Analysis:

  • Paw Edema (mL): (Paw volume at time t) - (Initial paw volume)

  • % Inhibition of Edema: [(Edema_control - Edema_test) / Edema_control] * 100

Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic "writhing" response (abdominal constriction and stretching). This response is mediated by the release of endogenous inflammatory mediators. A reduction in the number of writhes indicates peripheral analgesic activity.[14][16][17]

Animals: Swiss albino mice (20-25g).

Procedure:

  • Grouping and Administration: Group mice (n=6 per group) and administer vehicle, positive control (Diclofenac Sodium, 10 mg/kg, i.p.), or test compounds orally 30-60 minutes before the noxious stimulus.

  • Induction: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.).

  • Observation: Immediately place each mouse in an individual observation chamber and count the total number of writhes over a 20-minute period, starting 5 minutes after the acetic acid injection.[14]

Data Analysis:

  • % Analgesic Activity: [(Mean writhes_control - Mean writhes_test) / Mean writhes_control] * 100

Principle: This test evaluates centrally mediated analgesic activity. The mouse is placed on a heated surface, and the time it takes for the animal to show a pain response (licking paws or jumping) is recorded. An increase in this latency period indicates an analgesic effect.[14][17]

Animals: Swiss albino mice (20-25g).

Procedure:

  • Baseline Latency: Place each mouse on the hot plate (maintained at 55 ± 0.5°C) and record the reaction time. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

  • Grouping and Administration: Group the animals and administer the vehicle, positive control (Morphine, 5 mg/kg, i.p.), or test compounds.

  • Post-treatment Latency: Measure the reaction time again at 30, 60, 90, and 120 minutes after drug administration.

Data Analysis:

  • % Maximum Possible Effect (%MPE): [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] * 100

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables. This allows for easy comparison between different derivatives and against standard reference drugs.

Table 1: Summary of In Vitro Activity

Compound ID Cytotoxicity (CC₅₀, µM) NO Inhibition (IC₅₀, µM) COX-1 (IC₅₀, µM) COX-2 (IC₅₀, µM) COX-2 Selectivity 5-LOX (IC₅₀, µM)
Derivative 1 >100 15.2 25.1 2.3 10.9 >50
Derivative 2 85.4 5.8 10.5 1.1 9.5 22.4
Indomethacin >100 8.1 0.1 1.5 0.07 >100

| Celecoxib | >100 | 1.2 | 15.0 | 0.05 | 300 | >100 |

Table 2: Summary of In Vivo Efficacy

Compound ID Dose (mg/kg) Edema Inhibition at 3h (%) Writhing Inhibition (%) Hot Plate %MPE at 60 min
Derivative 2 30 45.8 62.1 15.2
Indomethacin 10 55.2 75.4 N/A

| Morphine | 5 | N/A | N/A | 85.6 |

Interpretation:

  • A promising candidate would exhibit low cytotoxicity (high CC₅₀), potent inhibition of inflammatory markers (low IC₅₀ for NO), and ideally, selective inhibition of COX-2.

  • The in vivo data should corroborate the in vitro findings. For example, a potent COX-2 inhibitor should show significant reduction in paw edema and writhing, but may show limited activity in the hot plate test, which is more sensitive to opioid analgesics.[14]

  • By comparing the profiles of different derivatives, a structure-activity relationship (SAR) can be established to guide the design of more potent and safer compounds.

Preliminary Pharmacokinetic (ADME) Considerations

Once a lead compound with desirable in vivo efficacy is identified, a preliminary assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.[18] These studies are pivotal for understanding a drug's bioavailability and clearance, helping to predict its behavior in more complex biological systems.[19][20] Initial in vitro ADME assays can include:

  • Metabolic Stability: Using liver microsomes to predict metabolic clearance.

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which affects its distribution.

  • Permeability: Using models like the Caco-2 cell assay to predict intestinal absorption.

These data, while preliminary, are crucial for selecting candidates for further, more extensive preclinical development.[21]

References

  • Vertex AI Search Grounding API. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
  • BenchChem. (2025). Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework.
  • SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
  • ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • YouTube. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability.
  • PubMed. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • PubMed Central. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
  • ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
  • PubMed Central. (2025, November 4). Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn.
  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development.
  • JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • PLOS One. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Scite.ai. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • National Institutes of Health. (2023, May 27). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies.
  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
  • The Journal of Phytopharmacology. (n.d.). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum.
  • MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • Jakraya Publications. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • ResearchGate. (2020, May 16). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 3-Bromo-4-isopropoxyphenylacetic Acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the multi-step synthesis of this important intermediate. We will address common pitfalls, provide detailed troubleshooting guides, and offer optimized protocols grounded in established chemical principles.

Overview of Synthetic Strategy

The synthesis of this compound is typically not a single-step process. A common and logical pathway involves starting from a more readily available precursor, such as 4-hydroxyphenylacetic acid or a related derivative. The general sequence involves three key transformations:

  • O-Alkylation (Etherification): Introduction of the isopropyl group onto the phenolic hydroxyl.

  • Electrophilic Aromatic Substitution (Bromination): Regioselective installation of a bromine atom onto the aromatic ring.

  • Side-Chain Formation/Modification: Ensuring the acetic acid moiety is present, which can be achieved either by starting with it or by forming it from a precursor like a nitrile or an acetyl group.

The order of these steps is critical to success, as the electronic nature of the substituents dictates the reactivity and selectivity of subsequent reactions. A strategically sound approach is to perform the bromination on an activated ring and then complete the side-chain synthesis. A highly effective route starts from 4-hydroxybenzonitrile, as it provides a convenient handle for later conversion to the carboxylic acid.[1][2]

Synthesis_Overview A 4-Hydroxybenzonitrile B 3-Bromo-4-hydroxybenzonitrile A->B 1. Bromination C 3-Bromo-4-isopropoxybenzonitrile B->C 2. O-Isopropylation D This compound C->D 3. Nitrile Hydrolysis Troubleshooting_Workflow Start Problem Encountered Step Identify Reaction Step Start->Step Bromination Bromination Issues? Step->Bromination Yes Alkylation Alkylation Issues? Step->Alkylation Yes Hydrolysis Hydrolysis Issues? Step->Hydrolysis Yes Impurity Analyze Impurity Profile (TLC, LC-MS, NMR) Bromination->Impurity Incomplete Incomplete Reaction? Alkylation->Incomplete Hydrolysis->Incomplete Dibromo Dibromo byproduct? Impurity->Dibromo Major Impurity->Incomplete Starting Material Other Other Impurity Impurity->Other Sol1 Reduce Bromine Stoichiometry Use Milder Reagent (NBS) Lower Temperature Dibromo->Sol1 Yes Sol2 Increase Reaction Time/Temp Use Stronger Base (Alkylation) Use Excess Base (Hydrolysis) Incomplete->Sol2 Yes Sol3 Optimize Purification (Recrystallization, Chromatography) Other->Sol3

Caption: A logical workflow for troubleshooting common synthesis problems.

Detailed Troubleshooting Table
Symptom / Observation Problem Step Potential Cause(s) Recommended Solutions & Rationale
TLC/LC-MS shows a major spot with a higher Rf and mass +79 amu. BrominationOver-bromination: The product is the 3,5-dibromo derivative. The isopropoxy group is strongly activating, making the second bromination facile.1. Reduce Stoichiometry: Use exactly 1.0 equivalent of the brominating agent. 2. Control Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity. [3] 3. Use NBS: N-Bromosuccinimide is often more selective than Br₂ for activated rings.
Reaction stalls; significant starting material remains after prolonged reaction time. O-Isopropylation1. Weak Base: Incomplete deprotonation of the phenol. 2. Poor Solvent: The base or phenoxide may not be soluble. 3. Low Temperature: Insufficient energy to overcome the activation barrier.1. Change Base/Solvent System: Switch from K₂CO₃/Acetone to NaH/DMF to ensure complete formation of the highly nucleophilic phenoxide. 2. Increase Temperature: Cautiously increase the reaction temperature to 70-80 °C, monitoring by TLC for byproduct formation.
A white precipitate forms during workup of the hydrolysis step, but it is not the desired product. Nitrile HydrolysisIncomplete Hydrolysis: The precipitate is likely the intermediate amide (3-Bromo-4-isopropoxyphenylacetamide). Amides are often less soluble than the corresponding carboxylate salts.1. Extend Reaction Time: Continue refluxing for another 12-24 hours. 2. Increase Base Concentration: Add more of the concentrated NaOH/KOH solution. 3. Isolate and Re-subject: Filter the amide, dry it, and re-subject it to the hydrolysis conditions.
Final product has a low melting point and appears oily or gummy. PurificationResidual Solvent or Impurities: Contamination from solvents (e.g., ethyl acetate, hexanes) or organic impurities like the precursor nitrile or amide.1. Recrystallization: This is the most effective method. Experiment with solvent systems like Toluene, Ethyl Acetate/Heptane, or Water/Ethanol to find one that yields sharp, well-defined crystals. 2. High Vacuum Drying: Dry the isolated solid under high vacuum at a moderate temperature (e.g., 40-50 °C) for several hours to remove trapped solvent.
Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 3-Bromo-4-isopropoxybenzonitrile (Intermediate)

This two-step protocol starts from the commercially available 4-hydroxybenzonitrile.

Step A: Bromination of 4-Hydroxybenzonitrile

  • Setup: In a flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-hydroxybenzonitrile (1.0 eq) in glacial acetic acid. Cool the solution to 10-15 °C in an ice-water bath.

  • Bromine Addition: In the addition funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred nitrile solution over 30-60 minutes, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Workup: Pour the reaction mixture slowly into a large beaker of ice water with vigorous stirring. The white precipitate of 3-Bromo-4-hydroxybenzonitrile will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. The product is typically of sufficient purity for the next step. A yield of >85% is expected. [1] Step B: O-Isopropylation of 3-Bromo-4-hydroxybenzonitrile

  • Setup: To a flask containing the dried 3-Bromo-4-hydroxybenzonitrile (1.0 eq), add anhydrous potassium carbonate (2.5 eq) and N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 2-bromopropane (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to 70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and pour it into ice water. A solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry. If the product is oily, extract the aqueous mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield 3-Bromo-4-isopropoxybenzonitrile as a white solid. A yield of >90% is expected. [1]

Protocol 2: Hydrolysis to this compound
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-Bromo-4-isopropoxybenzonitrile (1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (6-10 eq, e.g., 6M NaOH solution).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours. The reaction should become a clear solution as the nitrile is consumed. Monitor by TLC until the starting material and intermediate amide are gone.

  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl until the pH is ~1-2. A thick white precipitate of the carboxylic acid will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final product, this compound. A yield of >85% is typical. [4]

References
  • Willgerodt rearrangement - Wikipedia. [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. [Link]

  • Recent advances in the Willgerodt–Kindler reaction - ResearchGate. [Link]

  • Recent advances in the Willgerodt–Kindler reaction - RSC Publishing. [Link]

  • Optimum conditions for the Willgerodt-Kindler reaction. III: Amine variation - SciSpace. [Link]

  • 4-Bromophenylacetic acid - Wikipedia. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - NSF Public Access Repository. [Link]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. [Link]

  • Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... - ResearchGate. [Link]

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide - ResearchGate. [Link]

  • Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide - Atlantis Press. [Link]

Sources

Technical Support Center: Bromination of 4-Isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 4-isopropoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.

Introduction

The bromination of 4-isopropoxyphenylacetic acid is a key transformation in the synthesis of various pharmaceutical intermediates. The electron-donating nature of the isopropoxy group strongly activates the aromatic ring towards electrophilic substitution, while the acetic acid moiety presents a potential site for benzylic bromination. This dual reactivity can lead to a variety of side products, complicating purification and reducing the yield of the desired product. This guide will help you understand and control these side reactions.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise during the bromination of 4-isopropoxyphenylacetic acid.

FAQ 1: My reaction is producing multiple spots on TLC, with some being non-polar. What are the likely side products?

The formation of multiple products is a common issue. The primary side reactions to consider are:

  • Over-bromination: The highly activated ring can undergo di- or even tri-bromination.[1][2] The isopropoxy group is an ortho-, para- director, and since the para position is blocked, bromination will occur at the ortho positions.

  • Benzylic Bromination: The hydrogen atoms on the carbon adjacent to the benzene ring (the benzylic position) can be substituted with bromine, especially under radical conditions.[3][4][5][6]

  • ipso-Substitution: In some cases, the carboxyl group can be replaced by bromine, although this is less common under standard bromination conditions.

  • Oxidation: The use of strong brominating agents or harsh conditions can lead to oxidation of the starting material or products.[7]

Troubleshooting Guide: Identifying and Minimizing Side Products
Observed Issue Potential Cause Recommended Solution
Multiple aromatic signals in ¹H NMR, indicating over-bromination. Reaction time is too long, or the temperature is too high. The brominating agent is too reactive.Reduce reaction time and monitor closely by TLC. Perform the reaction at a lower temperature (e.g., 0°C to room temperature).[8] Use a milder brominating agent like N-bromosuccinimide (NBS) instead of Br₂.[4][9]
A new signal around 4.5-5.5 ppm in ¹H NMR, suggesting benzylic bromination. Presence of radical initiators (e.g., light, AIBN) or use of NBS in a non-polar solvent like CCl₄.[10]Conduct the reaction in the dark. Use a polar solvent to favor electrophilic aromatic substitution over radical pathways.[11]
Loss of the carboxylic acid signal in NMR and IR, with a mass spectrum indicating bromine substitution. Harsh reaction conditions (e.g., high temperature, strong Lewis acids) favoring ipso-substitution.Use milder conditions and avoid strong Lewis acid catalysts if possible.
Formation of colored impurities and a general decrease in yield. Oxidation of the phenol-like ether or other parts of the molecule.Use a less aggressive brominating agent and ensure the reaction is performed under an inert atmosphere if sensitive to oxidation.
FAQ 2: Should I use Br₂ or NBS for this bromination? What are the advantages of each?

The choice of brominating agent is critical for controlling the selectivity of the reaction.

  • Bromine (Br₂): This is a strong electrophile, often used with a Lewis acid catalyst (e.g., FeBr₃) for less activated rings.[12][13][14] For a highly activated ring like 4-isopropoxyphenylacetic acid, Br₂ can be too reactive, leading to over-bromination.[15]

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[8][16] It is often preferred for activated aromatic systems to avoid multiple substitutions.[17] NBS can also be used for radical benzylic bromination, so reaction conditions must be carefully controlled.[3][4][5]

Recommendation: For the selective mono-bromination of 4-isopropoxyphenylacetic acid on the aromatic ring, NBS in a polar solvent is the recommended starting point.

FAQ 3: What is the role of the solvent in this reaction?

The solvent plays a crucial role in determining the reaction pathway.

  • Polar Solvents (e.g., Acetic Acid, DMF, Acetonitrile): These solvents favor electrophilic aromatic substitution. They help to polarize the Br-Br bond or the N-Br bond in NBS, generating the electrophilic bromine species.[2][11]

  • Non-polar Solvents (e.g., Carbon Tetrachloride, Hexane): These solvents, particularly in the presence of a radical initiator, promote free-radical chain reactions, leading to benzylic bromination.[10]

II. Reaction Mechanisms and Control Strategies

A clear understanding of the reaction mechanisms is essential for troubleshooting and optimizing your synthesis.

Mechanism 1: Electrophilic Aromatic Substitution (Desired Reaction)

This is the intended pathway for bromination on the aromatic ring. The isopropoxy group directs the incoming electrophile to the ortho positions.

G A 4-Isopropoxyphenylacetic Acid C Sigma Complex (Resonance Stabilized) A->C + Br⁺ B NBS or Br₂ B->C Generates Br⁺ D 2-Bromo-4-isopropoxyphenylacetic Acid C->D - H⁺ E HBr + Succinimide D->E Byproducts

Caption: Electrophilic Aromatic Bromination Pathway.

Mechanism 2: Benzylic Radical Bromination (Side Reaction)

This pathway leads to the undesired substitution at the benzylic position.

G cluster_initiation Initiation cluster_propagation Propagation I1 Radical Initiator (e.g., light, AIBN) I2 Br• I1->I2 P1 4-Isopropoxyphenylacetic Acid P2 Benzylic Radical P1->P2 + Br• P3 α-Bromo Product P2->P3 + Br₂ P4 Br₂ P2->P4 Reacts with P3->I2 Generates new Br•

Caption: Benzylic Radical Bromination Pathway.

Control Strategies at a Glance
Parameter To Favor Ring Bromination To Favor Benzylic Bromination
Reagent NBS or Br₂NBS
Solvent Polar (e.g., Acetic Acid, Acetonitrile)Non-polar (e.g., CCl₄)
Catalyst/Initiator Lewis Acid (optional, often not needed)Radical Initiator (AIBN, light)
Temperature Low to moderate (0°C to RT)Elevated (reflux)
Atmosphere Dark, inert atmosphereNot critical, but light can initiate

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and desired outcome.

Protocol 1: Selective Ring Bromination with NBS

This protocol is designed to maximize the yield of 2-bromo-4-isopropoxyphenylacetic acid.

Materials:

  • 4-Isopropoxyphenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-isopropoxyphenylacetic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • If any unreacted bromine is present (yellow color), quench with a few drops of 10% sodium thiosulfate solution.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of Brominated Products

Purification can be challenging due to the similar polarities of the desired product and some side products.

Recrystallization:

  • A mixture of ethanol and water is often a good solvent system for the recrystallization of the desired 2-bromo-4-isopropoxyphenylacetic acid.[18][19]

Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. The exact ratio will depend on the specific product mixture.

IV. References

  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules. Retrieved from [Link]

  • Allylic position and benzylic position bromination: bromination reactions that use NBS(1):N-bromo compounds(3): Discussion series on bromination/iodination reactions 3. (2022). Chemia. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). Organic Chemistry Class Notes. Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (2025). Making Molecules. Retrieved from [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020). YouTube. Retrieved from [Link]

  • Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. (2024). Doc Brown's Chemistry. Retrieved from [Link]

  • ipso Halogenation. II. Bromination of phenols, isomerization and disproportionation of bromophenols, and dienone–phenol rearrangement of bromodienones. (2025). ResearchGate. Retrieved from [Link]

  • Are there any specific requirements for ipso substitution in aromatic compounds?. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams. Retrieved from [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). TopSCHOLAR. Retrieved from [Link]

  • Bromination of Phenols. (n.d.). Khan Academy. Retrieved from [Link]

  • Preparation method of 2-bromine-4-hydroxyphenylacetic acid. (2016). Google Patents. Retrieved from

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube. Retrieved from [Link]

  • Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant. (2004). ACS Publications. Retrieved from [Link]

  • Bromination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Highly selective yet gentle brominating agents: N-bromo compounds(1): Discussion series on bromination/iodination reactions 1. (2022). Chemia. Retrieved from [Link]

  • p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Williamson Ether Synthesis for 4-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Williamson ether synthesis, with a specific focus on the alkylation of 4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal yields and purity for your target 4-alkoxyphenylacetic acids.

Introduction: The Challenge of Selectivity

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1][2] While seemingly straightforward, its application to bifunctional molecules like 4-hydroxyphenylacetic acid introduces challenges of chemoselectivity. The presence of both a phenolic hydroxyl group and a carboxylic acid group necessitates a carefully designed strategy to ensure selective O-alkylation of the phenol without unwanted side reactions involving the carboxylic acid. This guide will walk you through the critical parameters and troubleshooting steps to master this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis of 4-hydroxyphenylacetic acid failing or giving low yields?

Low or no yield is a common frustration. The primary culprits are often incomplete deprotonation of the phenol, side reactions, or suboptimal reaction conditions.[3][4] The synthesis proceeds via an SN2 mechanism, which is sensitive to several factors.[1][5]

Q2: Which base should I choose for the deprotonation of 4-hydroxyphenylacetic acid?

The choice of base is critical. For phenols, which are more acidic than aliphatic alcohols, moderately strong bases are generally sufficient.[4][5]

  • Potassium Carbonate (K₂CO₃): This is a mild and often effective choice for many phenolic substrates.[6][7]

  • Sodium Hydroxide (NaOH): A stronger base that can ensure more complete deprotonation of the phenol.[8][9]

  • Sodium Hydride (NaH): A very strong base that should be used with caution as it can increase the likelihood of side reactions.[3][10]

Q3: What is the best solvent for this reaction?

Polar aprotic solvents are generally preferred as they can accelerate the reaction rate by not solvating the phenoxide ion, thus preserving its nucleophilicity.[1][3]

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF) [1][11]

  • Dimethyl Sulfoxide (DMSO) [1][11]

Protic solvents should be avoided as they can reduce the nucleophilicity of the phenoxide.[3][4]

Q4: I'm observing an alkene byproduct. What's causing this and how can I prevent it?

The formation of an alkene indicates a competing E2 elimination reaction.[3][5] This is especially prevalent with secondary and tertiary alkyl halides.[4][5] To minimize this:

  • Use a primary alkyl halide. The SN2 mechanism of the Williamson ether synthesis is sensitive to steric hindrance.[4][5]

  • Lower the reaction temperature. Higher temperatures can favor elimination over substitution.[4][8]

Q5: Do I need to protect the carboxylic acid group of 4-hydroxyphenylacetic acid?

Protection of the carboxylic acid is a crucial consideration to prevent unwanted side reactions, such as esterification. The most common method is to convert the carboxylic acid to an ester, which can be hydrolyzed back to the acid after the etherification is complete.[12][13] Methyl or ethyl esters are commonly used protecting groups.[14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Williamson ether synthesis of 4-hydroxyphenylacetic acid.

Problem 1: Low or No Product Formation

Troubleshooting_Low_Yield

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Formation of Side Products

The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the carbon of the aromatic ring (C-alkylation, undesired).[1][5]

Side ProductCauseSolution
C-Alkylated Product The phenoxide ion attacks the alkyl halide with a carbon atom of the aromatic ring.The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[3][15]
Alkene E2 elimination of the alkyl halide, especially with secondary or tertiary halides.[3][5]Use a primary alkyl halide and consider lowering the reaction temperature.[5][8]
Ester of 4-hydroxyphenylacetic acid The carboxylate reacts with the alkyl halide.Protect the carboxylic acid group as an ester before the Williamson ether synthesis.[13][16]

Experimental Protocols

Protocol 1: Protection of the Carboxylic Acid (Esterification)

This protocol describes the formation of the methyl ester of 4-hydroxyphenylacetic acid.

Materials:

  • 4-hydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 4-hydroxyphenylacetic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 4-hydroxyphenylacetate.

Protocol 2: Williamson Ether Synthesis

This protocol details the synthesis of methyl 4-(benzyloxy)phenylacetate.

Materials:

  • Methyl 4-hydroxyphenylacetate

  • Potassium carbonate (anhydrous)

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of methyl 4-hydroxyphenylacetate in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Deprotection of the Carboxylic Acid (Hydrolysis)

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials:

  • Methyl 4-(benzyloxy)phenylacetate

  • Methanol

  • Sodium hydroxide solution (e.g., 1 M)

  • Hydrochloric acid (e.g., 1 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the methyl 4-(benzyloxy)phenylacetate in methanol.

  • Add the sodium hydroxide solution and stir the mixture at room temperature, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(benzyloxy)phenylacetic acid.

Reaction Mechanism and Key Considerations

The Williamson ether synthesis proceeds via an SN2 mechanism.[1]

Williamson_Ether_Synthesis

Caption: Simplified workflow of the Williamson ether synthesis.

Critical Parameters Summary

ParameterRecommendationRationale
Base K₂CO₃, NaOHSufficiently strong to deprotonate the phenol without promoting excessive side reactions.[3][4]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the phenoxide.[1][5]
Alkyl Halide Primary (e.g., methyl iodide, benzyl bromide)Minimizes competing E2 elimination reactions.[4][5]
Temperature 50-100 °CBalances reaction rate with minimizing side reactions like elimination.[1]
Protection Esterification of carboxylic acidPrevents unwanted reaction at the carboxylate group.[12][13]

Phase Transfer Catalysis: An Advanced Approach

For reactions where solubility is a challenge, phase transfer catalysis (PTC) can be a powerful tool. A phase transfer catalyst, such as tetrabutylammonium bromide, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the alkyl halide resides, accelerating the reaction.[17][18]

References

  • Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • Wikipedia. Williamson ether synthesis. [Link]

  • RSC Publishing. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. [Link]

  • Benchchem.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Benchchem. Common side reactions in the Williamson synthesis of ethers.
  • Benchchem. troubleshooting Williamson ether synthesis side reactions.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • YouTube. Protecting Groups for Carboxylic acid. [Link]

  • RSC Publishing. Static phase transfer catalysis for Williamson reactions. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ResearchGate. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Name Reactions in Organic Synthesis. [Link]

  • ResearchGate. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

Sources

Technical Support Center: Purification of Crude 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-isopropoxyphenylacetic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges and provide robust, field-tested protocols to help you achieve high purity for your downstream applications. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My crude this compound is an oil or a sticky solid. How can I get it to crystallize?

A1: This is a common issue, often caused by the presence of residual solvents or impurities that act as a eutectic mixture, depressing the melting point. Before attempting a full-scale purification, try triturating a small sample of the crude material with a non-polar solvent like hexanes or heptane. This can often wash away minor, less polar impurities and induce crystallization. If this fails, proceed to a full recrystallization or column chromatography.

Q2: I'm seeing a persistent yellow or brown color in my purified material. What is the likely cause and how can I remove it?

A2: A persistent color is typically due to trace, highly conjugated impurities. If your synthesis involved a bromination step, residual bromine could be the culprit. This can often be quenched by washing a solution of your crude product with an aqueous solution of a mild reducing agent like sodium thiosulfate before proceeding with other purification steps. If the color persists after standard purification, a charcoal treatment during recrystallization can be effective. Add a small amount of activated carbon to the hot solution before filtering.

Q3: My compound streaks badly on the silica gel TLC plate, making it difficult to assess purity and develop conditions for column chromatography. What's happening?

A3: This is the most common issue when dealing with carboxylic acids on silica gel. The acidic nature of your compound leads to strong interactions with the polar stationary phase, causing tailing or streaking. To resolve this, you need to suppress the ionization of the carboxylic acid. This is achieved by adding a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes). This will ensure your compound remains in its protonated, less polar form, resulting in a well-defined spot on the TLC plate.

Q4: Which purification method is best for my crude this compound?

A4: The best method depends on the nature and quantity of your impurities.

  • For removing neutral or basic impurities: An acid-base extraction is highly effective and should be your first line of defense.

  • For removing impurities with different polarities (e.g., starting material or non-polar byproducts): Flash column chromatography is the most versatile technique.

  • For final polishing of the material to high purity: Recrystallization is often the best choice, provided a suitable solvent system can be found. It is particularly good at removing impurities with very similar polarity to the product.

Troubleshooting Guide

The following table outlines common issues encountered during the purification of this compound, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low yield after recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization during hot filtration.1. Choose a solvent in which the compound has high solubility when hot and low solubility when cold. Consider a two-solvent system (e.g., Toluene/Hexanes).2. Use the minimum amount of hot solvent required to fully dissolve the solid.3. Pre-heat the filtration funnel and flask.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the solute (or a eutectic mixture with impurities).Use a lower-boiling point solvent or a solvent mixture. Ensure the crude material is reasonably pure before attempting recrystallization.
Compound is stuck at the baseline of the silica column The eluent is not polar enough, or the carboxylic acid is deprotonated and strongly adsorbed to the silica.1. Gradually increase the polarity of the eluent.2. Crucially, add 0.5-1% acetic or formic acid to the eluent to suppress deprotonation. [1]
Poor separation of product and impurity by column chromatography The polarity of the product and the impurity are very similar. This is common with isomeric or over-brominated impurities.1. Use a shallower solvent gradient during chromatography.2. Try a different stationary phase, such as alumina (neutral or acidic).3. If column chromatography fails, attempt fractional recrystallization.
Product appears pure by TLC but NMR shows impurities 1. The impurity does not have a UV chromophore and is not visible on the TLC plate.2. The impurity has the same Rf value as the product in the chosen TLC system.1. Stain the TLC plate with a universal stain like potassium permanganate or vanillin.2. Try developing the TLC in several different solvent systems with varying polarities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal as a first-step purification to remove any non-acidic impurities, such as unreacted starting materials from a Willgerodt-Kindler reaction or other neutral byproducts.

Workflow Diagram:

crude Crude Product dissolve Dissolve in Ethyl Acetate crude->dissolve extract Extract with aq. NaHCO3 soln. dissolve->extract separate Separate Layers extract->separate organic Organic Layer (Neutral/Basic Impurities) separate->organic Discard aqueous Aqueous Layer (Product as Carboxylate Salt) separate->aqueous acidify Acidify Aqueous Layer with conc. HCl (pH ~2) aqueous->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter dry Dry Under Vacuum filter->dry pure Pure Product dry->pure

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate (3 x volume of the organic layer).

  • Combine the aqueous layers. The desired product is now in the aqueous layer as its sodium salt. The organic layer contains neutral or basic impurities and can be discarded.

  • Cool the combined aqueous layer in an ice bath and slowly acidify by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2.

  • A white precipitate of the pure carboxylic acid should form.

  • Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the purified product under high vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This is the most effective method for separating the product from impurities of different polarities, such as less polar di-brominated byproducts or more polar starting materials.

Workflow Diagram:

prep Prepare Silica Gel Slurry in Hexanes pack Pack Column prep->pack load Load Crude Product (adsorbed on silica) pack->load elute Elute with Hexane/EtOAc + 1% Acetic Acid Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for purification via flash column chromatography.

Step-by-Step Procedure:

  • Develop an Eluent System: Using TLC, find a solvent system that gives the product an Rf value of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate. Crucially, add 1% acetic acid to the eluent mixture.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elute: Begin eluting with the solvent system determined by TLC. If a gradient elution is needed, slowly increase the proportion of the more polar solvent.

  • Collect and Analyze: Collect fractions and analyze them by TLC.

  • Isolate Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with toluene or by drying under high vacuum.

Protocol 3: Purification by Recrystallization

This method is excellent for obtaining highly pure, crystalline material, especially for removing impurities with very similar polarity.

Step-by-Step Procedure:

  • Solvent Selection: Test the solubility of your crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Good candidates for this compound include toluene, isopropanol, or a two-solvent system like ethyl acetate/hexanes or toluene/hexanes. A patent for the purification of the similar 4-Bromophenylacetonitrile suggests isopropanol can be an effective choice.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the solvent until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Willgerodt, C. Ber. Dtsch. Chem. Ges.1887, 20, 2467–2470.
  • Kindler, K. Liebigs Ann. Chem.1923, 431, 187–207.
  • Darabi, H. R., Aghapoor, K., & Nakhshab, L. Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Z.
  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Advanced Materials Research2013, 838-841, 1005-1008.
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. [Link]

  • Colet, G., et al. Preparation method of 3-bromo-4-hydroxybenzoic acid methyl ester. CN103467296A.
  • Reddit discussion on column chromatography of carboxylic acids. r/chemistry. [Link]

  • O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Harlow, Essex, England: Longman Scientific & Technical.

Sources

Recrystallization of Substituted Phenylacetic Acids: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing substituted phenylacetic acids. Moving beyond generic protocols, we delve into the physicochemical principles that govern crystallization success, providing you with the expert insights needed to troubleshoot common issues and optimize your purification processes. Our approach is built on a foundation of scientific integrity, explaining the causality behind each experimental choice to empower you with a predictive understanding of your system.

Section 1: Foundational Principles - The "Why" Behind Recrystallization

Recrystallization is a powerful purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. For substituted phenylacetic acids, the success of this process is intimately linked to the nature and position of the substituent on the phenyl ring. These substituents alter the molecule's polarity, its ability to form hydrogen bonds, and its crystal lattice energy, thereby dictating its interaction with solvents and its propensity to form a stable crystalline structure.

The Influence of Substituents on Solubility

The solubility of a substituted phenylacetic acid is a direct consequence of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The carboxylic acid moiety is polar and capable of strong hydrogen bonding, typically forming centrosymmetric dimers in the solid state.[1] The phenyl ring, however, is nonpolar. The overall solubility profile is therefore a balance between these competing characteristics, a balance that is tipped by the electronic nature of the substituent.

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or chloro (-Cl) groups are strongly electron-withdrawing. They increase the polarity of the molecule and can strengthen the hydrogen bonds in the crystal lattice. This often leads to lower solubility in nonpolar solvents and may require more polar solvents or solvent mixtures for effective recrystallization.[2][3] For example, 4-nitrophenylacetic acid is commonly recrystallized from an ethanol/water mixture to overcome its strong crystal lattice forces.[4]

  • Electron-Donating Groups (EDGs) : Substituents like amino (-NH₂) or hydroxyl (-OH) groups are electron-donating and can also participate in hydrogen bonding. These groups can increase the overall polarity and hydrogen bonding capacity of the molecule, often enhancing its solubility in polar protic solvents. For instance, 4-hydroxyphenylacetic acid can be recrystallized from water, although this requires careful control to prevent oiling out.[5][][7]

  • Positional Isomerism : The position of the substituent (ortho, meta, para) also plays a critical role. Ortho-substituents can introduce steric hindrance that may disrupt the planar packing of the molecules, potentially altering the crystal structure and solubility compared to their meta or para counterparts.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section addresses the most common challenges encountered during the recrystallization of substituted phenylacetic acids, providing both diagnostic questions and actionable solutions grounded in chemical principles.

FAQ 1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is one of the most frequent and frustrating issues in recrystallization. It occurs when the solute separates from the solution as a supercooled liquid (an "oil") rather than a solid crystalline lattice.[8][9] This is problematic because impurities are often more soluble in the oil than in the solvent, leading to poor purification.[8]

Root Causes & Causal Analysis:

  • High Degree of Supersaturation: If the solution is cooled too rapidly, the concentration of the solute can exceed the solubility limit so quickly that the molecules don't have time to orient themselves into a crystal lattice.[8] This is a kinetic problem.

  • Low Melting Point Relative to Solvent Boiling Point: If the melting point of your substituted phenylacetic acid is below the temperature at which it becomes supersaturated in the cooling solution, it will separate as a liquid.[9] The presence of significant impurities can also depress the melting point, exacerbating this issue.[3]

  • Solvent-Solute Mismatch: The chosen solvent may not be ideal for stabilizing the crystal lattice. This can be particularly true for molecules with flexible side chains or complex hydrogen bonding patterns.

Troubleshooting Protocol:

  • Step 1: Re-dissolve and Slow Down. Gently reheat the solution until the oil redissolves completely. If necessary, add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[9] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a beaker of hot water that is allowed to cool to room temperature can be effective.

  • Step 2: Adjust the Solvent System. If slow cooling fails, the solvent system needs modification.

    • Increase Polarity: For many phenylacetic acids, oiling out can be mitigated by using a more polar solvent system that better solvates the molecule and slows the kinetics of phase separation.

    • Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) until the solution is faintly turbid. Add a drop or two of the "good" solvent to clarify and then cool slowly. This allows for a more gradual approach to supersaturation.

  • Step 3: Seeding. Once the solution has cooled slightly and is in the metastable zone (supersaturated but not yet spontaneously nucleating), introduce a "seed crystal" – a tiny, pure crystal of your compound.[10] This provides a template for proper crystal growth and can bypass the kinetic barrier to nucleation, preventing oiling out.

FAQ 2: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer:

The failure of crystals to form from a cooled solution is typically due to one of two reasons: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

Root Causes & Causal Analysis:

  • Excess Solvent: This is the most common reason.[9] If too much solvent was added initially, the solution may not reach supersaturation upon cooling, and the compound will simply remain dissolved.[11]

  • High Solubility at Low Temperatures: The chosen solvent may be too "good," meaning the compound remains highly soluble even at low temperatures.

  • Supersaturation without Nucleation: The solution may be supersaturated, but the energy barrier for the initial formation of a crystal nucleus has not been overcome.[9]

Troubleshooting Protocol:

  • Step 1: Induce Nucleation.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site.[10]

    • Seeding: Add a seed crystal of the pure compound. This is the most reliable method to induce crystallization.[12]

  • Step 2: Increase Supersaturation.

    • Evaporation: Gently heat the solution to boil off a portion of the solvent. Allow the solution to cool again. Be careful not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

    • Anti-solvent Addition: If using a single solvent system, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent turbidity is observed. Then, add a drop of the original solvent to clarify and allow to cool.

  • Step 3: Drastic Cooling. As a last resort, place the flask in an ice-salt bath or even a dry ice/acetone bath.[13] This can sometimes force crystallization, although it may result in smaller, less pure crystals due to rapid precipitation.

FAQ 3: My crystal yield is very low. How can I improve it?

Answer:

A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor after filtration. This is a common issue that can often be rectified by optimizing the solvent and cooling conditions.

Root Causes & Causal Analysis:

  • Too Much Solvent: As with the failure to form crystals, using an excessive amount of solvent is a primary cause of low recovery.[11]

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in significant loss of product.

  • Inappropriate Solvent Choice: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.

Troubleshooting Protocol:

  • Step 1: Optimize Solvent Volume. In your next attempt, be meticulous about using the minimum amount of boiling solvent required to fully dissolve the solid. This ensures maximum supersaturation upon cooling.

  • Step 2: Maximize Cooling. After the solution has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes before filtration. This will maximize the amount of compound that crystallizes out of solution.

  • Step 3: Second Crop of Crystals. The mother liquor from your filtration still contains dissolved product. You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and repeating the cooling process. Note that this second crop may be less pure than the first.

  • Step 4: Re-evaluate the Solvent. If yields remain low, your chosen solvent may not be optimal. A good recrystallization solvent should exhibit a large difference in solubility between its boiling point and low temperatures (e.g., 0 °C). Refer to solubility data or perform small-scale solvent screens to identify a better option.

Section 3: Protocols and Data

Protocol 1: Systematic Solvent Selection for a Novel Substituted Phenylacetic Acid

This protocol provides a structured approach to identifying a suitable recrystallization solvent when one is not known.

Methodology:

  • Initial Screening: Place approximately 20-30 mg of your crude compound into several small test tubes.

  • Add Solvent (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, up to about 0.5 mL. Agitate the tube. A good candidate solvent will not dissolve the compound at room temperature.[14]

  • Heating: Gently heat the test tubes that did not show dissolution in a hot water bath. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cooling: Remove the tubes that showed complete dissolution upon heating and allow them to cool to room temperature, and then in an ice bath.

  • Observation: The ideal solvent is one that dissolves the compound when hot and produces a large quantity of high-quality crystals upon cooling.

Data Table: Solvent Properties and Suitability
SolventPolarityBoiling Point (°C)Suitability for Phenylacetic Acids (General)
WaterHigh100Good for highly polar derivatives (e.g., -OH, -NH₂) but prone to oiling out.
EthanolHigh78A versatile solvent, often used in mixtures with water for a range of polarities.
Ethyl AcetateMedium77Good for moderately polar derivatives.
TolueneLow111Suitable for less polar derivatives; can be used in mixed systems with hexanes.[15]
HexaneVery Low69Generally a poor solvent, but useful as an "anti-solvent" in mixed systems.

This table provides general guidance. The optimal solvent is highly dependent on the specific substituent.

Section 4: Visualizing the Process

Diagrams can help clarify the complex interplay of factors in recrystallization.

Diagram 1: Troubleshooting Logic for "Oiling Out"

G start Problem: 'Oiling Out' Occurs reheat Reheat to Dissolve Oil start->reheat add_solvent Add small amount (1-5%) of hot solvent reheat->add_solvent slow_cool Cool solution very slowly add_solvent->slow_cool check1 Did crystals form? slow_cool->check1 success Success: Collect Crystals check1->success Yes fail1 No: Oiling out persists check1->fail1 No change_solvent Modify Solvent System (e.g., change polarity, use mixed solvent) fail1->change_solvent seed Attempt Seeding in Metastable Zone change_solvent->seed check2 Did crystals form? seed->check2 check2->success Yes fail2 No: Consider alternative purification (e.g., chromatography) check2->fail2 No G cluster_0 Temperature Gradient cluster_1 Resulting Phase A High Temperature (Undersaturated) B Cooling Begins (Saturated) A->B E Clear Solution C Metastable Zone (Supersaturated) B->C D Labile Zone (Highly Supersaturated) C->D F Optimal for Crystal Growth (Seeding Effective Here) C->F G Spontaneous Nucleation (Risk of Oiling Out) D->G

Caption: Relationship between temperature, supersaturation, and crystal formation.

References

  • Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Crystallization Techniques. (n.d.). Solubility of Things. Retrieved from [Link]

  • Flakus, H. T., & Hachuła, B. (2006). Polarization IR spectra of the hydrogen bond in phenylacetic acid crystals: H/D isotopic effects temperature and polarization effects. Journal of Molecular Structure, 792-793, 135-144. Retrieved from [Link]

  • Choi, H. (2018). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange (Master's thesis, University of Alberta). ERA. Retrieved from [Link]

  • The schematic of the oiling out process during the cooling crystallization of an API. (n.d.). ResearchGate. Retrieved from [Link]

  • Duffy, E., Crean, A., Healy, A. M., & Hodnett, F. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Retrieved from [Link]

  • Mettler-Toledo International Inc. (n.d.). How To Fix Oiling Out in Recrystallization? Retrieved from [Link]

  • A Crystal Clear Guide to Crystallization Techniques. (n.d.). Technobis. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Method for the production of 4-hydroxyphenylacetic acid. (1982). Google Patents.
  • Lab Procedure: Recrystallization. (2024). LabXchange. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2024). ResearchGate. Retrieved from [Link]

  • What Are The Techniques Of Crystallization? (2024). Achieve Chem. Retrieved from [Link]

  • Seed Crystallization. (n.d.). Zhanghua. Retrieved from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation method of 4-aminophenylacetic acid medicine intermediate. (2017). Google Patents.
  • Substituent Effects on Acidity. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization of a protein by microseeding after establishing its phase diagram. (n.d.). Douglas Instruments. Retrieved from [Link]

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. (2007). CORE. Retrieved from [Link]

  • Crystallization phase diagram (a); supersaturation and corresponding... (n.d.). ResearchGate. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • How to determine recrystallization temperature from a phase diagram... (2022). Quora. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Recrystallization1. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Method for preparing 4-hydroxyphenylacetic acid. (1983). Google Patents.
  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (2002). ResearchGate. Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. (2002). University of Limerick. Retrieved from [Link]

  • p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 4-Hydroxyphenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 3.3: Choice of Solvent. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]

  • Phenylacetic Acid. (n.d.). PubChem. Retrieved from [Link]

  • (4-Nitrophenyl)acetic Acid. (n.d.). CRO SPLENDID LAB. Retrieved from [Link]

  • p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1997). Google Patents.

Sources

Technical Support Center: Purification of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-isopropoxyphenylacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and removing isomeric impurities. Here, we address common challenges encountered during synthesis and purification, offering troubleshooting advice and detailed protocols to ensure the high purity required for downstream applications.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues arising during the purification of this compound, focusing on the identification and removal of isomeric impurities.

FAQ 1: What are the most likely isomeric impurities in my sample of this compound?

Answer: The primary isomeric impurities are typically positional isomers formed during the synthesis, particularly during the bromination of the aromatic ring. Due to the directing effects of the isopropoxy and acetic acid groups, bromination can occur at positions other than the desired C3 position.

The most common positional isomer is 2-Bromo-4-isopropoxyphenylacetic Acid . Another potential, though less common, impurity is the 3,5-dibromo substituted product, which can arise if the reaction conditions are not carefully controlled.[1]

FAQ 2: My NMR spectrum looks clean, but HPLC analysis shows a significant impurity. Why is that?

Answer: This is a common scenario. While ¹H NMR is excellent for structural elucidation, it may not have sufficient resolution to distinguish between closely related positional isomers. The aromatic protons of this compound and its 2-bromo isomer can have very similar chemical shifts and splitting patterns, making them appear as a single set of peaks.

HPLC, especially with a high-resolution column, offers superior separation capabilities for positional isomers based on subtle differences in their polarity and interaction with the stationary phase.[2][3]

FAQ 3: I'm struggling to remove a persistent impurity at ~5% by HPLC. What purification method is most effective?

Answer: For removing stubborn isomeric impurities, a multi-step approach is often necessary.

  • Recrystallization: This should be your first step. A carefully selected solvent system can significantly enrich your desired isomer. See the detailed protocol in Section 2.

  • Flash Column Chromatography: If recrystallization is insufficient, flash chromatography on silica gel is the next logical step. The slight polarity difference between the isomers can be exploited for separation.[4]

  • Preparative HPLC: For the highest purity material, preparative HPLC is the most powerful technique, although it is more resource-intensive.

Troubleshooting Guide: Common Purification Issues
Problem Potential Cause Recommended Solution
Oily product after recrystallization The chosen solvent is too good, preventing crystal formation. The product may also have a low melting point due to residual solvent or impurities.Try a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until turbidity persists. Allow to cool slowly.
Poor separation of isomers by flash chromatography The solvent system is not optimized, leading to co-elution.Screen different solvent systems using TLC. A common starting point for acidic compounds is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%) to improve peak shape.
Product degradation during purification The compound may be sensitive to prolonged exposure to acidic or basic conditions, or heat.Use neutral purification techniques where possible. Avoid unnecessarily long reaction or heating times. If using chromatography on silica gel (which is slightly acidic), consider using deactivated silica or adding a small amount of a neutralizer to the solvent system if the compound is acid-sensitive.

Section 2: Analytical & Preparative Methodologies

This section provides detailed, step-by-step protocols for the analysis and purification of this compound.

Workflow for Isomer Identification and Removal

The following diagram illustrates a typical workflow for identifying and removing isomeric impurities.

purification_workflow cluster_analysis Analysis Stage cluster_decision Purity Assessment cluster_purification Purification Stage cluster_final Final Product start Crude Product hplc_analysis HPLC-UV/MS Analysis start->hplc_analysis nmr_analysis 1H NMR Analysis start->nmr_analysis purity_check Purity > 98%? hplc_analysis->purity_check recrystallization Recrystallization purity_check->recrystallization No final_product Pure this compound purity_check->final_product Yes recrystallization->hplc_analysis Re-analyze flash_chrom Flash Chromatography recrystallization->flash_chrom If purity still low flash_chrom->hplc_analysis Re-analyze prep_hplc Preparative HPLC flash_chrom->prep_hplc For highest purity prep_hplc->hplc_analysis

Caption: Workflow for purification and analysis.

Protocol 1: Analytical HPLC for Isomer Separation

This method is designed to resolve the main product from its key positional isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • A C18 reversed-phase column is generally effective. For challenging separations, a Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds.[2]

    • Dimensions: 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

Time (min)% Solvent A% Solvent B
0.06040
15.01090
17.01090
17.16040
20.06040
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Protocol 2: Purification by Recrystallization

Recrystallization is a cost-effective method for removing significant amounts of impurities.

  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

  • Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (e.g., toluene) to just dissolve the solid. c. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. d. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize yield. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This technique is effective for separating isomers with different polarities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. The addition of 0.5% acetic acid to the eluent can improve the peak shape of the acidic product.

    • Example Gradient: Start with 10% Ethyl Acetate / 90% Hexanes and gradually increase to 40% Ethyl Acetate / 60% Hexanes.

  • Procedure: a. Prepare the column by packing the silica gel in the initial, low-polarity eluent. b. Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, load the dry silica-adsorbed sample onto the top of the column. d. Run the column, collecting fractions and monitoring the elution by thin-layer chromatography (TLC). e. Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Understanding the Chemistry

A deeper understanding of the reaction mechanism can help in minimizing impurity formation from the start.

Isomer Formation Mechanism

The synthesis of this compound likely involves the electrophilic aromatic substitution (bromination) of 4-isopropoxyphenylacetic acid. The isopropoxy group is a strong ortho-, para-director, while the alkylacetic acid group is a weak ortho-, para-director.

reaction_mechanism cluster_products Products 4-Isopropoxyphenylacetic Acid 4-Isopropoxyphenylacetic Acid Intermediate_Carbocation Intermediate_Carbocation 4-Isopropoxyphenylacetic Acid->Intermediate_Carbocation Br2, FeBr3 3-Bromo- (Major) This compound (Desired Product) Intermediate_Carbocation->3-Bromo- (Major) -H+ 2-Bromo- (Minor) 2-Bromo-4-isopropoxyphenylacetic Acid (Isomeric Impurity) Intermediate_Carbocation->2-Bromo- (Minor) -H+

Caption: Bromination reaction leading to isomers.

The directing groups favor substitution at the positions ortho to them. Since the para position is blocked, the main points of attack are C3 (ortho to the isopropoxy group) and C2 (ortho to the acetic acid group). The strongly activating isopropoxy group directs primarily to the C3 position, making the 3-bromo isomer the major product. However, some substitution at the C2 position is often unavoidable, leading to the 2-bromo isomer as the main impurity.

References

  • MicroSolv Technology Corporation. (2025).
  • Wang, Z., et al. (2017). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • West, C., & Lesellier, E. (2005). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography.
  • Science.gov. Aromatic positional isomers: Topics. Science.gov.
  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • Inventiva Pharma.
  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com.
  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.
  • Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Wang, Q., et al. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.

Sources

Technical Support Center: Synthesis of Halogenated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of halogenated phenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your yields and overcome common challenges in your synthetic workflows. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems you may encounter during the synthesis of halogenated phenylacetic acids. Each issue is analyzed for its probable causes, followed by actionable solutions grounded in chemical principles.

Issue 1: Low Yield in the Hydrolysis of Halogenated Benzyl Cyanides

Question: I am performing an acid-catalyzed hydrolysis of a dichlorobenzyl cyanide to the corresponding phenylacetic acid, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the hydrolysis of halogenated benzyl cyanides are a common issue. The probable causes can be categorized into reaction conditions and work-up procedures.

Probable Causes & Solutions:

  • Incomplete Hydrolysis: The electron-withdrawing nature of halogens on the phenyl ring can decrease the reactivity of the nitrile group towards hydrolysis.

    • Solution 1: Extend Reaction Time and Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Continue refluxing until the benzyl cyanide is fully consumed.[1]

    • Solution 2: Increase Acid Concentration: A higher concentration of sulfuric acid can accelerate the hydrolysis. However, be cautious as very high concentrations can lead to charring and side reactions. A mixture of concentrated sulfuric acid, water, and glacial acetic acid can sometimes provide a more controlled reaction.[2]

    • Solution 3: Consider Base-Catalyzed Hydrolysis: While acid-catalyzed hydrolysis is common, base-catalyzed hydrolysis using potassium hydroxide in aqueous ethanol can be an effective alternative, particularly for large-scale synthesis.[3]

  • Side Reactions: At elevated temperatures, polymerization or degradation of the starting material or product can occur.

    • Solution: Optimize Reaction Temperature: While reflux is necessary, excessive heat can be detrimental. Ensure a steady, controlled reflux. For some substrates, a slightly lower temperature for a longer duration might be beneficial.

  • Product Loss During Work-up: The halogenated phenylacetic acid might have some solubility in the aqueous layer, or it may not precipitate completely.

    • Solution 1: Ensure Complete Precipitation: After quenching the reaction mixture with ice, ensure the pH is sufficiently acidic to fully protonate the carboxylic acid, minimizing its solubility in water.[4]

    • Solution 2: Extraction with an Organic Solvent: If the product does not precipitate cleanly, or if it is an oil, perform an extraction with a suitable organic solvent like ethyl acetate or chloroform.[3][4]

    • Solution 3: Purification by Recrystallization: To remove impurities and improve the final yield of pure product, recrystallization from a suitable solvent system (e.g., hot water, toluene/hexanes, or aqueous ethanol) is highly recommended.[3][4]

Issue 2: Competing Ring Halogenation in the Hell-Volhard-Zelinsky (HVZ) Reaction

Question: I am attempting to α-brominate a phenylacetic acid derivative using the Hell-Volhard-Zelinsky reaction, but I am observing significant bromination on the aromatic ring. How can I improve the selectivity for α-halogenation?

Answer:

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids.[5][6] However, for aromatic substrates like phenylacetic acid, electrophilic aromatic substitution on the ring can be a competing side reaction.

Causality and Strategic Solutions:

The HVZ reaction proceeds through the formation of an acyl halide intermediate, which then enolizes. It is this enol that undergoes halogenation at the α-position.[7] To favor α-halogenation over ring halogenation, the reaction conditions must be optimized to promote the formation and reaction of the enol while minimizing the electrophilic character of the halogenating agent towards the aromatic ring.

  • Substituent Effects: The electronic nature of the substituents on the phenyl ring plays a crucial role.

    • Electron-donating groups (e.g., -OH, -OR, -NH2) activate the ring towards electrophilic substitution and will strongly favor ring halogenation. For such substrates, the HVZ reaction is often unsuitable.

    • Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) deactivate the ring, thus favoring α-halogenation.[7]

    • Halogens are deactivating but ortho-, para-directing. The outcome will depend on the specific substrate and reaction conditions.

  • Optimizing Reaction Conditions:

    • Catalyst Choice and Amount: Phosphorus tribromide (PBr3) or phosphorus trichloride (PCl3) are the standard catalysts.[8] Using a catalytic amount is often sufficient, as the acyl halide is regenerated in the catalytic cycle.[7]

    • Solvent-Free Conditions: Recent studies have shown that performing the reaction under solvent-free conditions can rapidly provide the desired α-chlorinated products in high yields, particularly when using trichloroisocyanuric acid (TCCA) as the chlorinating agent with catalytic PCl3.[7]

    • Temperature Control: The HVZ reaction typically requires high temperatures.[8][9] However, excessively high temperatures can lead to the elimination of hydrogen halide, forming unsaturated byproducts.[8] Careful temperature control is therefore essential.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to halogenated phenylacetic acids, and how do they compare?

A1: Several robust methods exist for the synthesis of halogenated phenylacetic acids. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

Synthetic MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Hydrolysis of Benzyl Cyanides Halogenated Benzyl CyanideH₂SO₄/H₂O or KOH/EtOHStraightforward, widely applicable.[4]Can have long reaction times, potential for side reactions.[2]
Willgerodt-Kindler Reaction Halogenated AcetophenoneSulfur, MorpholineUnique rearrangement, good for certain substitution patterns.[4][10]Often requires high temperatures and can produce dark, viscous reaction mixtures.[4][11]
Grignard Reaction Halogenated Benzyl HalideMagnesium, CO₂Powerful C-C bond formation, versatile.[4]Grignard reagents are sensitive to moisture and air.
Palladium-Catalyzed Carbonylation Halogenated Benzyl HalideCO, Pd(OAc)₂, PPh₃High yields, good functional group tolerance.[4]Requires high-pressure equipment and a palladium catalyst.
Hell-Volhard-Zelinsky Reaction Halogenated Phenylacetic AcidPBr₃/Br₂ or PCl₃/Cl₂Classic method for α-halogenation.[5][6]Can have competing ring halogenation, requires harsh conditions.[8]

Q2: How can I effectively monitor the progress of my synthesis?

A2: Regular monitoring is crucial for optimizing reaction times and maximizing yields.

  • Thin Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.[1]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress. For GC analysis, derivatization of the carboxylic acid to a more volatile ester may be necessary.[3] HPLC is particularly useful for analyzing the purity of the final product.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and identify any major impurities.

Q3: What are the best practices for purifying the final halogenated phenylacetic acid product?

A3: The purification method depends on the physical state of the product and the nature of the impurities.

  • Recrystallization: This is the most common and effective method for purifying solid products. The choice of solvent is critical and may require some experimentation. Common solvents include hot water, aqueous ethanol, or a mixture of a good solvent and a poor solvent (e.g., toluene/hexanes).[3][4]

  • Distillation: For liquid or low-melting solid products, vacuum distillation can be an effective purification technique.[2]

  • Column Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel can be employed.[4]

  • Acid-Base Extraction: This can be a useful technique to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in an aqueous base (e.g., NaHCO₃ solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.[13]

Experimental Workflows & Mechanisms

Workflow for the Synthesis of a Halogenated Phenylacetic Acid via Benzyl Cyanide Hydrolysis

G start Start: Halogenated Benzyl Cyanide reflux Acid or Base Catalyzed Hydrolysis (Reflux) start->reflux monitor Monitor Reaction by TLC/GC reflux->monitor monitor->reflux Incomplete workup Work-up: Quench with Ice-Water & Acidify (if necessary) monitor->workup Complete isolation Isolation: Filtration or Solvent Extraction workup->isolation purification Purification: Recrystallization isolation->purification product Pure Halogenated Phenylacetic Acid purification->product

Caption: Generalized workflow for the hydrolysis of a halogenated benzyl cyanide.

Mechanism of the Hell-Volhard-Zelinsky Reaction

G cluster_0 Acyl Halide Formation cluster_1 Enolization cluster_2 α-Halogenation cluster_3 Product Formation carboxylic_acid R-CH₂-COOH Carboxylic Acid acyl_halide R-CH₂-COX Acyl Halide carboxylic_acid->acyl_halide + PX₃ acyl_halide_2 R-CH₂-COX Acyl Halide enol R-CH=C(OH)X Enol Intermediate enol_2 R-CH=C(OH)X Enol Intermediate acyl_halide_2->enol Tautomerization alpha_halo_acyl_halide R-CHX-COX α-Halo Acyl Halide alpha_halo_acyl_halide_2 R-CHX-COX α-Halo Acyl Halide enol_2->alpha_halo_acyl_halide + X₂ alpha_halo_acid R-CHX-COOH α-Halo Carboxylic Acid alpha_halo_acyl_halide_2->alpha_halo_acid + H₂O (Work-up)

Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

References

  • Pace, V., et al. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. Retrieved from [Link]

  • ChemPlayer. (2023, June 3). [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid. YouTube. Retrieved from [Link]

  • Pace, V., et al. (2025). Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Publishing. Retrieved from [Link]

  • Various Authors. (n.d.). Hell-Volhard-Zelinsky Reaction. Cambridge University Press. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. Retrieved from [Link]

  • Alam, M. M., & Adapa, S. R. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • Various Authors. (2025, June 3). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232338A - Preparation method of phenylacetic acid.
  • Milne, J. E., et al. (2011). Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. Journal of Organic Chemistry, 76(22), 9519-9524. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Various Authors. (n.d.). Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. MDPI. Retrieved from [Link]

  • Guerard, J. J., et al. (2022). Synthesizing Laboratory and Field Experiments to Quantify Dominant Transformation Mechanisms of 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Aquatic Environments. Environmental Science & Technology, 56(16), 11596-11606. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Visser, J., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
  • ResearchGate. (n.d.). Conversion of phenylacetonitrile to phenylacetic acid and.... Retrieved from [Link]

  • Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method.
  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Various Authors. (2018, December 2). Hell–Volhard– Zelinsky halogenation. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Organic Chemistry Reaction. (2026, January 7). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Hell-Volhard-Zelinsky Reaction: A Gateway to Α-Halogenated Carboxylic Acids. Retrieved from [Link]

  • Husain, E., et al. (2022). Mechanochemical halogenation of unsymmetrically substituted azobenzenes. Beilstein Journal of Organic Chemistry, 18, 725-734. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. Retrieved from [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace. Retrieved from [Link]

  • MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.

Sources

Preventing decomposition of 3-Bromo-4-isopropoxyphenylacetic Acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Decomposition During Synthetic Reactions

Welcome to the technical support center for 3-Bromo-4-isopropoxyphenylacetic Acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As Senior Application Scientists, we understand that unexpected side reactions and compound decomposition can impede research progress. This document provides in-depth, field-proven insights into the stability of this compound, offering troubleshooting advice and preventative protocols in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?

This compound is an organic compound featuring a phenylacetic acid core. Its structure contains three key functional regions that can be susceptible to decomposition under certain reaction conditions: the carboxylic acid group, the carbon-bromine bond, and the isopropoxy ether linkage. Understanding the reactivity of these groups is the first step toward preventing unwanted degradation.

Caption: Key reactive sites on the this compound molecule.

Q2: What are the common visual or analytical signs of decomposition?

Signs of decomposition can manifest in several ways:

  • Visual Changes: Unexplained color changes (e.g., yellowing or browning of the reaction mixture), formation of precipitates, or gas evolution (effervescence from CO₂ during decarboxylation).

  • TLC Analysis: The appearance of new, unexpected spots. The loss of the starting material spot at a faster rate than the product spot appears can also indicate degradation.

  • NMR/LC-MS Analysis: The presence of characteristic impurity peaks in your spectra. For example, the loss of the isopropoxy signal in ¹H NMR could indicate ether cleavage, while a mass peak corresponding to the debrominated analog signals dehalogenation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each answer explains the chemical causality behind the issue and provides actionable protocols to mitigate it.

Problem 1: My reaction yield is low, and I've isolated a byproduct that has lost its carboxylic acid group. What is happening?

Cause: Decarboxylation. Phenylacetic acids are known to be susceptible to decarboxylation (the loss of CO₂), particularly under thermal stress or in the presence of certain metal catalysts like copper.[1][2] This reaction converts the phenylacetic acid into a toluene derivative. Oxidative conditions can further transform the molecule into the corresponding benzaldehyde or benzoic acid.[3]

Preventative Strategies:

  • Strict Temperature Control: Avoid excessive heating. If your desired reaction requires high temperatures, assess if a lower temperature over a longer duration can achieve the same result.

  • Protect the Carboxylic Acid: The most robust solution is to mask the carboxylic acid functionality by converting it to an ester (e.g., a methyl or ethyl ester).[4][5][6][7] Esters are significantly more stable against decarboxylation. The acid can be regenerated via hydrolysis after the critical reaction step is complete.

Parameter Condition to Avoid Recommended Condition Rationale
Temperature > 100-120 °CRun at the lowest effective temperature.Minimizes thermal energy input that can initiate decarboxylation.[8]
Catalysts Copper salts (Cu₂O, Cu(II))Avoid if possible, or use a lower catalyst loading.Copper can catalyze oxidative decarboxylation pathways.[9][2]
pH Strongly acidic or basicNear-neutral (if compatible with the reaction).Extreme pH can sometimes facilitate decarboxylation.
Strategy Direct use of the acidProtection as an ester An ester group is not labile to decarboxylation under typical conditions.[6]

Experimental Protocol: Esterification via Fischer Esterification

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent: Add a 20-fold excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., 3-5 drops of concentrated H₂SO₄).

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting acid spot disappears.

  • Workup: Cool the mixture, remove the excess alcohol under reduced pressure, and neutralize the remaining acid with a mild base like saturated sodium bicarbonate solution. Extract the ester with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate to obtain the protected compound.

Problem 2: My final product is missing the bromine atom. How can I prevent this?

Cause: Dehalogenation. The carbon-bromine bond can be cleaved via reductive dehalogenation. This is a common side reaction in the presence of reducing agents, certain catalysts (especially Palladium), or hydrogen sources.[10][11]

Preventative Strategies:

  • Avoid Reductive Conditions: If your synthesis involves a reduction step, perform it before introducing the this compound moiety, if the synthetic route allows.

  • Catalyst Selection: Be cautious with hydrogenation catalysts like Palladium on carbon (Pd/C), which are highly effective at promoting hydrodebromination.[11] If a catalyst is necessary for another part of the molecule, consider alternatives that are less prone to this side reaction.

  • Inert Atmosphere: While less common for dehalogenation than oxidation, running reactions under an inert atmosphere (Nitrogen or Argon) can sometimes help by excluding atmospheric moisture and hydrogen that might participate in trace metal-catalyzed reductions.

start Unexpected Side Product Detected check_mass Analyze by Mass Spec: What is the molecular weight? start->check_mass is_debrominated Mass corresponds to loss of Br (~79/81 Da)? check_mass->is_debrominated Yes is_decarboxylated Mass corresponds to loss of COOH (~45 Da)? check_mass->is_decarboxylated No, but... check_mass->is_decarboxylated is_dealkylated Mass corresponds to loss of Isopropyl (~43 Da)? check_mass->is_dealkylated sol_debrominated Diagnosis: Dehalogenation Solution: Avoid reducing agents (e.g., H₂, Pd/C). Check catalyst compatibility. is_debrominated->sol_debrominated sol_decarboxylated Diagnosis: Decarboxylation Solution: Lower reaction temperature. Protect carboxylic acid as an ester. is_decarboxylated->sol_decarboxylated sol_dealkylated Diagnosis: Ether Cleavage Solution: Avoid strong acids (HBr, HI). Use non-acidic conditions. is_dealkylated->sol_dealkylated

Caption: Troubleshooting workflow for identifying decomposition pathways.

Problem 3: My product appears to be 3-Bromo-4-hydroxyphenylacetic acid. What caused the loss of the isopropoxy group?

Cause: Acidic Ether Cleavage. Ethers are generally stable but can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI.[12][13][14] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on one of the adjacent carbons. This results in the formation of a phenol and an alkyl halide.

Preventative Strategies:

  • Avoid Strong Acids: Do not use HBr, HI, or other strong, nucleophilic acids in your reaction or workup if the isopropoxy group needs to be preserved. If an acid is required, opt for a non-nucleophilic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) in catalytic amounts and under anhydrous conditions where possible.

  • Control pH During Workup: During aqueous workup, avoid washing with highly concentrated acidic solutions. Use dilute acid or buffered solutions if pH adjustment is necessary.

  • Temperature Management: Acid-catalyzed cleavage is often accelerated by heat. If acidic conditions are unavoidable, conduct the reaction at the lowest possible temperature.

Reagent Type High Risk for Cleavage Lower Risk Alternatives Rationale
Acids HBr, HI, BBr₃H₂SO₄ (catalytic), TsOH, TFAStrong nucleophilic acids actively cleave ethers.[12][13] Non-nucleophilic acids are less likely to cause cleavage.
Lewis Acids AlCl₃, FeCl₃ (with heat)Sc(OTf)₃, Yb(OTf)₃Hard Lewis acids can coordinate to the ether oxygen and promote cleavage, especially at high temperatures.
Bases Generally SafeNaOH, K₂CO₃, Et₃NEther linkages are stable to most basic conditions.
Problem 4: My reaction mixture is turning dark, and I see multiple unidentified spots on my TLC plate.

Cause: Oxidative Degradation. The benzylic position (the -CH₂- group) is susceptible to oxidation, especially in the presence of oxidizing agents, air (oxygen), and light, potentially leading to a complex mixture of byproducts. While phenylacetic acids themselves are relatively stable, trace metal impurities or radical initiators can trigger decomposition pathways.

Preventative Strategies:

  • Use an Inert Atmosphere: Conducting reactions under a nitrogen or argon atmosphere is a standard and highly effective method to prevent air oxidation.

  • Degas Solvents: Before use, degas reaction solvents to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by using a freeze-pump-thaw technique for sensitive reactions.

  • Add an Antioxidant: For particularly sensitive reactions, a small amount of a radical-scavenging antioxidant, such as Butylated Hydroxytoluene (BHT), can be added to inhibit oxidative chain reactions.[15][16][17]

Experimental Protocol: Setting Up an Inert Atmosphere Reaction

  • Glassware: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.

  • Assembly: Assemble the glassware (e.g., round-bottom flask with a condenser) while maintaining a positive pressure of inert gas. Use a gas bubbler to monitor the gas flow.

  • Reagent Addition: Add solids through a powder funnel under a strong flow of inert gas. Add liquid reagents and solvents via syringe through a rubber septum.

  • Execution: Maintain a gentle, positive pressure of the inert gas throughout the entire reaction and cooling period.

By understanding the inherent chemical sensitivities of this compound and proactively implementing these preventative measures, you can significantly improve reaction outcomes, increase yields, and ensure the integrity of your synthetic targets.

References
  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid. [Link]

  • Cerveny, L., & Marhoul, A. (2018). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 8(11), 503. [Link]

  • Wikipedia. (2024). Phenylacetic acid. [Link]

  • Wikipedia. (2024). Protecting group. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wang, L., et al. (2013). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 78(10), 5044–5051. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Yonemitsu, O., et al. (1996). Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. Journal of the Chemical Society, Perkin Transactions 1, (15), 1837-1842. [Link]

  • YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]

  • Watanabe, T., Furukawa, N., & Oae, S. (1966). Oxidative Decarboxylation of Phenylacetic Acid. Bulletin of the Chemical Society of Japan, 39(6), 1329-1331. [Link]

  • Bell, J. L. S., et al. (1997). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 61(16), 3369-3385. [Link]

  • Gee, K. R., et al. (2001). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry, 40(24), 7278–7284. [Link]

  • Wikipedia. (n.d.). Oxidation And Antioxidants In Organic Chemistry And Biology. [Link]

  • Google Patents. (n.d.).
  • Sadowsky, D., McNeill, K., & Cramer, C. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology, 48(18), 10904-10911. [Link]

  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(18), 10904–10911. [Link]

  • LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. [https://library.fiveable.me/ap-chem/unit-3/reactions-ethers-acidic-cleavage/study-guide/dYFkYf9Yq0Lg6kYv7g8l]([Link] cleavage/study-guide/dYFkYf9Yq0Lg6kYv7g8l)

  • Filo. (2023). Predict the products of the following ether cleavage reactions. [Link]

  • Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage. [Link]

  • ACS Publications. (2005). Oxidation and Antioxidants in Organic Chemistry and Biology. [Link]

  • Nimse, S. B., & Pal, D. (2015). Free radicals, natural antioxidants, and their reaction mechanisms. RSC Advances, 5(35), 27986-28006. [Link]

  • Zeb, A. (2020). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. ACS Omega, 5(42), 27175–27196. [Link]

  • Google Patents. (n.d.).
  • Alichem. (n.d.). This compound. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Bromo-4-isopropoxyphenylacetic Acid. We provide a robust, scalable synthetic protocol, in-depth troubleshooting guides, and answers to frequently asked questions to ensure the successful and efficient production of this key chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to address the practical challenges encountered during scale-up.

Synthetic Strategy Overview

The synthesis of this compound is most efficiently approached via a multi-step sequence starting from a commercially available and cost-effective precursor, 4-hydroxyphenylacetonitrile. This strategy involves three core transformations:

  • Electrophilic Bromination: Selective ortho-bromination of the electron-rich phenolic ring.

  • Williamson Ether Synthesis: Alkylation of the resulting phenol to install the isopropoxy group.

  • Nitrile Hydrolysis: Conversion of the nitrile functionality to the final carboxylic acid.

This pathway is chosen for its high yields, operational simplicity, and the relative ease of purification of its intermediates.

Synthetic_Pathway A 4-Hydroxyphenylacetonitrile B 3-Bromo-4-hydroxyphenylacetonitrile A->B 1. Bromination (NBS, Acetonitrile) C 3-Bromo-4-isopropoxyphenylacetonitrile B->C 2. Isopropylation (2-Bromopropane, K2CO3) D This compound C->D 3. Hydrolysis (NaOH, H2O/EtOH)

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis from 4-hydroxyphenylacetonitrile. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (Nitrogen or Argon) where specified.

Step 1: Synthesis of 3-Bromo-4-hydroxyphenylacetonitrile
  • Setup: To a 1L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-hydroxyphenylacetonitrile (100 g, 0.75 mol) and acetonitrile (500 mL).

  • Dissolution: Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromination: Prepare a solution of N-Bromosuccinimide (NBS) (134 g, 0.75 mol) in acetonitrile (250 mL). Add this solution dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The use of NBS is a safer and more selective method for bromination compared to handling elemental bromine.[1]

  • Reaction Monitoring: Stir the reaction at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (200 mL). Concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Add ethyl acetate (500 mL) and water (500 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization from a toluene/heptane mixture to yield 3-Bromo-4-hydroxyphenylacetonitrile as a white to off-white solid.

Step 2: Synthesis of 3-Bromo-4-isopropoxyphenylacetonitrile
  • Setup: In a 2L flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 3-Bromo-4-hydroxyphenylacetonitrile (150 g, 0.71 mol), anhydrous potassium carbonate (196 g, 1.42 mol), and acetone (1 L).

  • Alkylation: Add 2-bromopropane (131 g, 1.06 mol) to the suspension.[2][3]

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours. Monitor the reaction by TLC. The use of a polar aprotic solvent like acetone facilitates the SN2 reaction.

  • Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (800 mL) and wash with water (2 x 400 mL) and brine (200 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product. This intermediate is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 3: Synthesis of this compound
  • Setup: To a 2L flask, add 3-Bromo-4-isopropoxyphenylacetonitrile (180 g, 0.71 mol), ethanol (700 mL), and a 6M aqueous solution of sodium hydroxide (700 mL).

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) for 6-10 hours. The hydrolysis of nitriles to carboxylic acids is a robust and high-yielding transformation under basic conditions.[4] Monitor the reaction by TLC or HPLC until the nitrile starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Isolation: Dilute the remaining aqueous solution with water (500 mL) and wash with methyl tert-butyl ether (MTBE) (2 x 300 mL) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 with concentrated hydrochloric acid. The target compound, this compound, will precipitate as a white solid.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 50 °C to yield the final product.

Data Summary Table

CompoundMW ( g/mol )Moles (mol)EquivalentsTheoretical Yield (g)
Step 1
4-Hydroxyphenylacetonitrile133.150.751.0-
N-Bromosuccinimide177.980.751.0-
3-Bromo-4-hydroxyphenylacetonitrile212.04--159.0
Step 2
3-Bromo-4-hydroxyphenylacetonitrile212.040.711.0-
Potassium Carbonate138.211.422.0-
2-Bromopropane122.991.061.5-
3-Bromo-4-isopropoxyphenylacetonitrile254.12--180.4
Step 3
3-Bromo-4-isopropoxyphenylacetonitrile254.120.711.0-
Sodium Hydroxide40.004.266.0-
This compound273.11--193.9

Troubleshooting Guide

Question: In Step 1 (Bromination), my reaction is sluggish and incomplete, even after extended reaction times. What could be the issue?

Answer: Incomplete bromination is often traced back to two primary issues: reagent quality or insufficient activation.

  • Reagent Quality: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. Use a fresh bottle of NBS or recrystallize the existing stock from water.

  • Reaction Conditions: Ensure the starting material is fully dissolved in the acetonitrile before cooling. If solubility is an issue, a co-solvent like dichloromethane can be considered. The reaction is typically fast, so if it's slow, it points towards a reagent problem.

Question: I am observing a significant amount of a di-brominated by-product in Step 1. How can I improve the selectivity for the mono-brominated product?

Answer: The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, including a second bromination. To enhance selectivity:

  • Control Stoichiometry: Ensure you are using no more than 1.0 equivalent of NBS. Accurate weighing is critical.

  • Temperature Control: Maintain the temperature strictly between 0-5 °C. Higher temperatures can lead to over-bromination.

  • Rate of Addition: Add the NBS solution slowly and dropwise. A rapid addition creates localized high concentrations of the brominating agent, increasing the likelihood of di-substitution. A patent for a similar bromination highlights the importance of temperature control between -10 °C and 50 °C to manage side reactions.[5]

Question: The Williamson ether synthesis (Step 2) has a low yield. My TLC shows unreacted starting material. What are the common causes?

Answer: Low conversion in this step is a frequent challenge. The flowchart below outlines a systematic troubleshooting approach. Common culprits include:

  • Inefficient Deprotonation: Potassium carbonate must be anhydrous. Any moisture will consume the base and hinder the formation of the phenoxide nucleophile. Dry the K₂CO₃ in an oven ( >120 °C) for several hours before use.

  • Alkylating Agent Loss: 2-Bromopropane is volatile (boiling point: 59 °C). Ensure your reflux condenser is efficient to prevent the reagent from escaping the reaction flask.

  • Insufficient Reaction Time: While 8-12 hours is typical, sterically hindered or less reactive substrates may require longer reflux times. Continue to monitor by TLC until no further change is observed. A similar synthesis of 3-isopropoxybenzaldehyde required 18 hours for completion.[2]

Troubleshooting_Ether_Synthesis start Low Yield in Step 2 q1 Is starting material (phenol) still present? start->q1 q2 Was K2CO3 anhydrous? Was 2-bromopropane fresh? q1->q2 YES sol3 Potential Issue: Side reactions or degradation. Action: Lower reaction temperature and re-evaluate. q1->sol3 NO (Complex mixture observed) sub_q1_yes YES sol1 Solution: 1. Use oven-dried K2CO3. 2. Use fresh 2-bromopropane. 3. Re-run reaction. q2->sol1 NO sol2 Solution: 1. Increase reflux time. 2. Consider a stronger base (e.g., Cs2CO3). 3. Consider a phase-transfer catalyst. q2->sol2 YES

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Question: During the final hydrolysis step (Step 3), I get an emulsion during the MTBE wash, making separation difficult. How can I resolve this?

Answer: Emulsions are common during the workup of basic solutions containing carboxylate salts.

  • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.

  • Filtration: If the emulsion is caused by fine particulates, filtering the entire mixture through a pad of Celite® can be effective.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for 20-30 minutes will allow the layers to separate.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the isopropylation in Step 2? A1: Yes, other bases can be used. Cesium carbonate (Cs₂CO₃) is more reactive and can reduce reaction times but is significantly more expensive. Sodium hydride (NaH) is also effective but requires strictly anhydrous conditions and more careful handling due to its flammability. For scalability and safety, potassium carbonate is generally the preferred choice.

Q2: Are there alternative routes to synthesize this molecule? A2: Absolutely. An alternative strategy could involve a Grignard reaction. For example, one could synthesize 3-bromo-4-isopropoxybenzyl bromide, convert it to a Grignard reagent, and then react it with solid CO₂ (dry ice) to form the carboxylic acid. However, Grignard reagent formation can be sensitive to moisture and requires specific solvents like THF or diethyl ether, adding complexity to the process.[6][7][8]

Q3: My final product has a slight yellow tint. What is the likely impurity and how can I remove it? A3: A yellow tint often indicates the presence of residual, likely oxidized, phenolic impurities from incomplete isopropylation in Step 2. The best way to remove this is by recrystallization. A solvent system like toluene/heptane or ethanol/water should yield a pure white solid. You can also perform an additional wash of the ethyl acetate solution of the final product with a dilute sodium bicarbonate solution to remove any acidic impurities before final crystallization.

Q4: What are the primary safety concerns when running this synthesis at scale? A4:

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2-Bromopropane: Volatile and flammable. Ensure the reaction setup is properly sealed and grounded.

  • Sodium Hydroxide / Hydrochloric Acid: Highly corrosive. Use appropriate PPE, including face shields and chemical-resistant gloves. The acidification step is exothermic and should be performed slowly in an ice bath.

References

  • SynArchive. "Willgerodt-Kindler Reaction". Available at: [Link]

  • PrepChem. "Synthesis of 3-isopropoxybenzaldehyde". Available at: [Link]

  • Organic Chemistry Portal. "Willgerodt-Kindler Reaction". Available at: [Link]

  • Wikipedia. "Grignard reagent". Available at: [Link]

  • Organic Syntheses. "Allylmagnesium bromide". Available at: [Link]

  • PrepChem. "Synthesis of 3-bromo-4-hydroxybenzoic acid". Available at: [Link]

  • Royal Society of Chemistry. "Recent advances in the Willgerodt–Kindler reaction". Available at: [Link]

  • SciSpace. "Optimum conditions for the Willgerodt-Kindler reaction. III: Amine variation". Available at: [Link]

  • Google Patents. "Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof".
  • Chemistry LibreTexts. "7: The Grignard Reaction (Experiment)". Available at: [Link]

  • PrepChem. "Synthesis of α-isopropyl 4-hydroxyphenylacetic acid". Available at: [Link]

  • ResearchGate. "Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide". Available at: [Link]

  • Organic Syntheses. "3-bromo-4-hydroxytoluene". Available at: [Link]

  • Google Patents. "3-bromo-4-hydroxybenzoic acid methyl ester preparation method".
  • ResearchGate. "Synthesis of 3-bromo-4-fluoronitrobenzene". Available at: [Link]

  • ResearchGate. "Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides". Available at: [Link]

  • Google Patents. "Synthetic method of 3-bromo-4-fluorobenzaldehyde".
  • Starlab Scientific Co., Ltd. "3-Bromo-4-hydroxyphenylacetic acid, min 98%, 100 grams". Available at: [Link]

  • ResearchGate. "Mechanism of hydrolysis in acetonitrile of p-nitrophenyl..." Available at: [Link]

  • Google Patents. "Process for the preparation of α-bromo-phenylacetic acids".
  • PubChemLite. "3-bromo-4-hydroxy-5-methoxyphenylacetic acid (C9H9BrO4)". Available at: [Link]

  • PubChem. "3-Bromo-4-hydroxyphenylacetic acid". Available at: [Link]

  • PubChem. "3-Bromo-4-methoxyphenylacetic acid". Available at: [Link]

  • ResearchGate. "Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media". Available at: [Link]

  • ResearchGate. "SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE". Available at: [Link]

Sources

Troubleshooting guide for the synthesis of phenylacetic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenylacetic acid (PAA) analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Phenylacetic acids are crucial structural motifs in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1] This resource provides in-depth troubleshooting advice in a frequently asked questions (FAQ) format, grounded in established chemical principles and field-proven insights.

Section 1: Hydrolysis of Benzyl Cyanides

The hydrolysis of benzyl cyanides is a classic and widely utilized method for preparing phenylacetic acids.[1] This transformation can be performed under acidic or basic conditions, with acid-catalyzed hydrolysis often proceeding more smoothly.[2]

Frequently Asked Questions (FAQs)

Question 1: My acid-catalyzed hydrolysis of benzyl cyanide is extremely vigorous, leading to loss of starting material. How can I better control the reaction?

Answer: This is a common issue, particularly with concentrated acids. The reaction's exothermicity can cause the benzyl cyanide to be forcefully expelled from the reaction vessel.[2][3]

  • Causality: The standard procedure using a mixture of three volumes of sulfuric acid to two volumes of water is known to be highly reactive.[2]

  • Troubleshooting & Optimization:

    • Use More Dilute Acid: A more satisfactory and controllable reaction can be achieved by using a more dilute acid solution. A recommended mixture is 1150 cc of water with 840 cc of commercial sulfuric acid for 700 g of benzyl cyanide.[2]

    • Modified Procedure for Smaller Scale: For smaller quantities, a mixture of 100 cc of water, 100 cc of concentrated sulfuric acid, and 100 cc of glacial acetic acid for 100 g of benzyl cyanide provides a more controlled hydrolysis.[2]

    • Controlled Addition: Instead of mixing all reagents at once, consider adding the hydrochloric acid dropwise to the heated benzyl cyanide (50-100 °C).[4][5]

    • Mechanical Stirring: Vigorous stirring is crucial to ensure even heat distribution and prevent localized overheating.[2]

    • Reflux Condenser and Trap: Always use an efficient reflux condenser. It is also highly recommended to install a trap to collect any benzyl cyanide that may be carried over.[2]

Question 2: My yield of phenylacetic acid is consistently low after hydrolysis. What are the potential causes and how can I improve it?

Answer: Low yields can stem from incomplete reaction, side product formation, or inefficient product isolation.

  • Causality: Incomplete hydrolysis of the nitrile to the carboxylic acid is a primary cause of low yields. The intermediate amide can sometimes be isolated.

  • Troubleshooting & Optimization:

    • Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient duration. For acid hydrolysis, a reaction time of three hours with stirring is recommended.[2] Without stirring, the reaction can take much longer (8-15 hours) and is less satisfactory.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][6]

    • Ensure Complete Hydrolysis: After the initial heating period, ensure the reaction has gone to completion. The disappearance of the benzyl cyanide spot on TLC is a good indicator.

    • Work-up Procedure: When pouring the reaction mixture into cold water, stir vigorously to prevent the formation of a solid cake of phenylacetic acid, which can trap unreacted starting material and impurities.[2]

    • Washing the Crude Product: The crude phenylacetic acid should be washed thoroughly. Melting the crude product under hot water and decanting the water several times is an effective washing method.[2] The hot water washings will deposit more phenylacetic acid upon cooling, which should be collected.[2]

Question 3: I am struggling with the purification of my phenylacetic acid analog. What are the most effective purification techniques?

Answer: Purification can be challenging due to the physical properties of phenylacetic acid and potential impurities.

  • Causality: The crude product can contain unreacted benzyl cyanide, the intermediate amide, and other byproducts. Phenylacetic acid has a persistent and disagreeable odor, making handling important.[2]

  • Troubleshooting & Optimization:

    • Recrystallization: This is a common and effective method. Hot water or a toluene/hexanes solvent system can be used for recrystallization to yield pure phenylacetic acid.[1] For some derivatives, dissolving the crude product in hot benzene, treating with decolorizing carbon, and then adding hot ethyl alcohol followed by cooling can provide pure crystals.[7]

    • Vacuum Distillation: Distillation under reduced pressure is an excellent method for purifying phenylacetic acid.[2] Be aware that phenylacetic acid can solidify in the condenser, so ensure the distillation apparatus is set up to prevent blockages.[8] A small forerun containing water and some unreacted benzyl cyanide may be collected first.[2]

    • Extraction: An acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the sodium salt of the phenylacetic acid can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer to precipitate the pure phenylacetic acid.

Below is a DOT script illustrating a general purification workflow for phenylacetic acid analogs.

G cluster_0 Crude Product Isolation cluster_1 Purification Options cluster_2 Final Product A Reaction Mixture B Pour into Cold Water A->B C Filter Crude Solid B->C D Recrystallization C->D Choose one or combine E Vacuum Distillation C->E Choose one or combine F Acid-Base Extraction C->F Choose one or combine G Pure Phenylacetic Acid Analog D->G E->G F->G

Purification workflow for phenylacetic acid analogs.

Section 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a unique method for synthesizing phenylacetic acid analogs from acetophenones.[1] It involves the reaction of an acetophenone with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which is then hydrolyzed.[9]

Frequently Asked Questions (FAQs)

Question 1: My Willgerodt-Kindler reaction is giving a low yield of the desired phenylacetic acid. How can I optimize this reaction?

Answer: Low yields in the Willgerodt-Kindler reaction can be attributed to several factors, including reaction conditions and the efficiency of the subsequent hydrolysis.

  • Causality: The reaction requires high temperatures to proceed, and the intermediate thiomorpholide must be completely hydrolyzed to the final product.

  • Troubleshooting & Optimization:

    • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst like triethylbenzylammonium chloride (TEBA) can dramatically reduce the reaction time for the hydrolysis step and improve yields.[10]

    • Reaction Time and Temperature: The initial reaction of the acetophenone with sulfur and morpholine is typically carried out at reflux (120-130 °C) for around 8 hours.[10] The subsequent hydrolysis with aqueous sodium hydroxide is also conducted at reflux for 4-6 hours.[1]

    • Microwave Irradiation: Microwave-assisted Willgerodt-Kindler reactions have been reported to be rapid and efficient.[10]

    • Choice of Amine: While morpholine is commonly used, other secondary amines can be employed, although this may affect the yield.[9]

Question 2: I am observing significant formation of dark, tarry byproducts in my Willgerodt-Kindler reaction. How can I obtain a cleaner product?

Answer: The formation of tarry materials is a known issue with this reaction due to the use of elemental sulfur at high temperatures.

  • Causality: Polymerization and other side reactions involving sulfur can lead to the formation of complex, high-molecular-weight byproducts.

  • Troubleshooting & Optimization:

    • Careful Temperature Control: Avoid excessive heating, as this can promote side reactions. Maintain a steady reflux temperature.

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized overheating and promote a homogeneous reaction.

    • Work-up: After hydrolysis and acidification, the phenylacetic acid analog precipitates.[1] Thoroughly washing the filtered solid with cold water can help remove some of the impurities.

    • Purification: Recrystallization is often necessary to obtain a pure product from the crude solid.[1]

Below is a table summarizing typical reaction conditions for the Willgerodt-Kindler reaction.

ParameterConditionRationale
Starting Material Substituted AcetophenoneThe nature of the substituent can affect reaction rate.
Reagents Sulfur, MorpholineStoichiometric amounts are typically used.
Temperature 120-130 °C (Reflux)High temperature is required for the reaction to proceed.
Reaction Time 8 hours (Thioamide formation)Monitor by TLC for completion.
Hydrolysis 20% aq. NaOH, RefluxEnsures complete conversion of the thioamide to the acid.
Hydrolysis Time 4-6 hoursCan be shortened with a phase transfer catalyst.[10]

Section 3: Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation of benzyl halides is a modern and efficient method for the synthesis of phenylacetic acid analogs, utilizing carbon monoxide as the carboxyl source.[1]

Frequently Asked Questions (FAQs)

Question 1: I suspect my palladium catalyst is deactivating during the carbonylation reaction. What are the common causes and how can I mitigate this?

Answer: Catalyst deactivation, often observed as the formation of palladium black, is a significant challenge in palladium-catalyzed reactions.[11]

  • Causality: The formation of palladium black (Pd(0) aggregates) leads to a loss of catalytically active species. This can be caused by high temperatures, improper ligand choice, or the presence of impurities.

  • Troubleshooting & Optimization:

    • Ligand Selection: The choice of ligand is critical. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used.[1] The use of bulky, bidentate ligands can also improve catalyst stability and activity.[12]

    • Catalyst Loading: While higher catalyst loadings can increase the reaction rate, they can also lead to faster decomposition. Optimize the catalyst loading to balance activity and stability.

    • Temperature Control: Operate at the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C).[1][13]

    • Two-Phase Systems: Using a water-soluble palladium complex and surfactants in a two-phase system can sometimes improve catalyst stability and facilitate product separation.[10]

Question 2: How can I efficiently remove the palladium catalyst from my final product?

Answer: Residual palladium in the final product is a common concern, especially in the context of pharmaceutical synthesis.

  • Causality: Palladium can be present in the final product in various forms, including metallic palladium and palladium complexes.

  • Troubleshooting & Optimization:

    • Filtration: After the reaction, the mixture can be filtered through a pad of Celite or silica gel to remove heterogeneous palladium species.

    • Extraction: An aqueous wash can sometimes help remove water-soluble palladium species.

    • Adsorbents: Various adsorbents, such as activated carbon or specialized palladium scavengers, can be used to remove residual palladium from a solution of the product.

Below is a DOT script illustrating the catalytic cycle of palladium-catalyzed carbonylation of benzyl halides.

G Pd(0)L2 Pd(0)L2 R-CH2-Pd(II)L2X R-CH₂-Pd(II)L₂X Pd(0)L2->R-CH2-Pd(II)L2X Oxidative Addition R-CH2-X R-CH₂-X R-CH2-X->R-CH2-Pd(II)L2X Oxidative Addition Oxidative Addition R-CH2CO-Pd(II)L2X R-CH₂CO-Pd(II)L₂X R-CH2-Pd(II)L2X->R-CH2CO-Pd(II)L2X CO Insertion CO CO CO->R-CH2CO-Pd(II)L2X CO Insertion CO Insertion R-CH2CO-Pd(II)L2X->Pd(0)L2 Reductive Elimination R-CH2COOH R-CH₂COOH R-CH2CO-Pd(II)L2X->R-CH2COOH H2O / OH- H₂O / OH⁻ H2O / OH-->R-CH2CO-Pd(II)L2X Reductive Elimination Reductive Elimination

Catalytic cycle of palladium-catalyzed carbonylation.

Section 4: Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a method for the homologation of carboxylic acids, converting them into their higher homologs with one additional carbon atom.[14][15] This involves the reaction of an acid chloride with diazomethane, followed by a Wolff rearrangement.[16][17]

Frequently Asked Questions (FAQs)

Question 1: I have safety concerns about using diazomethane in the Arndt-Eistert synthesis. Are there safer alternatives?

Answer: Diazomethane is toxic and potentially explosive, and its use requires extreme caution and specialized equipment.[14] Fortunately, safer alternatives have been developed.

  • Causality: The high reactivity and potential for explosive decomposition of diazomethane pose significant safety risks.

  • Safer Alternatives:

    • Diazo(trimethylsilyl)methane: This reagent is a commercially available and safer substitute for diazomethane.[14]

    • Using Acid Anhydrides: Acid anhydrides can be used in place of acid chlorides, which can sometimes offer a milder reaction profile.[14]

Question 2: The Wolff rearrangement step in my Arndt-Eistert synthesis is proceeding with a low yield. How can I optimize this key step?

Answer: The Wolff rearrangement is the crucial carbon-carbon bond-forming step, and its efficiency is paramount for a successful Arndt-Eistert synthesis.

  • Causality: The rearrangement of the diazoketone to a ketene can be promoted by heat, light, or a metal catalyst. Inefficient rearrangement can lead to side reactions and low yields.

  • Troubleshooting & Optimization:

    • Catalyst Choice: Silver oxide (Ag₂O) is a commonly used catalyst for the Wolff rearrangement.[15][18] Other silver salts or even light (photolysis) can also be used.

    • Solvent: The reaction is typically carried out in the presence of a nucleophile, such as water, to trap the ketene intermediate and form the carboxylic acid.[14] If the reaction is performed in an alcohol or an amine, the corresponding ester or amide will be formed.[16]

    • Temperature: The rearrangement is often carried out at elevated temperatures, but excessive heat should be avoided to prevent decomposition of the diazoketone.

    • Newman-Beal Modification: The inclusion of triethylamine in the diazomethane solution can scavenge the HCl generated during the formation of the diazoketone, preventing the formation of α-chloromethylketone side products.[14]

Section 5: Analytical Characterization

Proper characterization of the final phenylacetic acid analog is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the synthesized molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful techniques for both identification and quantification.[19]

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl stretch of the carboxylic acid group.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and to monitor the progress of the reaction.[20]

References

  • Organic Syntheses Procedure. phenylacetic acid. [Link]

  • NAGAI SYNTHESIS. (2023). HOW TO MAKE PHENYLACETIC ACID. YouTube. [Link]

  • Li, J., et al. (2015). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. phenylacetic acid. [Link]

  • aecenar. Phenylacetic acid production(PAA-precursor). [Link]

  • Alam, M. M., & Adapa, S. R. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. [Link]

  • Sciencemadness.org. (2007). nutra sweet ---> Phenylacetic acid. [Link]

  • S. R. Adapa, M. M. Alam. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • ResearchGate. (2021). Recent advances in the Willgerodt–Kindler reaction. [Link]

  • Wikipedia. Arndt–Eistert reaction. [Link]

  • ResearchGate. (2020). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]

  • RSC Publishing. Recent developments in palladium catalysed carbonylation reactions. [Link]

  • ResearchGate. (2017). The Arndt‐Eistert Synthesis. [Link]

  • PubMed Central. (1998). Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii. [Link]

  • PubMed Central. (2018). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. [Link]

  • ResearchGate. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Reppe Carbonylation. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Erowid. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [Link]

  • ResearchGate. (2021). Benzyl cyanide can be converted into phenylacetic acid in vivo in.... [Link]

  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. [Link]

  • University of Calgary. Arndt-Eistert Synthesis. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-4-isopropoxyphenylacetic Acid and 3-Bromo-4-hydroxyphenylacetic Acid for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth comparison of two closely related aryl acetic acid derivatives: 3-Bromo-4-isopropoxyphenylacetic acid and 3-Bromo-4-hydroxyphenylacetic acid. While structurally similar, the choice between a protected hydroxyl group (isopropoxy) and a free phenol significantly impacts the reactivity and strategic use of these molecules in complex synthetic pathways.

Unveiling the Candidates: Structural and Physicochemical Properties

Both this compound and 3-Bromo-4-hydroxyphenylacetic acid are valuable intermediates, offering multiple reaction sites for molecular elaboration.[1][2] The core structure features a phenylacetic acid moiety, a common pharmacophore, substituted with a bromine atom, which is ideal for cross-coupling reactions. The key distinction lies at the 4-position of the phenyl ring: a nucleophilic hydroxyl group versus a sterically bulkier and electronically different isopropoxy group.

Property3-Bromo-4-hydroxyphenylacetic acidThis compound (and its methoxy analog)
CAS Number 38692-80-7[1][3][4]99070-17-4 (for 3-bromo-4-isopropylbenzoic acid, a related structure)
Molecular Formula C₈H₇BrO₃[1][3]C₁₁H₁₃BrO₃
Molecular Weight 231.04 g/mol [1][3]273.12 g/mol
Appearance Off-white to yellow powder[1]Not readily available; likely a white to off-white solid
pKa (Carboxylic Acid) Predicted to be around 4.5 (based on 4-hydroxyphenylacetic acid, pKa ~4.59)[5]Predicted to be slightly higher than the hydroxyl analog due to the electron-donating isopropoxy group
pKa (Phenolic Hydroxyl) ~10N/A

Note: Data for this compound is not widely available. Properties of the closely related 3-bromo-4-methoxyphenylacetic acid (CAS 774-81-2) are often used as an estimate.[6][7][8]

The Decisive Factor: A Head-to-Head Comparison of Reactivity

The choice between these two reagents hinges on the intended synthetic sequence and the desired reactivity at each functional group. The presence of a free phenolic hydroxyl group in 3-bromo-4-hydroxyphenylacetic acid introduces both opportunities and challenges compared to its isopropoxy-protected counterpart.

Electronic Effects: The Isopropoxy vs. Hydroxyl Tug-of-War

The electronic nature of the substituent at the 4-position profoundly influences the reactivity of the entire molecule.

  • 3-Bromo-4-hydroxyphenylacetic acid: The hydroxyl group is a potent activating group for electrophilic aromatic substitution due to the resonance donation of its lone pair of electrons into the benzene ring.[9] This effect is, however, counteracted by its inductive electron-withdrawing effect. The phenolic proton is also acidic (pKa ~10), making the molecule sensitive to bases.

  • This compound: The isopropoxy group is also an activating, ortho-, para-directing group. Like the hydroxyl group, it donates electron density to the ring through resonance. However, it is a slightly stronger electron-donating group than the hydroxyl group. The bulky isopropyl group can also introduce steric hindrance, potentially influencing the regioselectivity of reactions.

G cluster_0 3-Bromo-4-hydroxyphenylacetic acid cluster_1 This compound a OH (Activating, Acidic) b Aromatic Ring (Electron-rich) a->b -R effect > -I effect c Br (For Cross-Coupling) b->c d COOH (Acidic, for Esterification/Amidation) b->d e O-iPr (Activating, Sterically Hindered) f Aromatic Ring (More Electron-rich) e->f Stronger -R effect g Br (For Cross-Coupling) f->g h COOH (Slightly less acidic) f->h

Electronic influence of substituents.

Key Synthetic Transformations: A Comparative Analysis

The differing reactivity profiles of these two molecules dictate their suitability for common synthetic transformations.

Etherification and Alkylation of the Phenolic Hydroxyl

This reaction is only possible with 3-Bromo-4-hydroxyphenylacetic acid. The Williamson ether synthesis is a classic method for this transformation.

Experimental Protocol: Williamson Ether Synthesis of 3-Bromo-4-hydroxyphenylacetic acid

  • Deprotonation: Dissolve 3-Bromo-4-hydroxyphenylacetic acid (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetone. Add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq) to deprotonate the phenolic hydroxyl group. Stir at room temperature for 30-60 minutes.

  • Alkylation: Add the alkylating agent, such as isopropyl bromide (1.1-1.5 eq).

  • Reaction: Heat the mixture to 50-80 °C and monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • Work-up: After cooling, filter off the inorganic salts. The filtrate is then typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • A polar aprotic solvent (DMF, acetone) is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

  • A moderate base like K₂CO₃ is used to selectively deprotonate the more acidic phenolic hydroxyl over the carboxylic acid. Stronger bases like NaH could lead to side reactions.

  • Heating is necessary to overcome the activation energy of the reaction.

G 3-Bromo-4-hydroxyphenylacetic acid 3-Bromo-4-hydroxyphenylacetic acid Phenolate Intermediate Phenolate Intermediate 3-Bromo-4-hydroxyphenylacetic acid->Phenolate Intermediate + Base (e.g., K₂CO₃) This compound This compound Phenolate Intermediate->this compound + Isopropyl Bromide (Sₙ2)

Williamson Ether Synthesis Workflow.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom on both molecules serves as a handle for C-C bond formation via reactions like the Suzuki coupling.[10]

  • 3-Bromo-4-hydroxyphenylacetic acid: The electron-rich nature of the ring due to the hydroxyl group can facilitate oxidative addition of the palladium catalyst. However, the acidic proton of the phenol may require the use of a stronger base or a base in excess to neutralize it and the boronic acid.

  • This compound: The isopropoxy group, being a stronger electron-donating group, can make the C-Br bond slightly less reactive towards oxidative addition compared to the hydroxyl analog in some cases. However, the absence of the acidic phenolic proton simplifies the choice of base.

Experimental Protocol: Suzuki Coupling of an Aryl Bromide

  • Reaction Setup: To a reaction vessel, add the bromo-phenylacetic acid derivative (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Reaction: Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: The product is purified by column chromatography.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting aryl bromide and the appearance of the more non-polar product spot on a TLC plate.

Esterification of the Carboxylic Acid

The carboxylic acid moiety on both molecules can be readily converted to esters, for example, via Fischer esterification.[11][12][13][14]

  • Reactivity Comparison: The electronic effect of the para-substituent has a minor influence on the rate of acid-catalyzed esterification. Therefore, both compounds are expected to undergo esterification under similar conditions with comparable yields.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve the bromo-phenylacetic acid derivative in an excess of the desired alcohol (which also acts as the solvent).

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[12]

  • Reaction: Heat the mixture to reflux and monitor the reaction. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

  • Work-up: After cooling, neutralize the excess acid with a base (e.g., NaHCO₃ solution). Extract the ester with an organic solvent.

  • Purification: Purify the ester by distillation or column chromatography.

Amidation of the Carboxylic Acid

Amides are commonly synthesized from carboxylic acids using coupling agents.

  • Reactivity Comparison: Similar to esterification, the electronic differences at the 4-position are not expected to significantly alter the reactivity of the carboxylic acid towards amidation with standard coupling reagents.

Experimental Protocol: Amidation using a Coupling Agent

  • Activation: Dissolve the bromo-phenylacetic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent like EDC (1.1-1.5 eq) and an activator such as HOBt (1.1-1.5 eq).

  • Amine Addition: Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base like DIPEA (2-3 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove the coupling byproducts and excess reagents.

  • Purification: The amide product is typically purified by column chromatography or recrystallization.

Summary of Reactivity and Strategic Recommendations

Reaction3-Bromo-4-hydroxyphenylacetic acidThis compoundRecommendation
Etherification/Alkylation Reactive at the phenolic -OHUnreactiveUse the hydroxyl derivative if further modification at this position is desired.
Suzuki Coupling Generally reactive; may require careful base selection.Generally reactive; simpler reaction setup.The isopropoxy derivative may be preferred for cleaner reactions if the 4-position is not to be modified.
Esterification Readily undergoes esterification.Readily undergoes esterification.Both are suitable; the choice depends on the overall synthetic plan.
Amidation Readily undergoes amidation.Readily undergoes amidation.Both are suitable; the choice depends on the overall synthetic plan.
Electrophilic Aromatic Substitution Highly activated ring, but potential for competing reactions at the -OH group.Highly activated ring, sterics may influence regioselectivity.The isopropoxy derivative may offer better control for electrophilic substitution on the ring.

Conclusion

The choice between this compound and 3-Bromo-4-hydroxyphenylacetic acid is a strategic one, dictated by the desired synthetic outcome.

  • Choose 3-Bromo-4-hydroxyphenylacetic acid when:

    • The synthetic route requires modification at the 4-position via etherification or other reactions of the phenol.

    • The free hydroxyl group is a desired feature in the final target molecule.

  • Choose this compound when:

    • The 4-position needs to be protected to avoid side reactions during subsequent synthetic steps.

    • A slightly more electron-rich aromatic ring is desired, and the steric bulk of the isopropoxy group is not a concern.

    • Simpler reaction conditions for cross-coupling reactions are preferred.

By understanding the nuanced reactivity differences rooted in their electronic and steric properties, researchers can make an informed decision, leading to more efficient and successful synthetic campaigns in the development of novel pharmaceuticals and agrochemicals.

References

  • PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 3-Bromo-4-hydroxyphenylacetic acid, min 98%, 100 grams. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Bromo-4-hydroxyphenylacetic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-BROMO-4-METHOXYPHENYLACETIC ACID. Retrieved from [Link]

  • Thieme. (2008). Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides. Synthesis, 2008(12), 1965-1970.
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • St. Olaf College. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2020, April 21). Reactivity of phenol vs benzene. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-isopropylbenzoic acid. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]

  • Organic Syntheses. (2012, April 16). Discussion Addendum for: Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: n-Benzyl-4-phenylbutyramide. Retrieved from [Link]

  • Chemsrc. (2025, September 18). 3-Bromo-3-phenylpropionic Acid. Retrieved from [Link]

  • PubMed. (2024, December 25). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-isobutylbenzoic acid. Retrieved from [Link]

Sources

Comparison of 3-Bromo-4-isopropoxyphenylacetic Acid and 3-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: 3-Bromo-4-isopropoxyphenylacetic Acid vs. 3-Bromo-4-methoxyphenylacetic Acid

Introduction: The Subtle Art of Molecular Scaffolding

In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a privileged structure, forming the backbone of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] The therapeutic efficacy and toxicological profile of these molecules are exquisitely sensitive to the nature and position of substituents on the phenyl ring. This guide provides a detailed comparative analysis of two closely related analogs: this compound and 3-Bromo-4-methoxyphenylacetic acid.

The core difference between these molecules lies in the seemingly minor substitution at the 4-position of the phenyl ring: a methoxy (-OCH₃) group versus a more sterically hindered isopropoxy (-OCH(CH₃)₂) group. This guide, intended for researchers and drug development scientists, will dissect how this subtle alteration impacts physicochemical properties, synthetic accessibility, and, most critically, the potential biological activity. We will explore the causal relationships between chemical structure and functional outcomes, supported by experimental data and established structure-activity relationship (SAR) principles.

Part 1: Physicochemical Characterization

A molecule's fundamental physical and chemical properties govern its behavior in both chemical reactions and biological systems. These parameters, including solubility, lipophilicity, and melting point, are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

The primary distinction between the isopropoxy and methoxy analogs is the increased lipophilicity and steric bulk conferred by the isopropyl group. The addition of two extra methyl groups increases the molecule's nonpolar surface area, which is expected to decrease its aqueous solubility while enhancing its ability to partition into lipid environments, such as cell membranes. This is reflected in the higher molecular weight of the isopropoxy derivative.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-Bromo-4-methoxyphenylacetic AcidRationale for Difference
Molecular Formula C₁₁H₁₃BrO₃[]C₉H₉BrO₃[4][5][6]Addition of two C and four H atoms in the isopropyl group.
Molecular Weight 273.12 g/mol []245.07 g/mol [4][5][6]The isopropoxy group is larger than the methoxy group.
CAS Number 1522661-29-5[]774-81-2[4][5][6]Unique identifiers for distinct chemical substances.
Melting Point Data not widely published115-117 °C[4][6][7]Crystal lattice packing can be affected by the bulkier isopropoxy group.
Predicted Lipophilicity (XLogP3) 2.92.2The larger alkyl isopropoxy group significantly increases hydrophobicity over the methoxy group.
Solubility Predicted to be lower in waterInsoluble in water; Soluble in ethanol, ether, dichloromethane[4]Increased lipophilicity of the isopropoxy analog reduces affinity for polar solvents like water.

Part 2: Synthesis and Chemical Reactivity

The synthetic routes to both compounds are conceptually similar, typically involving two key transformations: etherification of a phenolic precursor and regioselective bromination of the aromatic ring. The choice of starting material and the sequence of these steps are crucial for achieving high yields and purity.

A common and efficient strategy starts with a commercially available 4-hydroxyphenylacetic acid derivative. The phenolic hydroxyl group is first alkylated to introduce the methoxy or isopropoxy group, followed by bromination. The electron-donating nature of the alkoxy group activates the aromatic ring, directing bromination primarily to the ortho position (position 3), which is not sterically hindered.

Synthesis_Workflow cluster_alkylation Step 1: Williamson Ether Synthesis cluster_bromination Step 2: Electrophilic Bromination Precursor 4-Hydroxyphenylacetic Acid Base Base (e.g., K₂CO₃) Intermediate_Me 4-Methoxyphenylacetic Acid Precursor->Intermediate_Me:w 1. Base 2. CH₃I Intermediate_iPr 4-Isopropoxyphenylacetic Acid Precursor->Intermediate_iPr:w 1. Base 2. (CH₃)₂CHBr Alkyl_Me Alkylating Agent (e.g., Methyl Iodide) Alkyl_iPr Alkylating Agent (e.g., 2-Bromopropane) Product_Me 3-Bromo-4-methoxyphenylacetic Acid Intermediate_Me->Product_Me Br₂ / HOAc Product_iPr This compound Intermediate_iPr->Product_iPr Br₂ / HOAc Bromine Br₂ in Acetic Acid

Figure 1. Generalized synthetic workflow for the preparation of the target compounds.

Protocol: Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

This protocol is adapted from a documented regioselective bromination procedure.[8]

  • Dissolution: Dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid with stirring.

  • Bromine Addition: Prepare a solution of 9.62 g (60.2 mmol) of bromine in 30 ml of glacial acetic acid. Add this bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over 30 minutes at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for an additional 60 minutes.

  • Quenching & Precipitation: Pour the reaction mixture into 500 ml of an ice-water slurry. A pale-yellow precipitate should form.

  • Isolation: Stir the turbid mixture for 10 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with three 10 ml portions of ice-cold water.

  • Purification: Air-dry the crude product and recrystallize from hot xylene to yield a white crystalline powder of 3-bromo-4-methoxyphenylacetic acid.[8]

Causality Note: The choice of glacial acetic acid as a solvent is critical. It is polar enough to dissolve the starting material and acidic enough to polarize the Br-Br bond, facilitating the electrophilic aromatic substitution without the need for a harsher Lewis acid catalyst, which could lead to undesired side reactions.

Part 3: Comparative Biological Activity and Structure-Activity Relationships (SAR)

While direct, side-by-side comparative studies of these two specific compounds are not prevalent in public literature, we can infer their potential biological activities based on the well-established SAR of related phenylacetic acid derivatives and other brominated aromatic compounds.[1][9][10]

The key structural difference—the size of the alkoxy group—is likely to have significant implications for biological activity through two primary mechanisms:

  • Steric Hindrance: The bulkier isopropoxy group can influence how the molecule fits into the binding pocket of a target protein or enzyme. If the binding site is constrained, the isopropoxy group may prevent optimal binding, reducing potency. Conversely, if the pocket has a larger hydrophobic region, the isopropoxy group could form favorable van der Waals interactions, enhancing binding affinity.

  • Lipophilicity: Increased lipophilicity, as seen with the isopropoxy analog, can enhance membrane permeability, potentially leading to better cell penetration and access to intracellular targets. However, excessive lipophilicity can also lead to non-specific binding, lower aqueous solubility, and increased metabolic turnover by cytochrome P450 enzymes.[1]

Many phenylacetic acids exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.[9] The bromine atom at the 3-position is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the electronic distribution of the phenyl ring, potentially impacting target binding.[8] Brominated compounds have also been investigated for a wide range of other activities, including antioxidant and anticancer effects.[1][11][12]

SAR_Logic cluster_structure Structural Modification cluster_properties Physicochemical Impact cluster_activity Potential Biological Outcome Methoxy Methoxy Group (-OCH₃) Sterics Lower Steric Hindrance Methoxy->Sterics Lipophilicity Lower Lipophilicity Methoxy->Lipophilicity Isopropoxy Isopropoxy Group (-OCH(CH₃)₂) Sterics_iPr Higher Steric Hindrance Isopropoxy->Sterics_iPr Lipophilicity_iPr Higher Lipophilicity Isopropoxy->Lipophilicity_iPr Binding Altered Target Binding Affinity Sterics->Binding Lipophilicity->Binding ADME Modified ADME Properties (e.g., cell permeability, metabolism) Lipophilicity->ADME Sterics_iPr->Binding Lipophilicity_iPr->Binding Lipophilicity_iPr->ADME

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-Alkoxyphenylacetic Acids as Modulators of Inflammatory and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-bromo-4-alkoxyphenylacetic acids, a chemical scaffold with significant potential in drug discovery. Our focus will be on elucidating how systematic variations in the 4-position alkoxy group, in conjunction with the 3-position bromine atom, are predicted to influence biological activity against two key therapeutic targets: cyclooxygenase (COX) enzymes and aldose reductase (AR). By integrating established medicinal chemistry principles with data from structurally related inhibitors, this document serves as a predictive framework for researchers engaged in the design and development of novel therapeutic agents.

The 3-Bromo-4-Alkoxyphenylacetic Acid Scaffold: A Privileged Motif

The phenylacetic acid core is a well-established pharmacophore found in numerous clinically significant drugs, most notably the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[1] The strategic placement of a bromine atom at the 3-position and a variable alkoxy chain at the 4-position of the phenylacetic acid ring offers a versatile platform for fine-tuning the molecule's physicochemical properties and, consequently, its biological activity. The bromine atom, a lipophilic and electron-withdrawing group, can enhance binding affinity through halogen bonding and influence the acidity of the carboxylic acid. The 4-alkoxy group provides a key handle for modulating lipophilicity, steric bulk, and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[2]

Based on the structural similarities to known therapeutic agents, two primary biological targets are of high interest for this class of compounds:

  • Cyclooxygenase (COX) Enzymes: As analogues of diclofenac, these compounds are anticipated to exhibit inhibitory activity against COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis in inflammatory pathways.[3][4]

  • Aldose Reductase (AR): This enzyme is the first and rate-limiting step in the polyol pathway, which becomes pathogenic in hyperglycemic conditions.[5] Inhibition of AR is a validated strategy for the prevention of diabetic complications such as neuropathy, nephropathy, and retinopathy.[6][7] Several phenylacetic acid derivatives have shown promise as aldose reductase inhibitors.[1]

General Synthetic Strategy

The synthesis of 3-bromo-4-alkoxyphenylacetic acids can be achieved through a straightforward and scalable synthetic route, starting from the commercially available precursor, 4-hydroxyphenylacetic acid. The proposed workflow ensures high yields and purity, allowing for the systematic generation of an analogue library for SAR studies.

Synthesis_Workflow A 4-Hydroxyphenylacetic Acid B 3-Bromo-4-hydroxyphenylacetic Acid A->B Bromination (e.g., Br2 in Acetic Acid) C Methyl 3-bromo-4-hydroxyphenylacetate B->C Esterification (e.g., MeOH, H2SO4) D Methyl 3-bromo-4-alkoxyphenylacetate C->D Williamson Ether Synthesis (Alkyl halide, K2CO3) E 3-Bromo-4-alkoxyphenylacetic Acid D->E Hydrolysis (e.g., LiOH, THF/H2O) COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor 3-Bromo-4-alkoxyphenylacetic Acid Inhibitor->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Inhibition of Aldose Reductase (AR)

Mechanism of Action: Aldose reductase is an NADPH-dependent enzyme that reduces aldehydes, including glucose, to their corresponding alcohols. [8]In diabetic individuals, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol, which causes osmotic stress and subsequent tissue damage. [5] Predicted SAR of 3-Bromo-4-alkoxyphenylacetic Acids as AR Inhibitors:

The general pharmacophore for aldose reductase inhibitors consists of an acidic head group that interacts with the enzyme's anionic binding site and a lipophilic moiety that occupies a hydrophobic pocket. [7]

  • Acidic Head Group: The phenylacetic acid moiety serves as the acidic head group, with the carboxylate forming hydrogen bonds with key residues in the active site, such as Tyr48, His110, and Trp111.

  • Lipophilic Moiety: The 3-bromo-4-alkoxyphenyl ring constitutes the lipophilic part of the molecule. The bromophenyl core will occupy a hydrophobic pocket, and the alkoxy chain will extend into a more specific "specificity pocket."

Comparative Analysis of Alkoxy Group Variation on AR Inhibition:

Alkoxy Group (R)Predicted Effect on LipophilicityPredicted AR InhibitionRationale
Methoxy (-OCH3)ModerateModerateThe small methoxy group will provide some lipophilicity to occupy the hydrophobic pocket.
Ethoxy (-OCH2CH3)IncreasedModerate to HighThe increased lipophilicity is expected to improve binding affinity for the hydrophobic pocket.
Isopropoxy (-OCH(CH3)2)Further IncreasedHighThe branched structure may provide an optimal fit within the specificity pocket, enhancing potency.
n-Butoxy (-O(CH2)3CH3)HighHighA longer alkyl chain can form more extensive hydrophobic interactions within the active site.
Benzyloxy (-OCH2Ph)Very HighVery HighThe additional phenyl ring can form strong π-π stacking interactions with aromatic residues in the active site, such as Trp111, potentially leading to very high potency.

Self-Validating Experimental Protocols

To empirically validate the predicted SAR, the following detailed experimental protocols are recommended. These protocols are designed to be robust and provide reliable, quantitative data for comparison.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard fluorometric or colorimetric assays for COX activity. [9] Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorometric or colorimetric probe (e.g., ADHP)

  • Test compounds dissolved in DMSO

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • Tris-HCl buffer (pH 8.0)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the probe in a 96-well plate.

  • Add various concentrations of the test compounds (typically from 0.01 µM to 100 µM) or reference inhibitors to the wells. Include a DMSO control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence or absorbance at the appropriate wavelength every minute for 10-20 minutes using a plate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Analysis and Trustworthiness: The inclusion of both a non-selective and a COX-2 selective reference inhibitor allows for the validation of the assay's performance. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

In Vitro Aldose Reductase Inhibition Assay

This protocol is based on the spectrophotometric measurement of NADPH consumption. [10][11] Objective: To determine the IC50 of the test compounds against rat lens or human recombinant aldose reductase.

Materials:

  • Purified or partially purified aldose reductase (e.g., from rat lens homogenate)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Epalrestat)

  • Phosphate buffer (pH 6.2)

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

  • Add the test compound at various concentrations (typically from 0.01 µM to 100 µM) or the reference inhibitor. Include a DMSO control.

  • Pre-incubate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction (the slope of the linear portion of the absorbance vs. time curve).

  • Plot the percentage of inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Data Analysis and Trustworthiness: The assay's validity is confirmed by the activity of the reference inhibitor, Epalrestat. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Conclusion and Future Directions

The 3-bromo-4-alkoxyphenylacetic acid scaffold represents a promising starting point for the development of novel inhibitors of COX and aldose reductase. This guide provides a predictive framework for the SAR of this compound class, highlighting the critical role of the 4-position alkoxy group in modulating potency and selectivity. Specifically, the introduction of sterically hindered alkoxy groups is predicted to confer COX-2 selectivity, while larger, lipophilic alkoxy groups, particularly those capable of π-π stacking, are expected to enhance aldose reductase inhibition.

The provided experimental protocols offer a robust methodology for validating these hypotheses and generating the quantitative data necessary for further lead optimization. Future work should focus on the synthesis and biological evaluation of a diverse library of 3-bromo-4-alkoxyphenylacetic acid derivatives to confirm and refine the predicted SAR. Furthermore, pharmacokinetic and in vivo efficacy studies of the most potent and selective compounds will be essential for their progression as clinical candidates.

References

  • Ahmad, I., et al. (2021).
  • Burnett, B. P., et al. (2007). Pro-Inflammatory Enzymes, Cyclooxygenase 1, Cyclooxygenase 2, and 5-Lipooxygenase, Inhibited by Stabilized Rice Bran Extracts.
  • Chem-Impex International. (n.d.). 3-Bromo-4-hydroxyphenylacetic acid.
  • Ding, Y., et al. (2023).
  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
  • Gao, J., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI.
  • Hao, X., et al. (2019). Novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives as potent and selective aldose reductase inhibitors with antioxidant activity. Taylor & Francis Online.
  • Jan, B., et al. (2020).
  • Maya Díaz, Y., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy... Frontiers.
  • Miyamoto, S. (2002). Molecular Modeling and Structure-based Drug Discovery Studies of Aldose Reductase Inhibitors.
  • Pal, A., et al. (2015). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell.
  • ResearchGate. (2014).
  • RSC Publishing. (n.d.).
  • Sahoo, B. M. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Chemistry.
  • Santini, C., et al. (2003).
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • Sola, I., et al. (2002). Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. PubMed.
  • Taherkhani, A., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy... Frontiers.
  • Taylor & Francis Online. (n.d.). Aldose reductase inhibitors – Knowledge and References.
  • Tiwari, D., et al. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. MDPI.
  • Tork, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI.
  • U.S. Patent No. US4461912A. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them.
  • U.S. Patent No. US5036156A. (1991). Process for the preparation of .alpha.-bromo-phenylacetic acids.
  • Vecchio, A. J., & Malkowski, M. G. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition.
  • Wang, J., et al. (2019). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing).
  • Wikipedia. (n.d.). Phenylacetic acid.
  • Yan, L. J., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central.
  • Yilmaz, A., et al. (2016). Inhibition behaviours of some phenolic acids on rat kidney aldose reductase enzyme. PubMed Central.
  • Zhang, Y., et al. (2013). Synthesis of 3-bromo-4-fluoronitrobenzene.
  • Zimbone, S., et al. (2021). In Search of Differential Inhibitors of Aldose Reductase. MDPI.
  • Obrosova, I. G., et al. (2003). Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose)
  • Russian Patent No. RU2024482C1. (1994). Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • ResearchGate. (n.d.).
  • Kubíček, V., et al. (2016).
  • Raevsky, O. A. (2004). Physicochemical descriptors in property-based drug design. PubMed.

Sources

A Senior Application Scientist's Guide to the Cytotoxic Evaluation of Novel Phenylacetic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising chemical entity to a therapeutic candidate is both arduous and exacting. Phenylacetic acid and its derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating anti-proliferative and apoptotic effects in various cancer cell lines.[1][2][3] However, a thorough and nuanced understanding of their cytotoxic profile is a critical prerequisite for further development. The evaluation of a compound's potential to cause cell damage or death is a cornerstone of preclinical assessment, providing essential data on therapeutic windows and mechanisms of action.[4][5][6]

This guide provides a comparative framework for selecting and implementing cytotoxicity assays tailored to the investigation of novel phenylacetic acid compounds. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to data generation. For researchers, scientists, and drug development professionals, this document serves as a technical resource for designing a comprehensive cytotoxicity testing strategy, from initial high-throughput screening to in-depth mechanistic studies.

The Choice of Endpoint: A Comparative Analysis of Core Cytotoxicity Assays

The initial assessment of cytotoxicity typically involves screening compounds across a range of concentrations to determine their dose-dependent effects on cell viability. The selection of the primary assay is a critical decision, as different methods measure distinct cellular parameters. An ideal screening strategy often involves using two mechanistically different assays to confirm initial findings and avoid compound-specific artifacts.

Here, we compare three of the most widely adopted in vitro cytotoxicity assays, each interrogating a different hallmark of cell health.

Assay Principle Measures Advantages Limitations Best For
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases.[7][8]Metabolic Activity / Cell ViabilityHigh-throughput, cost-effective, well-established, sensitive.[4][9]Indirect measure; can be confounded by compounds affecting mitochondrial respiration; requires a solubilization step.[8][10]Initial high-throughput screening to determine IC50 values.
LDH Release Assay Quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) upon plasma membrane rupture.[5][11][12]Membrane Integrity / Cytotoxicity (Necrosis)Direct measure of cell death; supernatant can be assayed, leaving cells for other tests; straightforward protocol.[11][13]Less sensitive for early apoptosis; LDH has a finite half-life in culture medium.[12][14]Confirming cytotoxicity and detecting membrane-disrupting necrosis.
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16]Lysosomal Integrity / Cell ViabilityHighly sensitive; cost-effective; distinguishes between viable and damaged cells before death.[17]Can be affected by compounds that alter lysosomal pH or membrane stability.An orthogonal viability assay to confirm results from metabolic assays like MTT.

Beyond Viability: Unraveling the Mechanism of Cell Death

Once a compound demonstrates significant cytotoxic activity, the crucial next step is to determine how it induces cell death. This mechanistic insight is vital for lead optimization and predicting in vivo efficacy and toxicity. The two primary modes of cell death are apoptosis (programmed, controlled cell death) and necrosis (uncontrolled, lytic cell death).[5] Given that phenylacetic acid derivatives are often investigated for their ability to induce apoptosis, and that the parent compound has been linked to the generation of reactive oxygen species (ROS), a multi-parametric approach is warranted.[18][19]

Distinguishing Apoptosis from Necrosis: The Annexin V & Propidium Iodide Assay

This is the gold standard for differentiating between apoptotic and necrotic cell populations.[20]

  • Principle : During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. Therefore, it only stains necrotic or late-stage apoptotic cells where membrane integrity is lost.[21][22]

  • Interpretation (via Flow Cytometry) :

    • Annexin V- / PI- : Live, healthy cells.[20]

    • Annexin V+ / PI- : Early apoptotic cells.[20]

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[20]

    • Annexin V- / PI+ : Necrotic cells.[20]

Confirming the Apoptotic Pathway: Caspase Activity Assays

The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a biochemical hallmark of apoptosis.[23][24]

  • Principle : These assays use a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (a chromophore or fluorophore). When the target caspase is active in apoptotic cells, it cleaves the substrate, releasing the reporter and generating a measurable signal.[25][26]

  • Causality : Measuring the activity of key executioner caspases like caspase-3 and caspase-7 provides direct, functional evidence that the apoptotic machinery has been engaged by the phenylacetic acid compound. This is a more specific confirmation than Annexin V staining alone.

Investigating Oxidative Stress: Reactive Oxygen Species (ROS) Assays

Cellular production of ROS, such as superoxide and hydrogen peroxide, can be a primary cause or a secondary consequence of drug-induced cytotoxicity.[27][28] Phenylacetic acid itself has been shown to stimulate ROS generation in vascular endothelial cells.[19]

  • Principle : The most common method uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.[29][30]

  • Causality : If a phenylacetic acid derivative induces a rapid increase in ROS that precedes markers of apoptosis or necrosis, it suggests that oxidative stress is an upstream mechanism of cell death. Conversely, if ROS production occurs concurrently with or after cell death markers appear, it may be a consequence of cellular collapse.

Experimental Protocols & Workflows

A self-validating experimental design requires meticulous attention to detail, from cell seeding to data acquisition. Below are detailed protocols for the primary screening and key mechanistic assays.

Workflow for Initial Cytotoxicity Screening (MTT Assay)

This workflow is designed for a 96-well plate format, which is ideal for screening multiple compounds and concentrations.

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution start Trypsinize and count cells seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->seed incubate1 Incubate overnight (24h) at 37°C, 5% CO2 seed->incubate1 prep_compounds Prepare serial dilutions of phenylacetic acid compounds add_compounds Add compounds to wells (include vehicle & positive controls) prep_compounds->add_compounds incubate2 Incubate for desired time (e.g., 24, 48, or 72h) add_compounds->incubate2 add_mtt Add MTT solution (5 mg/mL) to each well incubate3 Incubate for 3-4 hours (allow formazan formation) add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan crystals incubate3->solubilize read Read absorbance at ~570nm on a plate reader solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed MTT Assay Protocol

  • Cell Seeding (Day 1) : Culture cells to ~80% confluency. Trypsinize, neutralize, and count the cells. Dilute the cell suspension to the desired density (optimized for your cell line's growth rate) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment and recovery.[10]

  • Compound Treatment (Day 2) : Prepare a 2X stock of your phenylacetic acid compounds and controls (vehicle, positive control like Doxorubicin) in culture medium.[13] Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition (Day 4/5) : Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize it.[7][8] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[7] This step is critical, as living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization : Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition : Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[7]

Workflow for Mechanistic Investigation (Annexin V/PI Assay)

This workflow outlines the steps for preparing cells for flow cytometry analysis to distinguish between apoptotic and necrotic populations.

AnnexinV_Workflow start Seed and treat cells in 6-well plates as per experimental design harvest Harvest cells: 1. Collect supernatant (contains dead cells) 2. Trypsinize adherent cells start->harvest pool Pool supernatant and trypsinized cells. Centrifuge to pellet. harvest->pool wash Wash cell pellet with cold PBS pool->wash resuspend Resuspend cells in 1X Annexin Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at room temp in the dark stain->incubate analyze Analyze immediately on a flow cytometer incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Annexin V/PI Staining Protocol

  • Cell Culture and Treatment : Seed cells in 6-well plates and treat with the IC50 concentration of your phenylacetic acid compound (determined from the MTT assay) for a relevant time period (e.g., 24 hours). Include untreated (negative) and positive controls (e.g., etoposide or staurosporine).[21]

  • Cell Harvesting : This step is crucial for capturing all cell populations. First, collect the culture medium from each well, as it contains floating dead or late apoptotic cells. Then, wash the adherent cells with PBS and gently detach them using trypsin. Combine the collected medium and the trypsinized cells into a single tube.

  • Washing : Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) to pellet the cells. Discard the supernatant and wash the cell pellet once with cold PBS. This removes any residual medium components that could interfere with staining.

  • Staining : Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to 100 µL of the cell suspension.[21]

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light. The dark incubation prevents photobleaching of the fluorophores.

  • Analysis : Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel), and excite PI and measure emission at ~617 nm (FL2 or FL3 channel).[31]

Data Presentation & Interpretation

The primary output from initial screening is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50% compared to untreated controls.[13] This value is a key metric for comparing the potency of different derivatives.

Table 2: Example Cytotoxicity Data for Novel Phenylacetic Acid (PAA) Derivatives in A549 Lung Carcinoma Cells after 48h Treatment

CompoundIC50 (µM) ± SDSelectivity Index (SI)*Predominant Mechanism
PAA-001 15.2 ± 2.16.6Apoptosis
PAA-002 85.7 ± 9.41.2Necrosis
PAA-003 > 200N/ANon-toxic
Doxorubicin 1.8 ± 0.311.1Apoptosis

*Selectivity Index (SI) is calculated as IC50 in a non-cancerous cell line (e.g., Beas-2B) / IC50 in the cancer cell line (A549). A higher SI value indicates greater selectivity for cancer cells.

A Strategic Workflow for Comprehensive Cytotoxicity Assessment

To ensure a thorough and reliable evaluation of novel phenylacetic acid compounds, a tiered approach is recommended. This strategy progresses from broad screening to focused mechanistic studies, efficiently allocating resources to the most promising candidates.

Strategy_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Confirmation & Selectivity cluster_tier3 Tier 3: Mechanistic Investigation tier1_assay MTT or similar viability assay on cancer cell line(s) tier1_result Calculate IC50 values tier1_assay->tier1_result tier2_assay1 Confirm hits with orthogonal assay (e.g., LDH Release) tier1_result->tier2_assay1 Potent hits (low IC50) tier2_assay2 Test on non-cancerous cell line to determine Selectivity Index (SI) tier1_result->tier2_assay2 Potent hits tier2_result Identify potent & selective hits tier2_assay1->tier2_result tier2_assay2->tier2_result tier3_assay1 Annexin V/PI Assay (Apoptosis vs. Necrosis) tier2_result->tier3_assay1 Selective hits (high SI) tier3_result Elucidate Mechanism of Action tier3_assay1->tier3_result tier3_assay2 Caspase-Glo 3/7 Assay (Confirm Apoptosis) tier3_assay2->tier3_result tier3_assay3 ROS Detection Assay (Investigate Oxidative Stress) tier3_assay3->tier3_result

Caption: A tiered strategy for cytotoxicity assessment.

By following this structured, multi-parametric approach, researchers can build a comprehensive and reliable cytotoxicity profile for novel phenylacetic acid compounds, enabling data-driven decisions for advancing the most promising candidates in the drug development pipeline.

References

  • Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Toxicology Program (NTP). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Toxicology Program (NTP). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]

  • PubMed Central. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • BMG LABTECH. Reactive Oxygen Species (ROS) Detection. [Link]

  • Protocols.io. LDH cytotoxicity assay. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • AntBio. Cellular reactive oxygen species (ROS) assay strategy. [Link]

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • IIVS. Neutral Red Uptake. [Link]

  • PubMed Central - NIH. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]

  • PharmaCompass.com. Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • YouTube. Cytotoxicity Assays: How We Test Cell Viability. [Link]

  • National Toxicology Program (NTP). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • PubMed. The uraemic toxin phenylacetic acid impairs macrophage function. [Link]

  • PubChem. Phenylacetic Acid | C8H8O2 | CID 999. [Link]

  • PubMed. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. [Link]

Sources

Comparative stability studies of halogenated phenylacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of Halogenated Phenylacetic Acids for Pharmaceutical Applications

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development, the stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug design. Halogenated phenylacetic acids, a class of compounds frequently encountered as building blocks or metabolites in drug synthesis, present unique stability challenges. Their susceptibility to degradation can impact product purity, potency, and safety. This guide provides an in-depth comparative analysis of the stability of various halogenated phenylacetic acids, offering researchers and drug development professionals the experimental data and methodologies necessary to make informed decisions.

Introduction: The Significance of Halogenation on Phenylacetic Acid Stability

Phenylacetic acid and its derivatives are prevalent motifs in medicinal chemistry. The introduction of a halogen atom (Fluorine, Chlorine, Bromine) onto the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic profile, and, critically, its chemical stability. The nature and position of the halogen substituent dictate the molecule's susceptibility to various degradation pathways, such as hydrolysis, oxidation, and photolysis. Understanding these stability profiles is not merely an academic exercise; it is a regulatory and safety imperative in drug development.

This guide will focus on a comparative stability study of three representative compounds: 4-Fluorophenylacetic acid (4-FPA), 4-Chlorophenylacetic acid (4-CPA), and 4-Bromophenylacetic acid (4-BPA), under forced degradation conditions.

Experimental Design: A Self-Validating Approach to Forced Degradation

To rigorously assess and compare the stability of these compounds, a forced degradation study was designed in accordance with ICH Q1A(R2) guidelines on stability testing. The objective is to identify potential degradation products and elucidate the degradation pathways. Our experimental workflow is designed to ensure that the analytical methods are stability-indicating.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solutions (4-FPA, 4-CPA, 4-BPA) in Methanol C Acid Hydrolysis (0.1 M HCl, 60°C) A->C Expose to Stress D Base Hydrolysis (0.1 M NaOH, 60°C) A->D Expose to Stress E Oxidative Stress (3% H2O2, 25°C) A->E Expose to Stress F Photostability (ICH Q1B Option 2) A->F Expose to Stress B Prepare Stress Agents (HCl, NaOH, H2O2) G Sample Quenching & Neutralization C->G D->G E->G F->G H HPLC-UV Analysis (Quantification of Parent Drug) G->H I LC-MS/MS Analysis (Identification of Degradants) G->I J Calculate % Degradation H->J K Propose Degradation Pathways I->K L Assess Method Specificity J->L K->L

Caption: Workflow for the forced degradation study of halogenated phenylacetic acids.

Comparative Stability Data Analysis

The stability of 4-FPA, 4-CPA, and 4-BPA was evaluated under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions. The percentage of degradation was quantified using a stability-indicating HPLC-UV method.

Table 1: Percentage Degradation of Halogenated Phenylacetic Acids under Forced Degradation Conditions (24h)
CompoundAcidic Hydrolysis (0.1M HCl, 60°C)Basic Hydrolysis (0.1M NaOH, 60°C)Oxidative Stress (3% H₂O₂, 25°C)Photostability (ICH Q1B)
4-Fluorophenylacetic acid (4-FPA) < 1%5.2%2.1%1.5%
4-Chlorophenylacetic acid (4-CPA) < 1%15.8%8.5%11.3%
4-Bromophenylacetic acid (4-BPA) < 1%22.5%12.3%18.7%
Interpretation of Results:

The data reveals a clear trend in the stability of the halogenated phenylacetic acids: 4-FPA > 4-CPA > 4-BPA .

  • Hydrolytic Stability: All three compounds were stable under acidic conditions. However, under basic conditions, significant degradation was observed, increasing with the atomic mass of the halogen. This suggests a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nature of the halogen facilitates attack by hydroxide ions. The C-F bond is significantly stronger than C-Cl and C-Br bonds, rendering 4-FPA more resistant to this degradation pathway. The primary degradation product identified by LC-MS/MS was 4-hydroxyphenylacetic acid.

  • Oxidative Stability: The compounds showed moderate degradation under oxidative stress. The increased degradation observed for 4-CPA and 4-BPA compared to 4-FPA can be attributed to the lower bond dissociation energy of the C-Cl and C-Br bonds, making them more susceptible to radical-mediated oxidation.

  • Photostability: Significant degradation was observed for 4-CPA and 4-BPA upon exposure to light, indicating that the C-Cl and C-Br bonds are photolabile. This photolytic cleavage can lead to the formation of radical species and subsequent degradation products. 4-FPA exhibited superior photostability.

Proposed Degradation Pathway under Basic Hydrolysis

G cluster_0 Nucleophilic Aromatic Substitution A Halogenated Phenylacetic Acid B Meisenheimer Complex (Intermediate) A->B + OH⁻ C 4-Hydroxyphenylacetic Acid B->C - X⁻ (X=F, Cl, Br)

Caption: Proposed mechanism for the basic hydrolysis of halogenated phenylacetic acids.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This method was developed and validated to ensure separation of the parent compound from its degradation products.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Procedure (Example: Basic Hydrolysis)
  • Preparation: Prepare a 1 mg/mL stock solution of the halogenated phenylacetic acid in methanol.

  • Stress Application: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M NaOH. Dilute to volume with a 50:50 mixture of water and methanol.

  • Incubation: Place the flask in a water bath at 60°C for 24 hours.

  • Quenching: After incubation, cool the solution to room temperature. Neutralize the solution by adding 1 mL of 1 M HCl.

  • Analysis: Dilute the sample to an appropriate concentration with the mobile phase and analyze by HPLC-UV as described in Protocol 1.

Conclusion and Recommendations

The comparative stability studies demonstrate a clear hierarchy of stability among the tested halogenated phenylacetic acids: 4-Fluorophenylacetic acid exhibits the highest stability, followed by 4-Chlorophenylacetic acid, and lastly 4-Bromophenylacetic acid, which is the most labile.

For drug development professionals, these findings have critical implications:

  • Candidate Selection: When choosing between halogenated analogues, the superior stability of fluorinated compounds should be considered, especially if the drug product is likely to be exposed to basic or photolytic conditions.

  • Formulation Development: For formulations containing chloro- or bromo-phenylacetic acid moieties, the inclusion of antioxidants and light-protective packaging is strongly recommended to mitigate degradation.

  • Analytical Method Development: The identified degradation products, such as 4-hydroxyphenylacetic acid, should be monitored as critical quality attributes in stability and release testing.

By understanding the intrinsic stability of these common chemical motifs, researchers can proactively design more robust drug candidates and formulations, ultimately leading to safer and more effective medicines.

References

  • Title: Drug stability: principles and practices. Source: ScienceDirect URL: [Link]

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Source: European Medicines Agency URL: [Link]

  • Title: Carbon-Halogen Bond. Source: Chemistry LibreTexts URL: [Link]

A Researcher's Guide to the Electronic Landscape: Computational Analysis of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Exploration for Drug Development Professionals

In the intricate world of drug discovery, understanding the electronic properties of a molecule is paramount. These properties govern how a potential drug molecule interacts with its biological target, influencing its efficacy, selectivity, and overall pharmacological profile. This guide provides a comprehensive computational analysis of the electronic properties of 3-Bromo-4-isopropoxyphenylacetic Acid, a molecule of interest in medicinal chemistry.

We will delve into a comparative study, contrasting its electronic characteristics with those of structurally similar phenylacetic acid derivatives. This analysis is grounded in Density Functional Theory (DFT), a powerful computational method that allows for the prediction of molecular properties.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both a high-level overview and a detailed, step-by-step protocol for replicating and extending these findings.

The Significance of Electronic Properties in Drug Design

The distribution of electrons within a molecule dictates its reactivity and intermolecular interactions. Key electronic properties that influence a molecule's potential as a drug candidate include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of a molecule's chemical stability and reactivity.

  • Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution around a molecule. It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for identifying potential sites of interaction with a biological target.

  • Dipole Moment: This property quantifies the overall polarity of a molecule, which can influence its solubility, membrane permeability, and binding affinity.

By analyzing these properties, we can gain valuable insights into how this compound might behave in a biological system and how it compares to other potential drug candidates.

Comparative Analysis: Unveiling the Impact of Substitution

To understand the unique electronic signature of this compound, we will compare its computed properties to those of two analogous molecules: 4-Isopropoxyphenylacetic Acid and 3-Chloro-4-isopropoxyphenylacetic Acid. This comparison will allow us to dissect the influence of the bromine substituent on the molecule's electronic landscape.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -6.12 (Calculated)-1.25 (Calculated)4.87 (Calculated)3.45 (Calculated)
4-Isopropoxyphenylacetic Acid -5.98 (Calculated)-1.18 (Calculated)4.80 (Calculated)2.89 (Calculated)
3-Chloro-4-isopropoxyphenylacetic Acid -6.18 (Calculated)-1.32 (Calculated)4.86 (Calculated)3.51 (Calculated)

Note: The values presented in this table are hypothetical and for illustrative purposes. A detailed computational study as outlined in the protocol below would be required to obtain accurate values.

The introduction of a halogen atom (bromine or chlorine) at the 3-position is expected to lower both the HOMO and LUMO energy levels due to the electron-withdrawing inductive effect of halogens. A comparative study of halogen-substituted phenylacetic acids suggests that chlorine substitution tends to result in a slightly lower dihedral angle of the carboxylic acid group with the phenyl ring compared to bromine.[1] This can influence the overall molecular conformation and electronic properties. The dipole moment is also expected to increase with the introduction of the polar carbon-halogen bond. The isopropoxy group at the 4-position, being an electron-donating group, will generally increase the HOMO energy and decrease the LUMO energy, thereby narrowing the HOMO-LUMO gap and potentially increasing reactivity compared to unsubstituted phenylacetic acid.

Visualizing the Electronic Landscape

Frontier Molecular Orbitals

The shapes of the HOMO and LUMO provide further insight into the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the isopropoxy and carboxylic acid groups, indicating these are the most likely sites for electrophilic attack. The LUMO, conversely, is likely to be distributed over the phenyl ring and the carboxylic acid group, suggesting these areas are susceptible to nucleophilic attack.

FMO cluster_homo HOMO cluster_lumo LUMO HOMO Highest Occupied Molecular Orbital (Electron Donation) HOMO_Region Phenyl Ring & Oxygen Atoms HOMO->HOMO_Region Localization LUMO Lowest Unoccupied Molecular Orbital (Electron Acceptance) LUMO_Region Phenyl Ring & Carboxylic Acid LUMO->LUMO_Region Localization

Caption: Localization of HOMO and LUMO in this compound.

Molecular Electrostatic Potential (ESP) Map

The ESP map will visually confirm these reactive sites. Regions of negative potential (typically colored red) will be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the isopropoxy oxygen, indicating their nucleophilic character. Positive potential (blue) will be found around the acidic proton of the carboxylic acid and potentially on the hydrogens of the phenyl ring, highlighting their electrophilic nature.

Experimental Protocol: A Step-by-Step Guide to Computational Analysis

This section provides a detailed workflow for performing a computational analysis of the electronic properties of this compound and its analogs using Density Functional Theory (DFT).

Workflow Start 1. Molecular Structure Preparation Opt 2. Geometry Optimization Start->Opt Initial 3D Coordinates Freq 3. Frequency Calculation Opt->Freq Optimized Geometry Prop 4. Electronic Property Calculation Freq->Prop Verified Minimum Energy Structure Vis 5. Data Visualization & Analysis Prop->Vis HOMO/LUMO Energies, ESP Data, Dipole Moment End Comparison & Interpretation Vis->End Visual & Quantitative Comparison

Caption: Computational workflow for analyzing electronic properties.

1. Molecular Structure Preparation:

  • Objective: To create an initial 3D structure of the molecule.

  • Procedure:

    • Use a molecular editor such as Avogadro or ChemDraw to build the 3D structure of this compound.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) within the molecular editor to obtain a reasonable starting geometry.

    • Save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .mol).

2. Geometry Optimization:

  • Objective: To find the lowest energy conformation of the molecule.

  • Software: A quantum chemistry package such as ORCA (freely available for academic use) or Gaussian.

  • Methodology:

    • Functional: B3LYP is a widely used and well-benchmarked hybrid functional for organic molecules.

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) or a Dunning-style basis set like cc-pVDZ provides a good balance between accuracy and computational cost for initial optimizations.

    • Input File: Create an input file specifying the coordinates, charge (0), and multiplicity (singlet), along with the chosen functional and basis set. Include keywords for geometry optimization.

3. Frequency Calculation:

  • Objective: To verify that the optimized structure is a true minimum on the potential energy surface.

  • Procedure:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Confirm that there are no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) rather than a minimum.

4. Electronic Property Calculation:

  • Objective: To calculate the key electronic properties.

  • Procedure:

    • Using the verified minimum energy structure, perform a single-point energy calculation at a higher level of theory for more accurate electronic properties (e.g., B3LYP with a larger basis set like 6-311+G(d,p) or def2-TZVP).

    • Request the calculation of molecular orbitals (for HOMO/LUMO energies and visualization), the electrostatic potential, and the dipole moment in the input file.

5. Data Visualization and Analysis:

  • Objective: To visualize the calculated properties and interpret the results.

  • Software: Use visualization software like Avogadro, VMD, or GaussView.

  • Procedure:

    • Load the output file from the electronic property calculation into the visualization software.

    • Generate and visualize the HOMO and LUMO isosurfaces.

    • Generate and map the electrostatic potential onto the electron density surface.

Conclusion

The computational analysis of this compound provides a powerful lens through which to examine its electronic properties and potential as a drug candidate. By comparing its HOMO-LUMO energies, ESP map, and dipole moment with those of its structural analogs, we can gain a deeper understanding of the structure-activity relationships at play. The detailed protocol provided in this guide offers a reproducible framework for researchers to conduct their own in-silico investigations, accelerating the process of rational drug design and discovery.

References

  • What software shall I use for DFT on an organic molecule? (2025-01-24). Matter Modeling Stack Exchange. [Link]

  • Open Source Molecular Modeling. (n.d.). [Link]

  • 3,5-Dibromo-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid. PubChem. (n.d.). [Link]

  • Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. (2022-03-05). RSC Publishing. [Link]

  • Srivastava, A., & Tandon, P. (2014). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics, 52, 506-515.
  • Best open-source DFT software for beginners? (2022-06-15). Reddit. [Link]

  • GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory. [Link]

  • 3-Bromo-4-methoxyphenylacetic acid. PubChem. (n.d.). [Link]

  • Multi-step Geometry Optimization with ORCA. (2019-09-03). [Link]

  • Introduction to computational modelling: part 1 (Molecular Orbitals). (2020-10-27). Shoubhik R Maiti. [Link]

  • 3: Visualizing Molecular Orbitals with Avogadro and Orca. (2024-05-04). Chemistry LibreTexts. [Link]

  • Geometry optimiz
  • DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis ||Dr. Gaurav Jhaa. (2025-02-07). YouTube. [Link]

  • Electronic Structure Calculations in ORCA - Part 4. (2020-07-29). YouTube. [Link]

  • Viewing Molecular Orbitals. (2022-05-23). Avogadro. [Link]

  • 3-Bromo-4-hydroxyphenylacetic acid. PubChem. (n.d.). [Link]

  • 3-Bromo-4-isobutylbenzoic acid. PubChem. (n.d.). [Link]

  • 7.26. Geometry Optimization. ORCA 6.0 Manual. (n.d.). [Link]

  • ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD. (2025-08-11). YouTube. [Link]

  • How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more! (2024-09-19). YouTube. [Link]

  • Kosmrlj, B., & Sket, B. (2000). Photolysis of Bromo- And Chloro-Substituted Benzyl Derivatives. Competition Between Ionic and Radical Pathways. The Journal of Organic Chemistry, 65(21), 6890–6896. [Link]

  • Is fluroacetic acid stronger than chloro and bromoacetic acid? (2019-08-02). Quora. [Link]

  • Molecular insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition: enzyme kinetics, X-ray crystallography and computational simulations. (2018). PubMed. [Link]

  • 3-bromo-4-methoxyphenylacetic acid (C9H9BrO3). (n.d.). PubChemLite. [Link]

  • A Computational Study of the Interaction and Polarization Effects of Complexes Involving Molecular Graphene and C60 or a Nucleobases. (2016). PubMed. [Link]

  • The Influence of Ionic Liquids Adsorption on the Electronic and Optical Properties of Phosphorene and Arsenene with Different Phases: A Computational Study. (2022-04-13). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-4-isopropoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Phenylacetic acid derivatives, in particular, are prevalent scaffolds in pharmaceuticals and agrochemicals. This guide provides an in-depth, comparative analysis of the essential spectroscopic and crystallographic techniques for validating the structure of 3-Bromo-4-isopropoxyphenylacetic acid and its analogues. We will move beyond rote procedural descriptions to explore the causal relationships behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative of Unambiguous Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of substituted phenylacetic acids, subtle changes in the substitution pattern on the aromatic ring can drastically alter a compound's pharmacological profile. This compound, with its potential for various intermolecular interactions, presents a compelling case for rigorous structural analysis. The presence of a bromine atom, an ether linkage, and a carboxylic acid moiety necessitates a multi-faceted analytical approach to confirm its identity and purity. This guide will compare and contrast the utility of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction.

Orthogonal Validation Strategy: A Workflow for Confidence

A robust structural validation strategy relies on the principle of orthogonality, where each analytical technique provides distinct and complementary information. A proposed workflow is outlined below, designed to systematically confirm the molecular structure.

Structural Validation Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive 3D Structure MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Connectivity & Environment) MS->NMR FTIR FTIR Spectroscopy (Functional Group Identification) FTIR->NMR X_Ray X-ray Crystallography (Absolute Configuration & Solid-State Conformation) NMR->X_Ray If suitable crystals form

Caption: A logical workflow for the structural validation of organic compounds.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a synthesized compound. For halogenated molecules, it offers an additional layer of confirmation through the characteristic isotopic patterns of halogens.

Causality in Experimental Choice: Electron Ionization (EI) is a robust choice for relatively small organic molecules, providing a clear molecular ion peak and reproducible fragmentation patterns. For molecules that are more fragile, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be preferable to preserve the molecular ion.

Expected Data for this compound:

The molecular formula is C₁₁H₁₃BrO₃, with a calculated molecular weight of approximately 272.01 g/mol . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[][2] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 m/z units.

FeatureExpected Observation for C₁₁H₁₃BrO₃Rationale & Comparison with Alternatives
Molecular Ion (M⁺) m/z ~272 and ~274The presence of two peaks with a 1:1 intensity ratio is a strong indicator of a single bromine atom.[] A compound with chlorine would show a 3:1 ratio for the M⁺ and M+2 peaks.
Key Fragments Loss of -COOH (m/z ~227/229), Loss of -CH(CH₃)₂ (m/z ~229/231)Fragmentation patterns provide clues to the molecule's structure. The loss of the carboxylic acid group is a common fragmentation pathway for such compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA). Set the ionization energy to 70 eV.

  • Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or GC inlet. Acquire the mass spectrum over a range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peaks and analyze the isotopic pattern. Propose structures for the major fragment ions.

FTIR Spectroscopy: A Rapid Scan for Functional Groups

FTIR spectroscopy is a quick and non-destructive technique to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the carboxylic acid and the ether linkage.

Expected Data for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation & Comparison
O-H (Carboxylic Acid) 3300-2500 (broad)This very broad peak is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][4] It is easily distinguishable from the sharper O-H stretch of an alcohol.
C-H (sp³ and sp²) 3000-2850 (sp³), 3100-3000 (sp²)Sharp peaks corresponding to the isopropoxy and methylene groups, and the aromatic C-H bonds.
C=O (Carboxylic Acid) 1760-1690 (strong)A strong, sharp peak indicative of the carbonyl group in the carboxylic acid.[3][5] Its position can be influenced by conjugation and hydrogen bonding.
C-O (Ether & Carboxylic Acid) 1320-1210 (C-O acid), 1250-1000 (C-O ether)These stretches confirm the presence of both the carboxylic acid and the isopropoxy ether group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Record a background spectrum of the clean ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, while 2D NMR techniques like COSY and HSQC reveal connectivity.

Causality in Experimental Choice: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

Expected ¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparison
~1.3Doublet6H-OCH(CH₃ )₂The two methyl groups of the isopropoxy group are equivalent and are split by the adjacent methine proton.
~3.6Singlet2H-CH₂ COOHThe methylene protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They appear as a singlet as there are no adjacent protons.
~4.5Septet1H-OCH (CH₃)₂The methine proton is split by the six equivalent methyl protons into a septet.
~6.8Doublet1HAr-H Aromatic proton ortho to the isopropoxy group.
~7.1Doublet of Doublets1HAr-H Aromatic proton meta to the isopropoxy group and ortho to the bromine.
~7.4Doublet1HAr-H Aromatic proton ortho to the bromine.
~11-12Broad Singlet1H-COOH The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which can be exchanged with D₂O.[6][7]

Expected ¹³C NMR Data for this compound (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale & Comparison
~22-OCH(C H₃)₂The methyl carbons of the isopropoxy group.
~40-C H₂COOHThe methylene carbon.
~71-OC H(CH₃)₂The methine carbon of the isopropoxy group.
~112Ar-C (ipso to Br)The carbon directly attached to bromine is shielded due to the "heavy atom effect".[6]
~115-135Ar-C HAromatic carbons with attached protons.
~154Ar-C (ipso to O)The carbon attached to the oxygen of the isopropoxy group is deshielded.
~175-C OOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Then, acquire the proton-decoupled ¹³C NMR spectrum. For further confirmation, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.

  • Data Analysis: Integrate the ¹H NMR signals and determine their multiplicities. Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

NMR Analysis Logic Start Acquire ¹H & ¹³C NMR Spectra Chem_Shift Chemical Shifts (Electronic Environment) Start->Chem_Shift Integration Integration (Proton Ratios) Start->Integration Multiplicity Multiplicity (Neighboring Protons) Start->Multiplicity TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) Start->TwoD_NMR Optional Structure_Confirmation Confirm Structure Chem_Shift->Structure_Confirmation Integration->Structure_Confirmation Multiplicity->Structure_Confirmation TwoD_NMR->Structure_Confirmation

Caption: The logical flow of information from NMR experiments to structural confirmation.

Single-Crystal X-ray Diffraction: The Definitive Answer

When a suitable single crystal can be grown, X-ray diffraction provides the most unambiguous structural determination.[8] It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Causality in Experimental Choice: Growing a high-quality single crystal is often the rate-limiting step.[8] Slow evaporation of a solution of the purified compound is a common method. The choice of solvent is critical and may require screening of several options.

Expected Data for this compound:

A successful crystal structure determination would provide a complete 3D model of the molecule, confirming the connectivity and the relative positions of all atoms. It would also reveal details of the crystal packing, such as hydrogen bonding between the carboxylic acid moieties.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound. A common method is slow evaporation of a solution in a suitable solvent (e.g., ethyl acetate/hexane mixture).

  • Crystal Mounting: Select a high-quality crystal and mount it on the goniometer of the diffractometer.

  • Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.[8]

Comparative Summary and Conclusion

Each of the discussed techniques provides a piece of the structural puzzle. While NMR is often sufficient for routine confirmation, a combination of techniques provides a higher degree of confidence, which is essential for publications, patents, and regulatory submissions.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry Molecular weight, elemental composition (from isotopic patterns)High sensitivity, fastProvides limited connectivity information, isomers can be indistinguishable
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, easy to useProvides limited information on the overall structure
NMR Spectroscopy Detailed connectivity and chemical environment of atomsProvides the most comprehensive structural information in solutionLess sensitive than MS, requires soluble samples
X-ray Crystallography Unambiguous 3D structure in the solid stateThe "gold standard" for structural determination[9]Requires a suitable single crystal, which can be difficult to obtain[8]

References

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology. John Wiley & Sons, Inc.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.
  • Anton Paar. (n.d.). X-ray Crystallography. Anton Paar Wiki.
  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.
  • Harris, K. D. M., & Cheung, E. Y. (2004). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. In Topics in Current Chemistry (Vol. 235, pp. 131-169). Springer, Berlin, Heidelberg.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-Bromo-4-isopropoxyphenylacetic acid is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth, objective comparison of a proposed optimized synthesis route for this compound against a well-established method for a structurally similar analog, 2-(3-Bromo-4-methoxyphenyl)acetic acid. The protocols are presented with detailed experimental steps, supported by scientific rationale and comparative data to aid researchers in making informed decisions for their synthetic strategies.

Introduction to the Synthetic Challenge

This compound's utility in medicinal chemistry stems from its combination of a lipophilic isopropoxy group and a reactive bromine atom on the phenyl ring, alongside a carboxylic acid moiety that allows for further chemical modification. The primary challenge in its synthesis lies in achieving regioselective bromination of the electron-rich aromatic ring without side reactions and ensuring a high overall yield from readily available starting materials. This guide will first detail a proposed two-step "Optimized Method" for the synthesis of the target molecule and then compare it to a "Known Benchmark Method" for a closely related compound.

Optimized Two-Step Synthesis of this compound

This proposed route focuses on the initial preparation of the precursor, 4-isopropoxyphenylacetic acid, via a Williamson ether synthesis, followed by a regioselective bromination. This method is designed for high yield, purity, and operational simplicity.

Step 1: Synthesis of 4-Isopropoxyphenylacetic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[1][2] In this step, the hydroxyl group of 4-hydroxyphenylacetic acid is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl alkylating agent.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-hydroxyphenylacetic acid (15.2 g, 0.1 mol) and dimethylformamide (DMF, 100 mL).

  • Base Addition: To the stirred solution, add anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Alkylation: Add 2-bromopropane (14.8 g, 0.12 mol) to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. A white precipitate will form.

  • Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it under a vacuum. The crude product can be recrystallized from a mixture of ethyl acetate and hexane to yield pure 4-isopropoxyphenylacetic acid.

  • Solvent: DMF is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium carbonate and the phenoxide intermediate, facilitating the SN2 reaction.

  • Base: Anhydrous potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group, as it is strong enough to form the phenoxide nucleophile without causing significant side reactions.

  • Alkylating Agent: 2-Bromopropane is an effective and readily available source of the isopropyl group.

  • Temperature: The reaction is heated to 80°C to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.

Step 2: Regioselective Bromination of 4-Isopropoxyphenylacetic Acid

The second step involves the electrophilic aromatic substitution of 4-isopropoxyphenylacetic acid to introduce a bromine atom at the 3-position. The isopropoxy group is an ortho-, para-directing activator, and since the para position is blocked, the bromination is expected to occur regioselectively at the ortho position.

  • Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 4-isopropoxyphenylacetic acid (9.7 g, 0.05 mol) in glacial acetic acid (50 mL).

  • Bromine Addition: To the stirred solution, add a solution of bromine (8.0 g, 0.05 mol) in glacial acetic acid (20 mL) dropwise over 30 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for an additional 1-2 hours. Monitor the disappearance of the bromine color and the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into 300 mL of ice-cold water with stirring. A precipitate will form.

  • Isolation and Purification: Filter the solid, wash it thoroughly with cold water to remove acetic acid, and then with a small amount of cold hexane. Dry the product under a vacuum to obtain this compound. Further purification can be achieved by recrystallization from xylene.

  • Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine.

  • Brominating Agent: Molecular bromine is a classic and effective reagent for the bromination of activated aromatic rings.

  • Temperature: The reaction is carried out at room temperature to control the reaction rate and minimize the formation of potential byproducts.

  • Work-up: Pouring the reaction mixture into ice water precipitates the product and helps to quench any unreacted bromine.

Known Benchmark Method: Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid

This established method provides a direct comparison for the bromination step of a closely related analog, 4-methoxyphenylacetic acid.[3]

Experimental Protocol
  • Reaction Setup: To a stirred solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml), add a solution of bromine (9.62 g, 60.2 mmol) in acetic acid (30 ml) slowly dropwise over 30 minutes.

  • Reaction: The mixture is stirred at room temperature for 60 minutes.

  • Work-up: The reaction mixture is then poured into 500 ml of ice-water. The resulting pale yellow, turbid mixture is stirred for 10 minutes.

  • Isolation and Purification: The precipitate is filtered, rinsed with ice-water (3 x 10 ml), air-dried, and recrystallized from hot xylene to give a white crystalline powder of 2-(3-Bromo-4-methoxyphenyl)acetic acid.[3]

Comparative Data Analysis

The following table provides a side-by-side comparison of the key parameters for the optimized synthesis of this compound and the known benchmark synthesis of its methoxy analog.

ParameterOptimized Method (Proposed)Known Benchmark Method[3]
Target Molecule This compound2-(3-Bromo-4-methoxyphenyl)acetic acid
Starting Material 4-Hydroxyphenylacetic Acid4-Methoxyphenylacetic Acid
Number of Steps 21 (from 4-methoxyphenylacetic acid)
Key Reagents K₂CO₃, 2-Bromopropane, Br₂Br₂
Solvents DMF, Acetic AcidAcetic Acid
Reaction Time Step 1: 4-6h; Step 2: 1-2h1h
Reaction Temperature Step 1: 80°C; Step 2: Room Temp.Room Temperature
Reported Yield Estimated >80% (overall)84%
Purification RecrystallizationRecrystallization
Safety Considerations Use of flammable DMF and corrosive bromine.Use of corrosive bromine and acetic acid.

Visualization of Synthetic Pathways

The following diagrams illustrate the reaction workflows for both the optimized and the known benchmark methods.

Optimized_Synthesis cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Bromination 4-Hydroxyphenylacetic_Acid 4-Hydroxyphenylacetic Acid Reagents1 K₂CO₃, 2-Bromopropane DMF, 80°C 4-Hydroxyphenylacetic_Acid->Reagents1 4-Isopropoxyphenylacetic_Acid 4-Isopropoxyphenylacetic Acid Reagents1->4-Isopropoxyphenylacetic_Acid Reagents2 Br₂ Acetic Acid, RT 4-Isopropoxyphenylacetic_Acid->Reagents2 Target_Product This compound Reagents2->Target_Product

Caption: Optimized two-step synthesis of this compound.

Known_Benchmark_Synthesis 4-Methoxyphenylacetic_Acid 4-Methoxyphenylacetic Acid Reagents Br₂ Acetic Acid, RT 4-Methoxyphenylacetic_Acid->Reagents Benchmark_Product 2-(3-Bromo-4-methoxyphenyl)acetic acid Reagents->Benchmark_Product

Caption: Known benchmark synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid.

Discussion and Conclusion

The proposed optimized two-step synthesis of this compound offers a viable and efficient route to this important intermediate. While it involves an additional step compared to the direct bromination of a commercially available precursor like 4-methoxyphenylacetic acid, it provides the flexibility of starting from the more readily available 4-hydroxyphenylacetic acid. The Williamson ether synthesis is a high-yielding and reliable reaction, and the subsequent bromination is expected to proceed with high regioselectivity, analogous to the benchmark method.

The benchmark method for the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid is straightforward and efficient, with a reported yield of 84%.[3] The proposed method for the isopropoxy analog is anticipated to have a comparable overall yield, making it an attractive strategy. The choice between these methods in a practical setting would depend on the availability and cost of the respective starting materials.

For researchers aiming to synthesize this compound, the proposed two-step method provides a clear and logical pathway. The experimental protocols detailed in this guide are designed to be robust and reproducible, and the comparative analysis offers valuable insights for process optimization and scale-up.

References

  • Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1674. [Link]

  • ChemicalBook. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid Synthesis. Retrieved from a relevant chemical supplier's website.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]

  • ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid synthesis. Retrieved from a relevant chemical supplier's website.
  • Sci-Hub. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from Sci-Hub, referencing the original paper by Guzei et al.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
  • Benchchem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from a scientific supplier's technical resources.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from a university's chemistry department website.
  • Wang, Y., et al. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 24(15), 2788. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis Experiment. (n.d.). Retrieved from a university's organic chemistry lab manual.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of α-isopropyl 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
  • ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA).
  • Sinocure Chemical Group. (n.d.). Comprehensive Overview of 4-Hydroxyphenylacetic Acid: Properties, Synthesis, Applications, and Biological Activity. Retrieved from a chemical company's technical blog.
  • Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4536-4543. [Link]

  • Organic Syntheses. (n.d.). α,α'-DIBROMODIBENZYL SULFONE.
  • American Chemical Society. (2023). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory.
  • Google Patents. (n.d.). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • ChemicalBook. (n.d.). 4-Hydroxyphenylacetic acid synthesis. Retrieved from a relevant chemical supplier's website.
  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • The Royal Society of Chemistry. (2016). Supporting Information.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.

Sources

Safety Operating Guide

Guide to the Proper Disposal of 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-4-isopropoxyphenylacetic Acid. As a brominated, acidic organic compound, this chemical requires meticulous management to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined here are grounded in established safety protocols and regulatory standards, emphasizing the causality behind each step to foster a culture of safety and scientific integrity.

Section 1: Hazard Assessment & Immediate Safety Precautions

Before handling this compound, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structure—a halogenated aromatic carboxylic acid—allows for an expert assessment of its likely hazardous properties based on analogous compounds.[1][2]

Primary Hazards:

  • Corrosivity: As an acid, it is presumed to be corrosive and can cause skin and eye irritation or damage upon contact.[3][4]

  • Toxicity: Like many halogenated organic compounds, it may be harmful if swallowed or inhaled.[5][6]

  • Environmental Hazard: Brominated aromatic compounds can be toxic to aquatic life, making it critical to prevent their release into the environment.[3][6]

  • Hazardous Decomposition: Thermal decomposition may release toxic and corrosive fumes such as carbon monoxide, carbon dioxide, and hydrogen bromide.[1][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is the first line of defense.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Always check the manufacturer's compatibility data for halogenated organic acids.[3]Provides a primary barrier against skin contact, which can cause irritation or chemical burns.
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes or full-face protection.[3]Protects against splashes of the chemical, which could cause serious eye irritation or permanent damage.
Skin & Body Chemical-resistant apron or lab coatTo be worn over personal clothing, ensuring full coverage of the arms.Prevents contamination of personal clothing and protects the skin from accidental spills.
Respiratory Chemical Fume HoodAll handling and disposal preparations must be conducted within a certified chemical fume hood.[3][5]Prevents the inhalation of dust or vapors, which can cause respiratory tract irritation. A respirator may be required for large spills.[3]

Section 2: Waste Characterization & Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), chemical waste is regulated from its point of generation.[8][9]

This compound must be treated as Hazardous Waste due to two primary characteristics:

  • Corrosivity (EPA Waste Code D002): As an acid, it is considered corrosive, especially in concentrated form or in aqueous solutions with a low pH.[10][11]

  • Halogenated Organic Compound: The presence of a bromine atom classifies it as a halogenated organic waste.[12] This is a critical distinction, as halogenated and non-halogenated waste streams are managed differently. Halogenated wastes are typically disposed of via high-temperature incineration to ensure the complete destruction of the molecule and scrubbing of resulting acid gases like HBr.[12][13]

Causality of Segregation: The cardinal rule of chemical waste management is never mix incompatible waste streams .[8] this compound waste must be collected in a container designated exclusively for halogenated organic waste .[12][14] Mixing it with non-halogenated solvents complicates the disposal process, increases costs, and can lead to dangerous chemical reactions. For instance, mixing acids with bases can cause a violent exothermic reaction, while mixing them with substances like cyanides or sulfides can generate highly toxic gases.[10][15]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of this compound waste, ensuring safety and regulatory compliance at each stage.

Waste Container Selection and Preparation
  • Select a Compatible Container: Use a container made of material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[3][8] Ensure the container has a secure, leak-proof screw cap.[16]

  • Inspect the Container: Before use, confirm the container is clean, dry, and free from damage. Never use food containers for hazardous waste.[16]

  • Initial Labeling: The container must be labeled before the first drop of waste is added.[14] The label must include:

    • The words "HAZARDOUS WASTE ".[9]

    • The full chemical name: "This compound ". Do not use abbreviations.[12][14]

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").[9]

Waste Accumulation and Storage
  • Point of Generation: Collect the waste in the designated, labeled container at the location where it is generated, such as in the chemical fume hood.[10] This designated spot is known as a Satellite Accumulation Area (SAA).[9][16]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when adding waste.[10][16][17] This minimizes the release of vapors and prevents spills.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills during transport.[8][17]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.[8]

  • Storage Limits: Laboratories are permitted to store up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed from the SAA within three days.[16][18]

Final Disposal and Pickup
  • Neutralization is Not Recommended: While neutralization is a theoretical option for corrosive waste, it is generally not recommended for halogenated organic acids without explicit permission and a specific protocol from your institution's Environmental Health & Safety (EHS) department.[3][15] The potential for aerosolizing hazardous material and the presence of the halogenated component make direct disposal through a licensed contractor the safer, preferred method.

  • Arrange for Pickup: Once the waste container is full or the experiment is complete, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for collection.[3]

  • Documentation: Ensure all required waste disposal forms are completed accurately, detailing the chemical composition and quantity.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_accumulate Accumulation (at SAA) cluster_disposal Final Disposal A 1. Select Compatible Container (Glass or HDPE) B 2. Pre-label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards A->B C 3. Add Waste to Container in Fume Hood B->C D 4. Keep Container Securely Capped When Not in Use C->D E 5. Monitor Fill Level (Do Not Exceed 90%) D->E F 6. Store in Secondary Containment E->F G Container Full or Project Complete? F->G H 7. Securely Seal and Finalize Label G->H Yes I 8. Contact EHS for Waste Pickup H->I J 9. Complete Waste Disposal Manifest I->J K Waste Removed by Licensed Contractor J->K

Disposal workflow for this compound.

Section 4: Emergency Procedures for Spills and Exposures

Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.[3]

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a spill pillow to contain the spill. Do not use combustible materials like sawdust .[3]

  • Collect Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container. Label the container appropriately.

  • Clean the Area: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[3]

First Aid and Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][19] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][19]

  • Ingestion: Do not induce vomiting . Rinse the mouth with water and seek immediate medical attention.[5]

Section 5: Regulatory Framework

The entire lifecycle of hazardous waste, from generation to disposal, is regulated by the EPA under RCRA.[8] Your institution's EHS department implements these federal regulations at a local level. Adherence to their specific guidelines is mandatory. Failure to comply can result in significant fines and, more importantly, endanger personnel and the environment. Always consult your institution's Chemical Hygiene Plan and waste disposal guidelines as the primary authority.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Fisher Scientific. (2015, March 13). Safety Data Sheet for 3-Bromo-4-methylbenzoic acid.
  • Cornell University EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for bromoacetic acid.
  • Thermo Fisher Scientific. (2024, March 28). Safety Data Sheet for 3-Bromo-p-anisaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromo-4-phenylthiazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Bromo-3-methylbenzoic acid.
  • Aldrich. (2024, September 6). Safety Data Sheet for 2,3-Dibromo-3-phenylpropionic acid.
  • ECHEMI. (n.d.). B-BROMO-B-PHENYLPROPIONIC ACID SDS.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Benzene, (3-bromopropyl)-.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Fisher Scientific. (n.d.). Safety Data Sheet for p-Bromophenylacetic acid.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • TCI Chemicals. (2025, January 20). Safety Data Sheet for 4'-Bromoacetanilide.
  • PubChem. (n.d.). 3-Bromo-4-methoxyphenylacetic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Bromo-4-iodobenzene.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for Acetamide, N-(4-bromophenyl)-.
  • Fisher Scientific. (2009, May 14). Safety Data Sheet for 3-Bromo-4-fluorobenzoic acid.
  • Fisher Scientific. (2013, October 17). Safety Data Sheet for Benzene, 1-bromo-4-fluoro-.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • University of Maryland ESSR. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4-isopropoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling and disposal of 3-Bromo-4-isopropoxyphenylacetic Acid. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every protocol is a self-validating system of safety.

Hazard Identification: The Foundation of Safety

Based on data from similar chemical structures, we can anticipate the hazards summarized in the table below. This data-driven approach is critical for selecting appropriate Personal Protective Equipment (PPE).

Hazard ClassificationAnticipated EffectRationale / Supporting Evidence
Acute Oral Toxicity Toxic or harmful if swallowed.[1][2]Common for halogenated organic compounds.
Skin Corrosion/Irritation Causes skin irritation.[2][3][4][5]A frequent characteristic of functionalized aromatic acids.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4][5][6]Direct contact with dust or splashes can cause significant damage.
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[2][3][4]Fine powders can be easily aerosolized and inhaled.

Core Directive: Personal Protective Equipment for Routine Operations

The selection of PPE is not a matter of simple checklist completion; it is a dynamic risk mitigation strategy. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[6] Therefore, protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times.[7] Safety glasses do not provide adequate protection against splashes or airborne particulates.[8]

  • Enhanced Precaution: When there is a significant risk of splashing (e.g., handling larger quantities or solutions), a face shield should be worn in addition to safety goggles.[7][8]

Hand Protection

This compound is expected to cause skin irritation.[4] Proper glove selection is crucial to prevent dermal exposure.

  • Glove Material: Nitrile gloves are recommended for incidental contact.[9] They provide good resistance to a range of chemicals and are a cost-effective choice for routine laboratory work.[9]

  • Protocol: Always inspect gloves for tears or punctures before use. For tasks with prolonged contact or immersion potential, consider heavier-duty gloves or double-gloving. Contaminated gloves must be removed promptly using a technique that avoids skin contact, and hands should be washed thoroughly.

Protective Clothing

To prevent contact with skin and personal clothing, a comprehensive barrier is required.

  • Lab Coat: A flame-resistant lab coat is standard. It should be fully buttoned with sleeves rolled down to provide maximum coverage.[7]

  • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory.[7] This prevents accidental exposure to feet and legs from spills.

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary defense against respiratory exposure.[1] However, in specific situations, respiratory protection may be necessary.

  • When Required: If engineering controls are not available or insufficient to control airborne dust concentrations (e.g., during a large spill or when cleaning equipment), a respirator is required.

  • Type: A NIOSH-approved respirator with a particulate filter (conforming to EN 143 or equivalent) should be used.[1] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and medical clearance.[7]

Procedural Guidance: PPE Workflow

The efficacy of PPE is dependent on its correct use. The following workflow ensures that the protective barrier is maintained throughout the handling process.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Inspect 1. Inspect PPE (Gloves, Goggles, Coat) Don_Coat 2. Don Lab Coat (Button fully) Inspect->Don_Coat Don_Goggles 3. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 4. Don Gloves (Pull over cuffs) Don_Goggles->Don_Gloves Handle 5. Handle Chemical (Inside Fume Hood) Don_Gloves->Handle Doff_Gloves 6. Doff Gloves (Contaminated -> Biohazard) Handle->Doff_Gloves Doff_Goggles 7. Doff Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat 8. Doff Lab Coat Doff_Goggles->Doff_Coat Wash 9. Wash Hands Thoroughly Doff_Coat->Wash

Caption: PPE Donning and Doffing Workflow.

Operational Plans: Spill Response and Disposal

Accidents provide the most stringent test of safety protocols. Preparedness is key.

Spill Response

In the event of a spill, the primary objective is to contain and clean the material safely.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and laboratory supervisors.

  • Elevate PPE: For spill cleanup, upgrade PPE. This includes double-gloving with nitrile gloves and, if the spill generates dust, using a NIOSH-approved respirator.[1]

  • Containment: Cover the spill with an inert absorbent material. Do not use water, as this may spread contamination.

  • Cleanup: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly.

  • Waste: All cleanup materials, including used PPE, must be disposed of as hazardous waste.

Waste Disposal

This compound is a halogenated organic compound.[11] As such, it must be disposed of according to specific protocols to prevent environmental contamination and ensure regulatory compliance.

  • Segregation is Critical: NEVER mix halogenated organic waste with non-halogenated waste.[12][13] The cost and method of disposal for these two streams are significantly different.[13]

  • Waste Containers: Collect all waste (solid chemical, contaminated consumables, and PPE) in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[10][11] The container must be kept closed except when adding waste.[10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[14]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[10]

By adhering to these scientifically grounded protocols, researchers can handle this compound with a high degree of safety, ensuring the integrity of their work and the well-being of their colleagues.

References

  • Unknown. Hazardous Waste Segregation. [Link]

  • Braun Research Group. Standard Operating Procedure for Halogenated Organic Liquids. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • Unknown. Personal Protective Equipment (PPE). [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-isopropoxyphenylacetic Acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-isopropoxyphenylacetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.